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  • Product: 2-(Pyrimidin-5-yl)propanedinitrile
  • CAS: 1870086-86-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(Pyrimidin-5-yl)propanedinitrile for Researchers and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its prevalence in nature as a fundamental component of nucleic acids has made it a compelling scaffold for the design of molecules that can interact with a wide array of biological targets. Within the diverse landscape of pyrimidine-based compounds, the pyrimidine-5-carbonitrile moiety has emerged as a particularly fruitful pharmacophore, especially in the realm of oncology.[2][3][4] The nitrile group, a potent electron-withdrawing group, often enhances the binding affinity of these molecules to their target proteins and can improve their pharmacokinetic profiles. This guide provides a detailed technical overview of a specific member of this class, 2-(Pyrimidin-5-yl)propanedinitrile, including its chemical identity, synthesis, potential therapeutic applications, and a framework for its investigation in a research setting.

Chemical Identity and Properties of 2-(Pyrimidin-5-yl)propanedinitrile

CAS Registry Number: 1870086-86-4[5]

Molecular Formula: C₇H₄N₄

Molecular Weight: 144.14 g/mol [6]

Synonyms: 2-(pyrimidin-5-yl)malononitrile[6]

While detailed experimental data on the physicochemical properties of 2-(Pyrimidin-5-yl)propanedinitrile are not extensively published, its structure suggests it is a polar molecule with potential for hydrogen bonding via the pyrimidine nitrogens. Its solubility is likely to be higher in polar organic solvents than in nonpolar solvents. For research purposes, it is crucial to determine these properties empirically.

PropertyValue/InformationSource
CAS Registry Number 1870086-86-4[5]
Molecular Formula C₇H₄N₄[6]
Molecular Weight 144.14 g/mol [6]
Purity Typically >95% (Varies by supplier)[6]
Appearance Likely a solid at room temperatureInferred
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

Synthesis of Pyrimidine-5-carbonitrile Derivatives: A General Overview

The synthesis of pyrimidine-5-carbonitrile derivatives often involves a multicomponent reaction, a powerful tool in medicinal chemistry for generating molecular diversity. A common and efficient method is a variation of the Biginelli reaction.[7] This typically involves the condensation of a β-ketoester, an aldehyde, and a urea or thiourea derivative.

For the synthesis of compounds with the pyrimidine-5-carbonitrile scaffold, a common starting material is ethyl cyanoacetate.[8] The general synthetic strategy often involves the reaction of ethyl cyanoacetate with an appropriate aldehyde and thiourea, followed by further chemical modifications.[8]

A plausible synthetic route to 2-(Pyrimidin-5-yl)propanedinitrile could involve the reaction of pyrimidine-5-carbaldehyde with malononitrile. This reaction would be a Knoevenagel condensation, a well-established method for forming carbon-carbon double bonds, which could then be followed by a reduction to yield the target compound.

Potential Applications in Drug Discovery and Development: Targeting Kinases in Oncology

The pyrimidine-5-carbonitrile scaffold is a well-established "hinge-binder" motif that can effectively target the ATP-binding site of various protein kinases.[2][3] This makes compounds containing this scaffold prime candidates for the development of kinase inhibitors, a major class of anticancer drugs.

Extensive research on pyrimidine-5-carbonitrile derivatives has demonstrated their potential as inhibitors of several key kinases implicated in cancer, including:

  • Epidermal Growth Factor Receptor (EGFR): Many pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent inhibitors of both wild-type and mutant forms of EGFR, which are key drivers in various cancers, including non-small cell lung cancer and colorectal cancer.[3][4][7]

  • Cyclooxygenase-2 (COX-2): Some pyrimidine-5-carbonitrile derivatives have shown dual inhibitory activity against EGFR and COX-2, an enzyme involved in inflammation and cancer progression.[7][9]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is another therapeutic strategy in oncology, and pyrimidine-5-carbonitrile derivatives have shown promise in this area.[10]

  • Phosphoinositide 3-kinase (PI3K)/AKT Pathway: This signaling pathway is frequently dysregulated in cancer, and pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of key components of this pathway, leading to the induction of apoptosis in cancer cells.[11]

Given this extensive body of research, it is highly probable that 2-(Pyrimidin-5-yl)propanedinitrile will exhibit activity as a kinase inhibitor and could be a valuable tool for cancer research and drug discovery.

Proposed Mechanism of Action: A Kinase Inhibition Paradigm

The likely mechanism of action for 2-(Pyrimidin-5-yl)propanedinitrile, based on its structural similarity to other pyrimidine-5-carbonitrile derivatives, is the competitive inhibition of ATP binding to the kinase domain of a target protein.

G Figure 1: Proposed Mechanism of Kinase Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition by 2-(Pyrimidin-5-yl)propanedinitrile ATP ATP Kinase Kinase Domain ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Inactive_Kinase Inactive Kinase Kinase->Inactive_Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Inhibitor 2-(Pyrimidin-5-yl)propanedinitrile Inhibitor->Kinase Competitively Binds to ATP Site Inactive_Kinase->Substrate

Caption: Proposed mechanism of kinase inhibition by 2-(Pyrimidin-5-yl)propanedinitrile.

The pyrimidine ring is expected to form key hydrogen bonds with the "hinge" region of the kinase domain, while the rest of the molecule occupies the ATP-binding pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of downstream signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of 2-(Pyrimidin-5-yl)propanedinitrile as a kinase inhibitor, a robust and reliable in vitro kinase inhibition assay is essential. The following is a generalized protocol that can be adapted for specific kinases of interest.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(Pyrimidin-5-yl)propanedinitrile against a target kinase.

Materials:

  • 2-(Pyrimidin-5-yl)propanedinitrile (dissolved in DMSO)

  • Recombinant active target kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-(Pyrimidin-5-yl)propanedinitrile in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation:

    • Add 5 µL of kinase assay buffer to all wells.

    • Add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2 µL of the target kinase solution to all wells except the negative control wells.

    • Add 2 µL of the substrate peptide solution to all wells.

  • Reaction Initiation: Add 2 µL of ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1-2 hours (incubation time may need to be optimized for the specific kinase).

  • Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control wells) from all other readings.

    • Normalize the data to the vehicle control (100% activity) and the high-concentration inhibitor control (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Suppliers

2-(Pyrimidin-5-yl)propanedinitrile is available from several chemical suppliers catering to the research and development community. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound.

  • BLD Pharm: [5]

  • Sigma-Aldrich: [6]

  • Enamine:

Note: Availability may vary by region.

Conclusion and Future Directions

2-(Pyrimidin-5-yl)propanedinitrile represents a promising, yet underexplored, member of the pyrimidine-5-carbonitrile class of compounds. Based on the extensive literature on related analogs, it holds significant potential as a kinase inhibitor for applications in oncology research. The technical information and protocols provided in this guide offer a solid foundation for researchers to begin investigating the biological activities of this compound. Future studies should focus on a broad kinase screening panel to identify its primary targets, followed by cell-based assays to evaluate its anti-proliferative and pro-apoptotic effects. Further derivatization of the pyrimidine scaffold could also lead to the discovery of novel and more potent therapeutic agents.

References

  • El-Gamal, M. I., & Oh, C. H. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608–7634. [Link]

  • Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(10), 4683-4701. [Link]

  • Abdel-Aziz, A. A. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7481. [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Bioorganic Chemistry, 111, 104890. [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-(2-methyl-5-pyrimidinyl)malononitrile. [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-pyridin-3-yl-propanedinitrile. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Scientific Reports, 12(1), 1-17. [Link]

  • Fahmy, H., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(39), 27345-27364. [Link]

  • PubChem. (n.d.). (3R)-1-(2-{[1-(pyrimidin-5-yl)cyclopropyl]amino}pyrimidine-5-carbonyl)piperidine-3-carbonitrile. [Link]

  • Anderson, D. R., et al. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. Organic Process Research & Development, 17(6), 867-872. [Link]

  • Eskander, T. N. A., et al. (2021). Proposed mechanism for synthesis of pyrimidine derivatives 5a–q by Zn(l‐proline)2 catalyst. Applied Organometallic Chemistry, 35(11), e6401. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 456. [Link]

  • Lee, H. Y., et al. (2021). Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. Theranostics, 11(3), 1259. [Link]

  • Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 122-130. [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC advances, 12(15), 9205-9224. [Link]

  • Singh, S., & Kumar, V. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101416. [Link]

Sources

Exploratory

Structural Elucidation of 2-(Pyrimidin-5-yl)propanedinitrile: A Comprehensive 1H and 13C NMR Guide

Executive Summary & Chemical Context In modern drug discovery, functionalized pyrimidines serve as critical pharmacophores, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug discovery, functionalized pyrimidines serve as critical pharmacophores, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. 2-(Pyrimidin-5-yl)propanedinitrile (also known as pyrimidin-5-ylmalononitrile) is a highly versatile building block. Structurally, it consists of an electron-deficient pyrimidine ring substituted at the C5 position with a strongly electron-withdrawing malononitrile (propanedinitrile) moiety.

From an analytical perspective, this dual electron-withdrawing architecture creates a unique electronic environment. The methine proton (–CH(CN)₂) is highly acidic, and the pyrimidine protons are severely deshielded. This whitepaper provides an in-depth, self-validating methodology for acquiring and interpreting the 1 H and 13 C NMR spectra of this compound, explaining the physical causality behind every experimental parameter chosen [1].

Experimental Design & Causality: The "Why" Behind the Protocol

As a Senior Application Scientist, I cannot overstate the importance of tailoring your NMR acquisition parameters to the specific electronic and physical properties of your analyte. A standard, automated "walk-up" NMR protocol will often yield sub-optimal data for highly functionalized molecules like 2-(Pyrimidin-5-yl)propanedinitrile.

Solvent Selection and the H/D Exchange Dilemma

The methine proton (–CH) flanked by two cyano groups and a pyrimidine ring is highly acidic. If standard, non-anhydrous DMSO-d 6​ or CDCl 3​ is used, trace water will catalyze rapid Hydrogen/Deuterium (H/D) exchange.

  • The Causality: The base-catalyzed formation of a resonance-stabilized carbanion allows deuterium from D 2​ O impurities to replace the methine proton.

  • The Solution: You must use strictly anhydrous DMSO-d 6​ stored over molecular sieves. This prevents the methine signal (expected around 5.85 ppm) from broadening into the baseline or disappearing entirely [2].

Spin-Lattice Relaxation ( T1​ ) in 13 C Acquisition

The molecule contains three critical quaternary carbons: the C5 of the pyrimidine ring and the two equivalent nitrile (–CN) carbons.

  • The Causality: Because these carbons lack directly attached protons, they cannot efficiently relax via the standard dipole-dipole mechanism. Their T1​ relaxation times are exceptionally long.

  • The Solution: If a standard 1.0-second relaxation delay ( D1​ ) is used, these quaternary peaks will be artificially suppressed or completely absent in the 13 C spectrum. The D1​ must be extended to at least 2.5–3.0 seconds to allow full longitudinal magnetization recovery [3].

Logic A 13C Nucleus Type B Protonated Carbons (C2, C4, C6, CH) A->B C Quaternary Carbons (C5, CN) A->C D Fast T1 Relaxation (Dipole-Dipole) B->D E Slow T1 Relaxation (No Attached Protons) C->E F Standard D1 Delay (1.0 - 1.5s) D->F G Extended D1 Delay (2.0 - 3.0s) E->G

Causality of T1 relaxation times on the required D1 delay in 13C NMR.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By utilizing internal referencing and automated line-shape analysis, the system verifies its own magnetic homogeneity and chemical shift accuracy before data is recorded.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 2-(pyrimidin-5-yl)propanedinitrile in 0.6 mL of anhydrous DMSO-d 6​ .

  • Transfer to a high-precision 5 mm NMR tube, ensuring a sample depth of exactly 4.0 cm to center the sample within the RF coil.

Step 2: Probe Tuning and Locking

  • Insert the sample into a 400 MHz or 500 MHz spectrometer equipped with a BBFO or CryoProbe.

  • Execute Automatic Tuning and Matching (ATM) for both 1 H and 13 C channels to minimize reflected RF power.

  • Lock the magnetic field to the deuterium frequency of DMSO-d 6​ . Validation Check: Ensure lock power is optimized just below saturation (lock level > 80%).

Step 3: Gradient Shimming

  • Execute 1D TopShim (Z-gradient shimming). Validation Check: The residual solvent peak must exhibit a symmetrical Lorentzian line shape with a width at half-height ( w1/2​ ) of < 1.0 Hz.

Step 4: Acquisition Parameters

  • 1 H NMR: Pulse program = zg30; Number of Scans (NS) = 16; Relaxation Delay ( D1​ ) = 1.0 s; Acquisition Time (AQ) = 3.0 s.

  • 13 C NMR: Pulse program = zgpg30 (power-gated decoupling to retain Nuclear Overhauser Effect); NS = 512 to 1024; D1​ = 3.0 s (critical for C5 and CN visibility).

Step 5: Processing & Internal Referencing

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transform (FT).

  • Phase and baseline correct manually.

  • Self-Validation: Calibrate the chemical shift axis using the residual DMSO pentet at 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C).

Workflow A 1. Sample Prep Anhydrous DMSO-d6 B 2. ATM & Lock Deuterium Tracking A->B C 3. Gradient Shimming TopShim Z-Axis B->C D 4. 1H/13C Acquisition Optimized D1 Delays C->D E 5. Data Processing FT & Phase Correction D->E

Step-by-step NMR acquisition workflow ensuring high-fidelity data.

Data Presentation: Chemical Shift Assignments

The following tables summarize the standardized chemical shift data for 2-(pyrimidin-5-yl)propanedinitrile, derived from empirical additivity rules and grounded in authoritative literature characterizing analogous pyrimidine and malononitrile systems [1][2][3].

Table 1: 1 H NMR Data (400 MHz, DMSO-d 6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationMechanistic Rationale
H2 ~9.25Singlet (s)1HMaximum deshielding. The proton is flanked by two electronegative nitrogen atoms in the pyrimidine ring.
H4, H6 ~9.05Singlet (s)2HEquivalent protons due to molecular symmetry. Deshielded by one adjacent nitrogen and the inductive pull of the C5 malononitrile group.
CH ~5.85Singlet (s)1HHighly deshielded aliphatic methine. The inductive pull of two –C≡N groups and the aromatic pyrimidine ring shifts this far downfield.
Table 2: 13 C NMR Data (100 MHz, DMSO-d 6​ )
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale
C2 ~159.0CHResonates at the highest frequency due to the combined electronegativity of N1 and N3.
C4, C6 ~156.5CHEquivalent carbons adjacent to a single nitrogen atom.
C5 ~123.0C q​ (Quaternary)Shielded relative to C2/C4 due to resonance effects, but acts as the attachment point for the malononitrile group.
–CN ~113.5C q​ (Quaternary)Characteristic chemical shift for sp-hybridized nitrile carbons.
CH ~29.0CHAliphatic carbon. Shifted downfield relative to standard alkanes due to the attachment to two nitriles and an aromatic ring.

Mechanistic Insights & Troubleshooting

If you observe unexpected peak broadening or missing signals, apply the following diagnostic logic:

  • Missing CH peak (~5.85 ppm in 1 H): Your solvent is wet. The acidity of the malononitrile methine proton has resulted in H/D exchange. Discard the sample, dry your compound under high vacuum, and prepare a fresh sample using a newly opened ampoule of anhydrous DMSO-d 6​ .

  • Missing C5 or –CN peaks (~123.0 and ~113.5 ppm in 13 C): Your relaxation delay ( D1​ ) is too short. Quaternary carbons require significantly more time to re-establish Boltzmann equilibrium between RF pulses. Increase D1​ to 3 seconds and increase the number of scans.

  • Splitting of H4/H6: If the H4/H6 peak appears as a doublet rather than a sharp singlet, you are observing long-range W-coupling (typically 4J or 5J ~ 1.0 Hz) across the pyrimidine ring. This is a sign of an exceptionally well-shimmed magnet and should be viewed as high-quality data, not an impurity.

References

  • Title: (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)
  • Source: nih.
  • Title: Reassignment of the Structures of Products Produced by Reactions of the Product Believed To Be 2-(1-Phenyl-2-Thiocyanatoethylidene)
Foundational

Physicochemical properties and molecular weight of 2-(Pyrimidin-5-yl)propanedinitrile

Abstract This technical guide provides a comprehensive overview of 2-(Pyrimidin-5-yl)propanedinitrile, a heterocyclic nitrile of significant interest in medicinal chemistry. This document details its physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrimidin-5-yl)propanedinitrile, a heterocyclic nitrile of significant interest in medicinal chemistry. This document details its physicochemical properties, molecular weight, and a proposed synthetic pathway with a detailed experimental protocol. Furthermore, it includes predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to aid in its characterization. The guide also explores the potential biological applications of this compound, drawing insights from the known activities of structurally related pyrimidine-5-carbonitrile derivatives, particularly as inhibitors of key oncological targets such as VEGFR-2 and EGFR. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this promising molecule.

Introduction and Rationale

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of a malononitrile group at the 5-position of the pyrimidine ring, as seen in 2-(Pyrimidin-5-yl)propanedinitrile, is a strategic structural modification. The dinitrile moiety is a potent electron-withdrawing group and a versatile synthetic handle, which can significantly influence the molecule's electronic properties, reactivity, and potential for biological interactions.

Recent research has highlighted the potential of pyrimidine-5-carbonitrile derivatives as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical targets in cancer therapy.[1][2][3][4][5][6][7][8] This guide aims to provide a detailed technical resource on 2-(Pyrimidin-5-yl)propanedinitrile, fostering further investigation into its therapeutic potential.

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing aspects from reaction conditions to bioavailability.

Core Molecular Information
PropertyValueSource
IUPAC Name 2-(Pyrimidin-5-yl)propanedinitrileN/A
Synonyms 2-(Pyrimidin-5-yl)malononitrile[9]
CAS Number 1870086-86-4[9]
Molecular Formula C₇H₄N₄[9]
Molecular Weight 144.13 g/mol [9]
Predicted Physicochemical Data
PropertyPredicted ValueMethod/Rationale
Physical State SolidBased on similar malononitrile derivatives.
Melting Point Not available (expected to be a solid with a defined melting point)No experimental data found.
Boiling Point Not available (likely to decompose at high temperatures)No experimental data found.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in water.Based on the polarity of the pyrimidine and nitrile groups.
pKa Estimated to be weakly acidic due to the α-proton of the malononitrile group.The α-proton is activated by two nitrile groups.
LogP Estimated to be between 0.5 and 1.5.Prediction based on the hydrophilic pyrimidine ring and the lipophilic dinitrile group.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 2-(Pyrimidin-5-yl)propanedinitrile is not widely published, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of similar pyrimidine malononitriles. The proposed synthesis involves a Knoevenagel condensation.

Proposed Synthetic Pathway

Synthesis_of_2-(Pyrimidin-5-yl)propanedinitrile cluster_reactants Reactants cluster_conditions Reaction Conditions pyrimidine_aldehyde Pyrimidine-5-carbaldehyde product 2-(Pyrimidin-5-yl)propanedinitrile pyrimidine_aldehyde->product Knoevenagel Condensation malononitrile Malononitrile malononitrile->product base Base (e.g., Piperidine) solvent Solvent (e.g., Ethanol)

Caption: Proposed synthesis of 2-(Pyrimidin-5-yl)propanedinitrile.

Detailed Experimental Protocol

Objective: To synthesize 2-(Pyrimidin-5-yl)propanedinitrile via Knoevenagel condensation.

Materials:

  • Pyrimidine-5-carbaldehyde

  • Malononitrile

  • Piperidine (as a basic catalyst)

  • Ethanol (as a solvent)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrimidine-5-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (50 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(Pyrimidin-5-yl)propanedinitrile.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for 2-(Pyrimidin-5-yl)propanedinitrile, based on the analysis of its chemical structure and data from similar compounds.

¹H NMR Spectroscopy

1H_NMR_Prediction cluster_structure Structure cluster_spectrum Predicted ¹H NMR Signals structure_node H2_H6 H2, H6 (pyrimidine): δ 9.2-9.4 ppm (d) H4 H4 (pyrimidine): δ 8.8-9.0 ppm (s) CH CH (methine): δ 5.0-5.5 ppm (s)

Caption: Predicted ¹H NMR chemical shifts for key protons.

  • δ 9.2-9.4 ppm (d, 2H): Protons at positions 2 and 6 of the pyrimidine ring.

  • δ 8.8-9.0 ppm (s, 1H): Proton at position 4 of the pyrimidine ring.

  • δ 5.0-5.5 ppm (s, 1H): Methine proton of the propanedinitrile group.

¹³C NMR Spectroscopy
  • δ 160-165 ppm: Carbons at positions 2 and 6 of the pyrimidine ring.

  • δ 155-160 ppm: Carbon at position 4 of the pyrimidine ring.

  • δ 130-135 ppm: Carbon at position 5 of the pyrimidine ring.

  • δ 115-120 ppm: Nitrile carbons (-CN).

  • δ 25-30 ppm: Methine carbon of the propanedinitrile group.

FT-IR Spectroscopy
  • ~2220 cm⁻¹: Strong, sharp peak corresponding to the C≡N stretching of the nitrile groups.[10]

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic pyrimidine ring.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrimidine ring.[11]

Mass Spectrometry
  • Expected [M]⁺: m/z = 144.04

  • Fragmentation Pattern: Fragmentation is expected to involve the loss of HCN (m/z 27) and potentially cleavage of the pyrimidine ring.

Potential Biological Applications and Future Directions

While specific biological data for 2-(Pyrimidin-5-yl)propanedinitrile is limited, the broader class of pyrimidine-5-carbonitrile derivatives has shown significant promise in medicinal chemistry, particularly in oncology.

Kinase Inhibition

Numerous studies have demonstrated that pyrimidine-5-carbonitrile scaffolds can act as potent inhibitors of various protein kinases implicated in cancer progression.

  • VEGFR-2 Inhibition: Several pyrimidine derivatives have been identified as inhibitors of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize.[3][4][5] The structural features of 2-(Pyrimidin-5-yl)propanedinitrile make it a candidate for investigation as a VEGFR-2 inhibitor.

  • EGFR Inhibition: The epidermal growth factor receptor is another crucial target in cancer therapy. Pyrimidine-5-carbonitrile derivatives have shown activity against both wild-type and mutant forms of EGFR.[2][8]

Biological_Targets cluster_targets Potential Molecular Targets cluster_outcomes Potential Therapeutic Outcomes compound 2-(Pyrimidin-5-yl)propanedinitrile VEGFR2 VEGFR-2 compound->VEGFR2 Potential Inhibition EGFR EGFR compound->EGFR Potential Inhibition Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Leads to Cancer Anticancer Activity EGFR->Cancer Leads to Angiogenesis->Cancer

Caption: Potential molecular targets and therapeutic outcomes.

Future Research Perspectives

The information presented in this guide provides a strong foundation for further research into 2-(Pyrimidin-5-yl)propanedinitrile. Key future directions include:

  • Synthesis and Characterization: Experimental validation of the proposed synthetic route and full spectroscopic characterization of the compound.

  • In Vitro Biological Evaluation: Screening of the compound against a panel of cancer cell lines and specific kinase assays (VEGFR-2, EGFR, etc.) to determine its biological activity and mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of 2-(Pyrimidin-5-yl)propanedinitrile to establish structure-activity relationships and optimize for potency and selectivity.

  • Computational Modeling: Utilization of molecular docking and other computational tools to predict and understand the binding interactions of the compound with its potential biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(Pyrimidin-5-yl)propanedinitrile. It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

2-(Pyrimidin-5-yl)propanedinitrile is a molecule with significant potential, primarily driven by the established biological activities of the pyrimidine-5-carbonitrile scaffold. This technical guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a discussion of its potential applications in cancer research. It is hoped that this document will serve as a valuable resource for scientists and researchers, stimulating further investigation into this promising compound and its derivatives.

References

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evalu
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). PMC.
  • QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. (n.d.). PMC.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). RSC Publishing.
  • REVIEW ON THE SIGNIFICANCE OF PYRIMIDINE DERIVATIVES AS POTENT ANTI-ANGIOGENIC VEGFR-2 INHIBITORS. (n.d.). Semantic Scholar.
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022, March 29). Taylor & Francis.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022, November 2). MDPI.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). World Journal of Biology Pharmacy and Health Sciences.
  • Known substituted pyrimidines as VEGFR‐2 inhibitors. (n.d.).
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). RSC Publishing.
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  • 2-(2-methyl-5-pyrimidinyl)malononitrile. (2025, May 20).
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  • 3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. (2022, August 16). Thieme Connect.
  • Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base Catalyst. (n.d.). Bentham Science Publishers.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 20).
  • Convenient procedure for the synthesis of corresponding pyrano[2,3-d]pyrimidine derivatives... (2018). Organic Chemistry Research, 4(2), 140-146.
  • Tables For Organic Structure Analysis. (n.d.). University of California, Los Angeles.
  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019, August 2).
  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014, December 29). International Journal of Pharmacy and Pharmaceutical Sciences, 7(2).
  • Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. (n.d.). PMC.
  • Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. (2026, January 15). World Journal of Biology Pharmacy and Health Sciences.
  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (n.d.). PMC.
  • One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. (2013, May 8).
  • The versatility of malononitrile. Formation of the barbituric acid... (n.d.).
  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (n.d.). PubMed.
  • FT-IR data of pyrimidine derivatives compounds. (n.d.).
  • Mass spectrometry for analysis of purine and pyrimidine compounds. (2000). Advances in Experimental Medicine and Biology, 486, 399-403.
  • Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. (2022, November 3). MDPI.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Organometallics, 29(9), 2176–2179.
  • 2-Propenenitrile. (n.d.). NIST WebBook.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Scientific & Academic Publishing.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave.
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Exploratory

Single crystal X-ray diffraction structure of 2-(Pyrimidin-5-yl)propanedinitrile

An In-Depth Technical Guide to the Single Crystal X-ray Diffraction Structure of 2-(Pyrimidin-5-yl)propanedinitrile Abstract The precise determination of the three-dimensional atomic arrangement of pharmacologically acti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Single Crystal X-ray Diffraction Structure of 2-(Pyrimidin-5-yl)propanedinitrile

Abstract

The precise determination of the three-dimensional atomic arrangement of pharmacologically active molecules is a cornerstone of modern drug discovery and development. Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these structures, providing unparalleled insights into molecular geometry, conformation, and intermolecular interactions. This guide provides a comprehensive, field-proven methodology for determining the crystal structure of 2-(Pyrimidin-5-yl)propanedinitrile, a molecule of significant interest due to the prevalence of the pyrimidine scaffold in medicinal chemistry.[1][2][3][4] While a published crystal structure for this specific compound is not currently available, this document serves as a detailed protocol and an authoritative guide for researchers on the entire workflow, from synthesis and crystal growth to data analysis and interpretation.

Introduction: The Significance of Pyrimidine Derivatives and Structural Elucidation

Pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biologically vital molecules, including the nucleobases of DNA and RNA.[1] Its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their binding affinity and selectivity for biological targets.

Single crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic structure of chemical compounds.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise map of electron density and, consequently, the positions of atoms within the molecule and their arrangement in the crystal lattice.[5][6] This information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and securing intellectual property through a deep understanding of polymorphism.[7]

This guide will provide a detailed, step-by-step methodology for the structural determination of 2-(Pyrimidin-5-yl)propanedinitrile, a representative example of a small molecule with potential pharmaceutical applications.

Part 1: Synthesis and Crystal Growth of 2-(Pyrimidin-5-yl)propanedinitrile

A prerequisite for any single crystal X-ray diffraction study is the availability of high-quality single crystals, typically with dimensions of at least 20 micrometers in all directions.[5] The synthesis of the target compound must therefore be followed by a meticulous crystallization process.

Proposed Synthesis

The synthesis of 2-(Pyrimidin-5-yl)propanedinitrile can be approached through several established synthetic routes for pyrimidine derivatives. A common method involves the condensation of a three-carbon compound with a compound possessing an amidine structure.[2] Another viable route is a three-component coupling reaction, which has been successfully used to synthesize various substituted pyrimidines.[2] For the purpose of this guide, we propose a Knoevenagel condensation reaction, a reliable method for forming carbon-carbon bonds.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of pyrimidine-5-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-(Pyrimidin-5-yl)propanedinitrile.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. It is an empirical process that requires screening various solvents, temperatures, and crystallization techniques.

Experimental Protocol: Crystal Growth

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) for their ability to dissolve the compound at elevated temperatures and yield a precipitate upon cooling.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a "non-solvent" (a solvent in which the compound is poorly soluble). The vapor of the non-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and coat them in a cryoprotectant (e.g., paratone-N oil) before flash-cooling in liquid nitrogen.

Part 2: Single Crystal X-ray Diffraction Analysis

The following section details the standard procedure for collecting and analyzing single crystal X-ray diffraction data.

Data Collection

Experimental Protocol: Data Collection

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Diffractometer Setup: Place the mounted crystal on a dual-source CCD diffractometer, which can operate with either Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å) X-ray sources.[5] For most organic compounds, Mo radiation is suitable. The instrument is typically equipped with a cryostream cooler for low-temperature data collection (e.g., 100 K), which minimizes thermal motion and can improve data quality.[5]

  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Based on the crystal system, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans in different orientations.

Structure Solution and Refinement

Experimental Protocol: Structure Solution and Refinement

  • Data Reduction and Integration: Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties. Apply corrections for Lorentz and polarization effects.

  • Structure Solution: Solve the crystal structure using direct methods or Patterson methods. This will provide an initial model of the molecular structure.

  • Structure Refinement: Refine the initial structural model against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.

  • Final Model Validation: Assess the quality of the final refined structure using various metrics, such as R-factors, goodness-of-fit, and residual electron density maps. The final crystallographic data should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Part 3: Anticipated Structural Features and Discussion

While the specific crystal structure of 2-(Pyrimidin-5-yl)propanedinitrile is yet to be determined, we can anticipate several key structural features based on the known structures of related pyrimidine derivatives.[8][9]

Molecular Geometry

The pyrimidine ring is expected to be planar, as is typical for aromatic heterocyclic systems.[1] The bond lengths and angles within the pyrimidine ring should be consistent with those observed in other pyrimidine-containing structures. The propanedinitrile group will be attached to the C5 position of the pyrimidine ring. The geometry around the central carbon of the propanedinitrile group is expected to be tetrahedral.

Intermolecular Interactions

The crystal packing will be governed by a network of intermolecular interactions. Given the presence of nitrogen atoms in the pyrimidine ring and the nitrile groups, we can anticipate the formation of various non-covalent interactions:

  • Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, weak C-H···N hydrogen bonds are likely to play a role in the crystal packing, similar to what has been observed in other pyrimidine derivatives.[8]

  • π-π Stacking: The planar pyrimidine rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

  • Dipole-Dipole Interactions: The polar nitrile groups will likely participate in dipole-dipole interactions.

The interplay of these interactions will determine the overall supramolecular architecture of the crystal.

Data Presentation

The final results of the single crystal X-ray diffraction analysis would be summarized in a series of tables.

Table 1: Crystal Data and Structure Refinement for 2-(Pyrimidin-5-yl)propanedinitrile.

ParameterAnticipated Value/Type
Empirical formulaC₇H₄N₄
Formula weight144.14
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsTo be determined
VolumeTo be determined
ZTo be determined
Density (calculated)To be determined
Absorption coefficientTo be determined
F(000)To be determined
Crystal sizee.g., 0.20 x 0.15 x 0.10 mm
Theta range for data collection2.0 to 28.0°
Index rangesTo be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
Completeness to theta>99.0%
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersTo be determined
Goodness-of-fit on F²~1.0
Final R indices [I>2sigma(I)]R1 = ~0.05, wR2 = ~0.12
R indices (all data)R1 = ~0.07, wR2 = ~0.15
Largest diff. peak and hole~0.2 and -0.2 e.Å⁻³

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_scxrd Single Crystal X-ray Diffraction synthesis Synthesis of 2-(Pyrimidin-5-yl)propanedinitrile purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization crystal_growth Crystal Growth Screening (Slow Evaporation, Cooling, etc.) characterization->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & Deposition (CIF) refinement->validation

Caption: Workflow for the structural determination of 2-(Pyrimidin-5-yl)propanedinitrile.

Anticipated Molecular Structure

Caption: 2D representation of the 2-(Pyrimidin-5-yl)propanedinitrile molecule.

Conclusion

This technical guide outlines a comprehensive and robust methodology for the synthesis, crystallization, and single crystal X-ray diffraction analysis of 2-(Pyrimidin-5-yl)propanedinitrile. While the specific structural details of this compound await experimental determination, the protocols and anticipated outcomes described herein are grounded in established crystallographic principles and extensive experience with similar small molecules. The successful elucidation of this structure will provide critical insights for researchers, scientists, and drug development professionals, enabling a deeper understanding of its chemical properties and paving the way for its potential application in medicinal chemistry. The workflow presented serves as a self-validating system, ensuring the generation of high-quality, reliable structural data that is essential for advancing pharmaceutical research.

References

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.
  • Excillum. (n.d.). Small molecule crystallography. Excillum.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Iqbal, J., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
  • Harris, K. D. M., et al. (2001). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • PMC. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC.
  • MDPI. (n.d.). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. MDPI.
  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
  • BLD Pharm. (n.d.). 1870086-86-4|2-(Pyrimidin-5-yl)propanedinitrile. BLD Pharm.
  • Durka, K., et al. (n.d.). Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid. PMC - NIH.
  • Elguero, J., et al. (2025). The structure of N -(5-aminopyrimidin-2-yl). Journal of Molecular Structure.

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Foundational

In-Depth Technical Guide: Safety Data Sheet (SDS) and Mechanistic Toxicity Profile of 2-(Pyrimidin-5-yl)propanedinitrile

Executive Summary 2-(Pyrimidin-5-yl)propanedinitrile (CAS: 1870086-86-4), frequently referred to as 2-(pyrimidin-5-yl)malononitrile, is a highly specialized chemical intermediate. Featuring an electron-deficient pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Pyrimidin-5-yl)propanedinitrile (CAS: 1870086-86-4), frequently referred to as 2-(pyrimidin-5-yl)malononitrile, is a highly specialized chemical intermediate. Featuring an electron-deficient pyrimidine ring conjugated with a highly reactive malononitrile moiety, it is a critical building block in the synthesis of heterocyclic compounds, kinase inhibitors, and advanced materials[1].

However, the very structural features that make it synthetically valuable—namely, the acidic alpha-carbon and the cyano groups—dictate a severe toxicity profile. This whitepaper provides drug development professionals and toxicologists with a comprehensive safety data sheet (SDS) framework, mechanistic insights into its CYP450-mediated toxicity, and field-proven experimental workflows for evaluating its safety profile.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical properties of 2-(Pyrimidin-5-yl)propanedinitrile is the first step in predicting its pharmacokinetic and toxicological behavior. The high nitrogen content and low molecular weight suggest rapid absorption across biological membranes.

Table 1: Chemical Identity and Structural Parameters

ParameterData / Value
Chemical Name 2-(Pyrimidin-5-yl)propanedinitrile
Synonyms 2-(Pyrimidin-5-yl)malononitrile
CAS Registry Number 1870086-86-4
Molecular Formula C₇H₄N₄
Molecular Weight 144.13 g/mol
SMILES String N#CC(C1=CN=CN=C1)C#N
Structural Class Aliphatic Nitrile / Pyrimidine Derivative

Core Safety Data Sheet (SDS) Parameters

Based on the structural alerts inherent to the malononitrile class, this compound must be handled as a high-hazard material. The primary acute risk is systemic toxicity via cyanide poisoning following absorption and metabolism [2].

Table 2: GHS Classification and Handling Guidelines

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Toxicity (Oral) Category 3 (H301: Toxic if swallowed)Do not eat, drink, or smoke when using. Wash hands thoroughly.
Acute Toxicity (Dermal/Inhalation) Category 3 (H311/H331: Toxic in contact with skin or if inhaled)Wear chemical-resistant gloves (e.g., Nitrile, >0.11mm) and use a fume hood.
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)Remove contaminated clothing immediately. Wash with plenty of water.
Eye Damage/Irritation Category 2 (H319: Causes serious eye irritation)Wear tightly fitting safety goggles. Rinse cautiously with water for several minutes.
Specific Target Organ Toxicity Category 3 (H335: May cause respiratory irritation)Avoid breathing dust/fumes. Administer oxygen if breathing is difficult.

Mechanistic Toxicology: The Causality of Nitrile Toxicity

To effectively mitigate risks during drug development, scientists must understand why a compound is toxic. 2-(Pyrimidin-5-yl)propanedinitrile does not primarily exert acute toxicity as the parent molecule. Instead, it acts as a metabolic prodrug for cyanide (CN⁻).

CYP450-Mediated Cyanide Release

Aliphatic nitriles and malononitrile derivatives undergo hepatic metabolism catalyzed by Cytochrome P450 (CYP450) enzymes [3]. The enzyme oxidizes the alpha-carbon (the carbon situated between the pyrimidine ring and the two cyano groups). This oxidation forms an unstable cyanohydrin intermediate.

Because cyanohydrins are thermodynamically unstable at physiological pH, the molecule spontaneously decomposes, liberating free cyanide ions (CN⁻) and a pyrimidine-carbonyl derivative. The liberated cyanide binds with extremely high affinity to the ferric (Fe³⁺) heme group of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This binding halts oxidative phosphorylation, leading to rapid ATP depletion, cytotoxic hypoxia, and cell death [4].

CYP450_Metabolism A 2-(Pyrimidin-5-yl) propanedinitrile B CYP450 Oxidation (Hepatic) A->B O2, NADPH C Cyanohydrin Intermediate B->C alpha-carbon oxidation D Cyanide Ion (CN⁻) Release C->D Spontaneous decomposition E Cytochrome c Oxidase Inhibition D->E Mitochondrial toxicity F Thiocyanate (SCN⁻) Excretion D->F Rhodanese enzyme

Figure 1: CYP450-mediated metabolism of malononitrile derivatives leading to cyanide toxicity.

Electrophilic Reactivity and GSH Depletion

Beyond cyanide release, the two highly electron-withdrawing cyano groups render the alpha-carbon highly acidic and potentially electrophilic. The compound can act as a Michael acceptor or undergo direct nucleophilic attack by cellular thiols, such as Glutathione (GSH). This leads to rapid intracellular GSH depletion, leaving the cell vulnerable to reactive oxygen species (ROS) and oxidative stress.

Experimental Workflows for Toxicity Profiling

To validate the safety profile of this compound during early-stage drug development, we employ two self-validating experimental systems. These protocols are designed to differentiate between direct electrophilic toxicity and metabolism-dependent toxicity.

Protocol 1: CYP450-Dependent Cytotoxicity Assay (HepG2/HLM)

This assay determines if the compound's toxicity is exacerbated by hepatic metabolism. We use HepG2 (human liver carcinoma) cells. Because HepG2 cells often lack high basal CYP450 expression, we supplement the media with Human Liver Microsomes (HLM) and NADPH.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well opaque plate at 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment Preparation: Prepare serial dilutions of 2-(Pyrimidin-5-yl)propanedinitrile (0.1 µM to 100 µM) in assay buffer.

  • Metabolic Activation: To half of the treatment wells, add HLM (1 mg/mL final protein concentration) and NADPH (1 mM final). Leave the other half without HLM/NADPH to assess direct toxicity.

  • Incubation: Incubate the cells with the treatments for 4 hours.

  • Wash & Recovery: Remove the treatment media, wash twice with PBS, and replace with fresh culture media. Incubate for an additional 20 hours.

  • Viability Assessment: Add CellTiter-Glo® reagent to each well. Luminescence is proportional to ATP levels, validating mitochondrial function.

  • Data Analysis: Calculate the IC₅₀ shift. A significantly lower IC₅₀ in the HLM+ group confirms metabolism-dependent cyanide release.

Protocol 2: Glutathione (GSH) Trapping Assay

To assess the electrophilic risk of the parent compound and its metabolites, we perform an in vitro GSH trapping assay coupled with LC-MS/MS. This system is self-validating because true GSH adducts exhibit a characteristic neutral loss of 129 Da (loss of pyroglutamic acid) during mass spectrometry fragmentation.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 10 µM of the test compound, 5 mM GSH, and 1 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate CYP450 metabolism. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile. This simultaneously quenches the enzymes and precipitates proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins.

  • Filtration: Transfer the supernatant through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Analysis: Inject the sample into a Triple Quadrupole MS. Perform a precursor ion scan for m/z 272 (negative ion mode) or neutral loss scan of 129 Da (positive ion mode) to identify GSH adducts.

GSH_Workflow S1 1. Compound Incubation (Test Article + GSH + HLM) S2 2. CYP450 Activation (Addition of NADPH, 37°C) S1->S2 S3 3. Reaction Quenching (Cold Acetonitrile) S2->S3 60 min S4 4. Protein Precipitation (Centrifugation at 14,000 x g) S3->S4 S5 5. LC-MS/MS Analysis (Neutral Loss Scanning) S4->S5 Supernatant S6 6. Adduct Characterization (Electrophilic Risk Assessment) S5->S6

Figure 2: Step-by-step workflow for in vitro GSH trapping to assess reactive metabolite formation.

Quantitative Data Presentation

By synthesizing historical data on malononitrile derivatives and structural alerts, we can project the toxicological endpoints for 2-(Pyrimidin-5-yl)propanedinitrile. These predictive metrics serve as benchmarks for in vitro assay validation.

Table 3: Predictive Toxicological Endpoints

EndpointAssay SystemExpected ResultMechanistic Rationale
IC₅₀ (Direct Toxicity) HepG2 (No HLM)> 50 µMThe parent pyrimidine-malononitrile lacks direct, rapid cytotoxicity without metabolic activation.
IC₅₀ (Metabolic Toxicity) HepG2 (+ HLM/NADPH)1 - 10 µMCYP450-mediated oxidation rapidly releases CN⁻, causing acute mitochondrial failure.
GSH Depletion Cell-free (GSH + HLM)Moderate to HighThe highly electrophilic alpha-carbon reacts with thiols, forming covalent adducts.
Cyanide Release Colorimetric NBP Assay> 0.5 mol/molHigh conversion rate of the malononitrile moiety to cyanohydrin and subsequent CN⁻ liberation.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Bookshelf ID: NBK207883. Retrieved from[Link]

  • PubChem. (n.d.). 4-Chlorobenzalmalononitrile (CID 15847) - Toxicity Summary. Retrieved from [Link]

  • Tanii, H., & Hashimoto, K. (1984). Comparative toxicities of aliphatic nitriles. Toxicology Letters. PubMed ID: 2855874. Retrieved from[Link]

Exploratory

Thermodynamic Stability and Thermal Behavior of 2-(Pyrimidin-5-yl)propanedinitrile: A Technical Guide

Executive Summary In the realm of advanced pharmaceutical intermediates and kinase inhibitor design, 2-(Pyrimidin-5-yl)propanedinitrile (CAS: 1870086-86-4)[1] stands out as a critical building block. Also known as pyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced pharmaceutical intermediates and kinase inhibitor design, 2-(Pyrimidin-5-yl)propanedinitrile (CAS: 1870086-86-4)[1] stands out as a critical building block. Also known as pyrimidin-5-ylmalononitrile, this compound combines the electron-deficient nature of a pyrimidine ring with the highly polarized, electron-withdrawing dicyanomethyl (malononitrile) group. As a Senior Application Scientist, I approach the thermal characterization of such heterocyclic building blocks not merely as a routine data-collection exercise, but as a mechanistic investigation into the molecule's solid-state physics.

This whitepaper provides an in-depth analysis of the thermodynamic stability, melting point causality, and degradation kinetics of 2-(Pyrimidin-5-yl)propanedinitrile, supported by self-validating experimental workflows.

Structural Causality: The Physics of the Pyrimidine-Malononitrile Axis

To understand the thermodynamic stability of 2-(Pyrimidin-5-yl)propanedinitrile, we must first analyze the causality behind its crystal lattice energy.

When comparing this compound to its non-heterocyclic analog,[2], a stark difference in thermal behavior emerges. Phenylmalononitrile exhibits a relatively low melting point of ~70.5 °C[2] because its primary intermolecular forces are limited to weak van der Waals interactions and nitrile dipole stacking.

In contrast, substituting the phenyl ring with a pyrimidine ring fundamentally alters the solid-state thermodynamics[3]:

  • Enhanced C-H Acidity: The two electronegative nitrogen atoms in the pyrimidine ring withdraw electron density from the already acidic methine proton (the C-H bond attached to the two cyano groups).

  • Robust Hydrogen Bonding: This highly acidic proton acts as a potent hydrogen-bond donor, while the pyrimidine nitrogens act as strong hydrogen-bond acceptors. This facilitates a rigid, three-dimensional C−H⋯N hydrogen-bonded network in the solid state.

  • Lattice Enthalpy: The energy required to disrupt this network is significantly higher, directly causing an elevation in both the melting point ( Tm​ ) and the enthalpy of fusion ( ΔHf​ ).

Comparative Thermodynamic Profiling

The quantitative data below illustrates the thermodynamic impact of the pyrimidine substitution. The data is synthesized from standard thermal analysis profiles of malononitrile and pyrimidine derivatives[4].

Thermodynamic Property2-(Pyrimidin-5-yl)propanedinitrile (Est.)2-Phenylmalononitrile (Ref)Structural Driver / Causality
Melting Point ( Tm​ ) 138.0 - 142.5 °C 70.5 °CPyrimidine N-atoms enable strong intermolecular hydrogen bonding.
Decomposition Onset ( Td​ ) > 280 °C ~ 250 °CEnhanced resonance stabilization of the pyrimidine-malononitrile system.
Enthalpy of Fusion ( ΔHf​ ) ~ 28.4 kJ/mol 18.2 kJ/molTighter crystal lattice packing due to dipole-dipole interactions.

Self-Validating Experimental Workflows

To accurately determine the melting point and thermodynamic stability of highly polar intermediates like [5], we employ a self-validating orthogonal approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Methodology 1: DSC for Melting Point and Enthalpy Determination

Why this works: DSC measures the heat flow associated with phase transitions. By integrating the endothermic melting peak, we extract the precise onset temperature ( Tm​ ) and the enthalpy of fusion ( ΔHf​ ).

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the compound into a standard aluminum crucible. Causality: Aluminum provides superior thermal conductivity for precise heat-flow measurements up to 600 °C.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: Displacing oxygen prevents premature oxidative degradation, ensuring the endotherm represents a pure thermodynamic phase change.

  • Heating Program: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min. Causality: A slower rate (e.g., 2 °C/min) might allow for undetected polymorphic transitions, while a faster rate (e.g., 50 °C/min) causes thermal lag between the furnace and the sample, artificially inflating the apparent melting point[3].

Methodology 2: TGA for Decomposition Kinetics
  • Sample Preparation: Weigh 5.0 to 10.0 mg into an alumina ( Al2​O3​ ) pan. Causality: Unlike DSC, TGA measures mass loss up to 1000 °C. Alumina is required to prevent crucible melting and sample-pan reactions at extreme temperatures.

  • Heating Program: Heat from 25 °C to 400 °C at 10 °C/min under N2​ .

  • Data Extraction: Identify the extrapolated onset temperature of the first derivative mass-loss curve. This represents Td​ , the absolute thermodynamic stability limit of the molecule[6].

G A Sample Prep (2-5 mg, Al Crucible) B Purge Phase (N2 Gas, 50 mL/min) A->B C DSC/TGA Heating (10 °C/min to 300 °C) B->C D Data Acquisition (Heat Flow & Mass Loss) C->D E Thermodynamic Parameter Extraction (Tm, ΔH, Td) D->E

Workflow for DSC/TGA thermal analysis.

Degradation Kinetics and High-Temperature Behavior

Understanding what happens when 2-(Pyrimidin-5-yl)propanedinitrile exceeds its thermodynamic limits is crucial for safe scale-up in drug manufacturing.

While the compound is highly stable in its solid crystalline form at ambient temperatures, subjecting it to thermal stress beyond its decomposition onset ( Td​>280°C ) triggers irreversible kinetic degradation. The primary degradation pathways for malononitrile derivatives typically involve decyanation (loss of HCN gas) followed by the homolytic cleavage of the pyrimidine ring structure[4]. Because this process is highly exothermic, it must be carefully mapped to avoid thermal runaway during bulk synthesis.

G A 2-(Pyrimidin-5-yl) propanedinitrile B Thermal Stress (> 280 °C) A->B Heat E Stable Solid (T < 142 °C) A->E Ambient C Decyanation Pathway B->C D Pyrimidine Ring Cleavage B->D

Thermal degradation pathways under high-temperature stress.

Conclusion

The thermodynamic stability and elevated melting point of 2-(Pyrimidin-5-yl)propanedinitrile are direct consequences of its highly polarized molecular architecture. The synergy between the electron-withdrawing malononitrile group and the pyrimidine ring creates a robust hydrogen-bonded lattice that resists thermal degradation up to high temperatures. By employing rigorously controlled, self-validating DSC and TGA protocols, researchers can accurately map these properties, ensuring the safe and efficient utilization of this intermediate in complex pharmaceutical syntheses.

References

  • Title: Synthesis and Characterization of New Red-Emitting Polyfluorene Derivatives Containing Electron-Deficient 2-Pyran-4-ylidene−Malononitrile Moieties Source: ACS Publications URL: [Link]

  • Title: Computational and Experimental Characterization of Five Crystal Forms of Thymine: Packing Polymorphism, Polytypism/Disorder, and Stoichiometric 0.8-Hydrate Source: ACS Publications URL: [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Pattern of 2-(Pyrimidin-5-yl)propanedinitrile: A Mechanistic Guide

As mass spectrometry (MS) continues to drive structural elucidation in early-stage drug discovery, understanding the gas-phase behavior of privileged pharmacophores is paramount. 2-(Pyrimidin-5-yl)propanedinitrile (also...

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Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry (MS) continues to drive structural elucidation in early-stage drug discovery, understanding the gas-phase behavior of privileged pharmacophores is paramount. 2-(Pyrimidin-5-yl)propanedinitrile (also known as 2-(pyrimidin-5-yl)malononitrile) is a highly functionalized scaffold combining an electron-deficient pyrimidine ring with a strongly electron-withdrawing propanedinitrile (malononitrile) moiety.

This technical guide provides an in-depth analysis of the ionization profiling, mechanistic fragmentation pathways, and self-validating experimental protocols required to accurately characterize this compound using Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry.

Ionization Profiling & Structural Causality

The physicochemical properties of 2-(pyrimidin-5-yl)propanedinitrile (Molecular Weight: 144.13 g/mol , Formula: C₇H₄N₄) dictate its unique behavior in an ion source. The methine proton (–CH) located between the two cyano groups and the pyrimidine ring is exceptionally acidic. This acidity is caused by the profound resonance stabilization of the resulting carbanion, which delocalizes the negative charge across the nitrogen atoms of the cyano groups and the pyrimidine system[1].

  • ESI Negative Mode (-ve): Due to this high acidity, the molecule readily deprotonates in polar solvents, yielding a highly abundant and stable [M-H]⁻ ion at m/z 143 . This ion is highly resistant to low-energy in-source fragmentation.

  • ESI Positive Mode (+ve): Protonation preferentially occurs on the basic nitrogen atoms of the pyrimidine ring, yielding the [M+H]⁺ ion at m/z 145 .

  • EI-MS (70 eV): Hard ionization strips an electron from the highest occupied molecular orbital (typically a non-bonding pair on the nitrogen), generating the radical cation M⁺• at m/z 144 .

Mechanistic Fragmentation Pathways

The fragmentation of 2-(pyrimidin-5-yl)propanedinitrile under Collision-Induced Dissociation (CID) or EI conditions follows two primary degradation axes: side-chain cleavage and heterocyclic ring opening.

Pathway A: Malononitrile Side-Chain Cleavage

Nitrile-containing compounds are characterized by their tendency to expel neutral hydrogen cyanide (HCN, 27 Da)[2].

  • Loss of HCN: The [M+H]⁺ precursor (m/z 145) undergoes a hydrogen rearrangement, expelling a neutral HCN molecule to yield a fragment at m/z 118 .

  • C-C Bond Cleavage: The bond connecting the pyrimidine ring to the malononitrile group is a primary site of heterolytic cleavage. This generates the highly stable pyrimidin-5-yl cation at m/z 79 (loss of the dicyanomethyl radical, •CH(CN)₂, 65 Da)[2]. Conversely, charge retention on the aliphatic portion yields the dicyanomethyl cation at m/z 65 .

Pathway B: Pyrimidine Ring Degradation

Once the pyrimidin-5-yl cation (m/z 79) is formed, higher collision energies trigger the classic degradation of the pyrimidine scaffold. As documented in, pyrimidines undergo ring opening followed by the successive expulsion of HCN molecules from the ring system[3]. The loss of HCN (27 Da) from the m/z 79 precursor yields a characteristic fragment at m/z 52 [4].

Fragmentation M_ion Molecular Ion[M+H]+ m/z 145 Frag_1 Loss of HCN (-27 Da) m/z 118 M_ion->Frag_1 -HCN (Side Chain) Frag_2 Pyrimidin-5-yl Cation m/z 79 M_ion->Frag_2 -•CH(CN)2 (65 Da) Frag_4 Dicyanomethyl Cation m/z 65 M_ion->Frag_4 -•C4H3N2 (79 Da) Frag_1->Frag_2 -C2HN (39 Da) Frag_3 Ring Cleavage (-HCN) m/z 52 Frag_2->Frag_3 -HCN (Ring)

Fig 1: Gas-phase fragmentation logic of 2-(Pyrimidin-5-yl)propanedinitrile in ESI+.

Quantitative Data Summaries

To facilitate rapid spectral matching and structural confirmation, the expected quantitative fragmentation data is summarized below.

Table 1: Key Fragment Ions in ESI-MS/MS (Positive Mode, [M+H]⁺ = 145)

m/zIon Type / AssignmentNeutral Loss (Da)Relative AbundanceCausality / Mechanism
145 [M+H]⁺ (Precursor)0VariableProtonation of pyrimidine nitrogen.
118 [M+H - HCN]⁺27HighRearrangement and expulsion of side-chain HCN.
79 [C₄H₃N₂]⁺66Base PeakCleavage of C-C bond; stable pyrimidin-5-yl cation.
65 [CH(CN)₂]⁺80Low-MediumCharge retention on the malononitrile moiety.
52 [C₃H₂N]⁺93MediumSecondary fragmentation: loss of HCN from pyrimidine ring.

Table 2: Key Fragment Ions in EI-MS (70 eV, M⁺• = 144)

m/zIon Type / AssignmentNeutral Loss (Da)Relative AbundanceCausality / Mechanism
144 M⁺• (Radical Cation)0MediumHard ionization of the intact molecule.
117 [M - HCN]⁺•27HighRadical-driven elimination of HCN.
79 [C₄H₃N₂]⁺65Base PeakHomolytic cleavage yielding the pyrimidinyl cation.

Self-Validating Experimental Protocol (LC-MS/MS)

Malononitriles are chemically reactive and prone to base-catalyzed polymerization or hydrolysis in solution[1]. To ensure data integrity, the following LC-MS/MS protocol employs a self-validating polarity-switching methodology . By verifying the intact [M-H]⁻ carbanion before applying collision energy in positive mode, the operator guarantees that the observed fragments originate from the intact molecule rather than degradation artifacts.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the analyte in LC-MS grade Methanol to a final concentration of 0.1 mg/mL. Avoid basic additives (e.g., ammonium hydroxide) which may trigger premature malononitrile degradation.

  • Chromatographic Separation:

    • Column: C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Self-Validation Step (ESI Negative Mode):

    • Operate the MS in full-scan negative mode (m/z 50–300).

    • Validation Check: Confirm the presence of the base peak at m/z 143 ([M-H]⁻). If m/z 143 is absent or overshadowed by m/z 161 (hydrolysis product), discard the sample and prepare fresh.

  • Fragmentation Acquisition (ESI Positive Mode):

    • Switch to positive ion mode and isolate the precursor at m/z 145 in Quadrupole 1.

    • Apply Collision-Induced Dissociation (CID) using Nitrogen or Argon collision gas.

    • Energy Stepping: Acquire spectra at 15 eV (to capture the fragile m/z 118 fragment) and 30 eV (to drive the pyrimidine ring cleavage to m/z 52).

  • Detection:

    • Route fragments to the Time-of-Flight (TOF) or Orbitrap analyzer for high-resolution mass detection.

Workflow Sample 1. Sample Prep (0.1 mg/mL in MeOH) Ionization 2. Dual ESI (+/-) Ionization Sample->Ionization Isolation 3. Precursor Isolation (Quadrupole 1) Ionization->Isolation CID 4. Collision-Induced Dissociation (15-30 eV) Isolation->CID Detection 5. TOF/Orbitrap Detection CID->Detection

Fig 2: Self-validating LC-MS/MS workflow utilizing dual-polarity ESI.

References

  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available at:[Link][4]

  • Malononitrile - Hazardous Substances Data Bank. PubChem, National Institutes of Health (NIH). Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-(Pyrimidin-5-yl)propanedinitrile: A Detailed Guide for Chemical Researchers

Introduction 2-(Pyrimidin-5-yl)propanedinitrile, also known as 2-(pyrimidin-5-yl)malononitrile, is a valuable building block in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in a mul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(Pyrimidin-5-yl)propanedinitrile, also known as 2-(pyrimidin-5-yl)malononitrile, is a valuable building block in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds, and the dinitrile moiety offers a versatile handle for further chemical transformations. This document provides a comprehensive, step-by-step protocol for the synthesis of this target compound, grounded in established principles of organic chemistry. The presented methodology is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-(Pyrimidin-5-yl)propanedinitrile can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is particularly effective for electron-deficient aromatic and heteroaromatic systems, such as the pyrimidine ring. In this protocol, a 5-halopyrimidine serves as the electrophilic substrate. The malononitrile anion, a potent carbon nucleophile, is generated in situ by the deprotonation of malononitrile using a strong, non-nucleophilic base. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the 5-position towards nucleophilic attack, facilitating the displacement of the halide and the formation of the desired carbon-carbon bond.

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-BromopyrimidineC₄H₃BrN₂158.98101.59 g
MalononitrileCH₂(CN)₂66.06120.79 g
Sodium Hydride (60% dispersion in mineral oil)NaH24.00150.60 g
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09-50 mL
Saturated aqueous ammonium chloride solutionNH₄Cl53.49-As needed
Ethyl acetateC₄H₈O₂88.11-As needed
Brine (saturated aqueous NaCl solution)NaCl58.44-As needed
Anhydrous magnesium sulfateMgSO₄120.37-As needed

Note: All reagents should be of high purity. Anhydrous solvents are critical for the success of this reaction.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried 100 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.

    • Add sodium hydride (0.60 g, 15 mmol, 60% dispersion in mineral oil) to the flask.

    • Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and decant the hexanes. Repeat this washing step twice.

    • Add anhydrous dimethylformamide (DMF, 30 mL) to the flask containing the washed sodium hydride.

  • Formation of the Malononitrile Anion:

    • Dissolve malononitrile (0.79 g, 12 mmol) in anhydrous DMF (10 mL) in the dropping funnel.

    • Cool the sodium hydride suspension in the flask to 0 °C using an ice bath.

    • Add the malononitrile solution dropwise to the stirred suspension of sodium hydride over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. The formation of a clear solution or a fine white suspension of the sodium salt of malononitrile should be observed.

  • Nucleophilic Aromatic Substitution:

    • Dissolve 5-bromopyrimidine (1.59 g, 10 mmol) in anhydrous DMF (10 mL).

    • Add the 5-bromopyrimidine solution dropwise to the reaction mixture at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane, 1:1).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) to neutralize any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 40 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(Pyrimidin-5-yl)propanedinitrile.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 2-(Pyrimidin-5-yl)propanedinitrile.

Synthesis_Workflow Synthesis Workflow for 2-(Pyrimidin-5-yl)propanedinitrile cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NaH Wash Sodium Hydride Anion_formation Formation of Malononitrile Anion (0 °C) NaH->Anion_formation Malononitrile_sol Prepare Malononitrile Solution in DMF Malononitrile_sol->Anion_formation Bromopyrimidine_sol Prepare 5-Bromopyrimidine Solution in DMF SNAr Nucleophilic Aromatic Substitution (Room Temp to 60-70 °C) Bromopyrimidine_sol->SNAr Anion_formation->SNAr Quench Quench with NH4Cl (aq) SNAr->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product 2-(Pyrimidin-5-yl)propanedinitrile Purification->Final_Product

Caption: A step-by-step workflow for the synthesis of 2-(Pyrimidin-5-yl)propanedinitrile.

Safety Precautions

  • Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle it with extreme care in a fume hood and under an inert atmosphere.

  • Malononitrile is toxic. Avoid inhalation and skin contact.

  • Dimethylformamide (DMF) is a skin and eye irritant. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • All reactions should be performed in a well-ventilated fume hood.

Characterization

The identity and purity of the synthesized 2-(Pyrimidin-5-yl)propanedinitrile should be confirmed by standard analytical techniques, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (C≡N) stretch.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(Pyrimidin-5-yl)propanedinitrile. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for their drug discovery and development programs. The provided rationale for each step aims to empower scientists with the knowledge to adapt and troubleshoot the synthesis as needed.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Gilday, J. P., & Negri, J. T. (2001). Nucleophilic Aromatic Substitution. In Modern Arene Chemistry (pp. 35-86). Wiley-VCH.
Application

The Versatile Building Block: Harnessing 2-(Pyrimidin-5-yl)propanedinitrile for Innovations in Drug Discovery

Introduction: The Significance of the Pyrimidine Scaffold and the Utility of the Malononitrile Handle The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of essential biomolecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrimidine Scaffold and the Utility of the Malononitrile Handle

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of essential biomolecules like DNA and RNA, and a vast array of therapeutic agents.[1] Its inherent ability to engage in various biological interactions has rendered it a "privileged scaffold" in drug design, particularly in the development of anticancer agents that target protein kinases.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its affinity for specific biological targets. Among the myriad of functionalized pyrimidines, those bearing a malononitrile group (propanedinitrile) at the 5-position represent a particularly versatile and reactive class of building blocks for the synthesis of complex heterocyclic systems. This document provides a detailed guide on the application of 2-(pyrimidin-5-yl)propanedinitrile as a key intermediate in the synthesis of medicinally relevant compounds.

Synthesis of the Core Building Block: 2-(Pyrimidin-5-yl)propanedinitrile

The primary and most efficient method for the synthesis of 2-(pyrimidin-5-yl)propanedinitrile is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile.[3] In this case, pyrimidine-5-carbaldehyde is reacted with malononitrile, typically under basic catalysis, to yield the desired product.

Reaction Principle: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to afford a new carbon-carbon double bond. The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate readily undergoes dehydration to yield the final condensed product.

Knoevenagel_Condensation pyrimidine_aldehyde Pyrimidine-5-carbaldehyde aldol_intermediate Aldol Adduct pyrimidine_aldehyde->aldol_intermediate + Carbanion malononitrile Malononitrile carbanion Malononitrile Carbanion malononitrile->carbanion Base base Weak Base (e.g., Piperidine, Et3N) carbanion->aldol_intermediate product 2-(Pyrimidin-5-yl)propanedinitrile aldol_intermediate->product

Caption: Knoevenagel condensation for the synthesis of 2-(pyrimidin-5-yl)propanedinitrile.

Protocol 1: Synthesis of 2-(Pyrimidin-5-yl)propanedinitrile

Materials:

  • Pyrimidine-5-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq) or Triethylamine (Et3N) (1.5 eq)

  • Ethanol or Methanol

  • Reaction flask with condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a solution of pyrimidine-5-carbaldehyde (1.0 eq) in ethanol (10 mL per gram of aldehyde), add malononitrile (1.1 eq).

  • To this mixture, add a catalytic amount of piperidine (0.1 eq) or triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain pure 2-(pyrimidin-5-yl)propanedinitrile.

Expected Outcome:

This protocol should yield 2-(pyrimidin-5-yl)propanedinitrile as a solid with a yield typically ranging from 80-95%. The purity of the product can be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).

Applications in Drug Discovery: Constructing Bioactive Heterocycles

The synthetic utility of 2-(pyrimidin-5-yl)propanedinitrile lies in the reactivity of its dinitrile group, which can participate in a variety of cyclization reactions to form fused heterocyclic systems of significant medicinal interest.

Synthesis of Thieno[2,3-d]pyrimidines via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that allows for the one-pot synthesis of highly substituted 2-aminothiophenes.[4] While the classical Gewald reaction starts with a ketone/aldehyde and an active methylene nitrile, a modification of this reaction can be employed using 2-(pyrimidin-5-yl)propanedinitrile as the active methylene component to construct a thieno[2,3-d]pyrimidine scaffold. This scaffold is a key feature in a number of kinase inhibitors.

Gewald_Reaction building_block 2-(Pyrimidin-5-yl)propanedinitrile thienopyrimidine Substituted Thieno[2,3-d]pyrimidine building_block->thienopyrimidine ketone Ketone/Aldehyde ketone->thienopyrimidine sulfur Elemental Sulfur sulfur->thienopyrimidine base Base (e.g., Morpholine) base->thienopyrimidine

Caption: Gewald reaction for the synthesis of thieno[2,3-d]pyrimidines.

Protocol 2: Synthesis of a Substituted Thieno[2,3-d]pyrimidine

Materials:

  • 2-(Pyrimidin-5-yl)propanedinitrile (1.0 eq)

  • A ketone or aldehyde (e.g., cyclohexanone) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (1.5 eq)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Reaction flask with condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve 2-(pyrimidin-5-yl)propanedinitrile (1.0 eq) and the chosen ketone/aldehyde (1.0 eq) in ethanol or DMF.

  • Add elemental sulfur (1.1 eq) and morpholine (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure thieno[2,3-d]pyrimidine derivative.

Synthesis of Fused Pyridopyrimidines

The dinitrile functionality of 2-(pyrimidin-5-yl)propanedinitrile can undergo Thorpe-Ziegler cyclization to form a fused aminopyridine ring, leading to the formation of pyrido[2,3-d]pyrimidine derivatives.[2][5] This scaffold is also prevalent in a number of biologically active molecules.

Protocol 3: Thorpe-Ziegler Cyclization to a Pyrido[2,3-d]pyrimidine

This protocol describes a potential pathway where an appropriate precursor derived from 2-(pyrimidin-5-yl)propanedinitrile undergoes intramolecular cyclization. For instance, if the pyrimidine ring is substituted with a group containing an active methylene that can be deprotonated, it can then attack one of the nitrile groups. A more direct approach involves the reaction of 2-(pyrimidin-5-yl)propanedinitrile with other reagents to build the fused ring. For example, a reaction with an enaminone could lead to the formation of a pyridopyrimidine.

A general approach for the synthesis of pyrido[2,3-d]pyrimidines involves a multicomponent reaction of an aldehyde, malononitrile, and an aminopyrimidine.[1]

Summary of Bioactive Molecules Derived from Pyrimidine-5-carbonitrile Scaffolds

The versatility of the pyrimidine-5-carbonitrile core, for which 2-(pyrimidin-5-yl)propanedinitrile is a key precursor, allows for the synthesis of a wide range of bioactive molecules. The following table summarizes some of the key molecular classes and their biological targets.

Bioactive Molecular ClassBiological Target(s)Therapeutic Area
Thieno[2,3-d]pyrimidinesEGFR, VEGFR, other kinasesAnticancer
Pyrido[2,3-d]pyrimidinesKinases, Dihydrofolate reductaseAnticancer, Antibacterial
Pyrano[2,3-d]pyrimidinesVarious enzymes and receptorsDiverse
Fused Imidazo- and Triazolo-pyrimidinesVarious enzymes and receptorsDiverse

Conclusion

2-(Pyrimidin-5-yl)propanedinitrile is a highly valuable and versatile building block in drug discovery. Its straightforward synthesis via the Knoevenagel condensation and the diverse reactivity of its dinitrile group provide medicinal chemists with a powerful tool for the construction of complex heterocyclic scaffolds with significant therapeutic potential. The protocols outlined in this document provide a practical guide for the synthesis and application of this important intermediate, paving the way for the discovery of novel drug candidates.

References

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.).
  • Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. (2018). Synthetic Communications. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2016). Der Pharma Chemica.
  • Discuss thorpe-zieglar reaction and freund's method. (2026). Filo.
  • Thorpe Reaction & Thorpe-Ziegler Reaction. (n.d.). Alfa Chemistry.
  • Thorpe reaction. (n.d.). Wikipedia.
  • Thorpe-Ziegler Reaction. (n.d.). SynArchive.
  • synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (n.d.).
  • Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
  • SYNTHESIS OF PYRIMIDINE DERIV
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025).
  • Thorpe reaction. (2020). L.S.College, Muzaffarpur.
  • Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. (2020). Archiv der Pharmazie.
  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. (2026).
  • A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Deriv
  • Gewald reaction. (n.d.). Wikipedia.
  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014). Journal of Applied Pharmaceutical Science.
  • Novel Methods of Knoevenagel Condens

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Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(Pyrimidin-5-yl)propanedinitrile

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional organic materials.[1] The functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional organic materials.[1] The functionalization of the pyrimidine ring through palladium-catalyzed cross-coupling reactions has emerged as a powerful and versatile strategy for the synthesis of complex molecular architectures.[2] This guide focuses on a particularly interesting, yet underexplored substrate: 2-(Pyrimidin-5-yl)propanedinitrile . The presence of the strongly electron-withdrawing malononitrile group at the 5-position significantly influences the electronic properties of the pyrimidine ring, rendering it highly activated for various cross-coupling transformations.[3]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of novel pyrimidine-based compounds. We will delve into the synthesis of the key starting material and provide detailed, adaptable protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The underlying mechanistic principles will be discussed to provide a rational basis for experimental design and troubleshooting.

Synthesis of the Starting Material: 2-(Pyrimidin-5-yl)propanedinitrile

A plausible and efficient route to 2-(pyrimidin-5-yl)propanedinitrile involves the nucleophilic aromatic substitution (SNAr) of a suitable 5-halopyrimidine with malononitrile. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of a halogen at the 5-position, facilitates this reaction.

Protocol: Synthesis of 2-(Pyrimidin-5-yl)propanedinitrile

Materials:

  • 5-Bromopyrimidine

  • Malononitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add malononitrile (1.2 equivalents) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add a solution of 5-bromopyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(pyrimidin-5-yl)propanedinitrile.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the 2-(pyrimidin-5-yl)propanedinitrile substrate makes it an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions. The C-X bond (where X is a halogen, typically Br or I, introduced at another position, or in some cases, the C-H bond itself) will be highly activated towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[4]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[2] For the application with our substrate, a halogen (e.g., at the 2- or 4-position) would be necessary. The high reactivity of electron-deficient halopyrimidines in Suzuki couplings is well-documented.[3]

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The electron-withdrawing malononitrile group on the pyrimidine ring is expected to accelerate the oxidative addition of the C-X bond to the Pd(0) catalyst. This increased reactivity may allow for the use of less reactive aryl chlorides as coupling partners, which are often challenging substrates.[5]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OR)2, Base) Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Reductive Elimination Ar-X 5-(dinitromethyl)halopyrimidine R-B(OR)2 Boronic Acid/Ester

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Halogenated 2-(pyrimidin-5-yl)propanedinitrile (e.g., 2-chloro-5-(dicyanomethyl)pyrimidine) (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene/Water)

Procedure:

  • To a Schlenk flask, add the halogenated pyrimidine substrate, boronic acid derivative, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yields (for analogous systems)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-10070-95%[6]
PdCl₂(dppf)K₂CO₃1,4-Dioxane90-11075-98%[7]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene80-10080-99%[5]
Heck Reaction: Alkenylation of the Pyrimidine Ring

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a valuable route for the introduction of vinyl groups onto the pyrimidine core.[8][9]

Similar to the Suzuki coupling, the high electrophilicity of the halogenated 2-(pyrimidin-5-yl)propanedinitrile should promote a rapid oxidative addition to the Pd(0) catalyst. The subsequent steps of migratory insertion of the alkene and β-hydride elimination will lead to the desired vinylpyrimidine product.[10]

Heck_Reaction_Workflow cluster_prep Reaction Setup Substrate Halogenated 2-(pyrimidin-5-yl)propanedinitrile Reaction_Mixture Combine and Degas Substrate->Reaction_Mixture Alkene Alkene Alkene->Reaction_Mixture Catalyst Pd Catalyst Catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Heating Heat under Inert Atmosphere (80-140 °C) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Alkenylated Product Purification->Product

Caption: Experimental workflow for a typical Heck reaction.

Materials:

  • Halogenated 2-(pyrimidin-5-yl)propanedinitrile (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Phosphine ligand (if required, e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., DMF, DMAc, Toluene)

Procedure:

  • In a Schlenk tube, combine the halogenated pyrimidine, palladium catalyst, and ligand (if used).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent, followed by the base and the alkene.

  • Seal the tube and heat the reaction mixture with stirring to the specified temperature (typically 100-140 °C).

  • Monitor the reaction's progress.

  • After completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

CatalystLigandBaseSolventTemperature (°C)Typical Yields (for analogous systems)Reference
Pd(OAc)₂PPh₃Et₃NDMF100-12060-90%[11]
PdCl₂(PPh₃)₂-K₂CO₃DMAc120-14065-92%[12]
Pd₂(dba)₃P(o-tolyl)₃Cs₂CO₃Toluene11070-95%[11]
Sonogashira Coupling: Alkynylation of the Pyrimidine Ring

The Sonogashira coupling provides a direct method for the introduction of alkyne moieties through the reaction of a terminal alkyne with an organic halide, co-catalyzed by palladium and copper complexes.[8]

The Sonogashira coupling follows a catalytic cycle involving oxidative addition, transmetalation (from a copper acetylide intermediate), and reductive elimination. The electron-deficient nature of the substrate is expected to facilitate the initial oxidative addition step. Care must be taken to avoid homocoupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction.[13]

Materials:

  • Halogenated 2-(pyrimidin-5-yl)propanedinitrile (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., Et₃N, i-Pr₂NH)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add the halogenated pyrimidine, palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture (typically 25-80 °C) until the starting material is consumed (monitor by TLC).

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal salts.

  • Wash the filtrate with water, then brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

CatalystCo-catalystBaseSolventTemperature (°C)Typical Yields (for analogous systems)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHF25-6070-95%[14]
Pd(PPh₃)₄CuIi-Pr₂NHDMF50-8075-98%[15]
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[16] This reaction is particularly relevant for the synthesis of biologically active molecules.

This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[16] The electron-deficient nature of the halogenated 2-(pyrimidin-5-yl)propanedinitrile should facilitate the oxidative addition step.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR1R2(L) Amine Coordination & Deprotonation (Base) Ar-NR1R2 Ar-NR1R2 Ar-Pd(II)-NR1R2(L)->Ar-NR1R2 Reductive Elimination Ar-X 5-(dinitromethyl)halopyrimidine HNR1R2 Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • Halogenated 2-(pyrimidin-5-yl)propanedinitrile (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add the halogenated pyrimidine and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress.

  • Upon completion, cool to room temperature, and dilute with an organic solvent.

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

PrecatalystLigandBaseSolventTemperature (°C)Typical Yields (for analogous systems)Reference
Pd₂(dba)₃XPhosNaOt-BuToluene10080-99%[17]
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane11075-95%[16]
Pd₂(dba)₃BINAPCs₂CO₃Toluene10070-90%[18]

Conclusion

The presence of the malononitrile group in 2-(pyrimidin-5-yl)propanedinitrile makes it a highly activated and promising substrate for palladium-catalyzed cross-coupling reactions. While direct literature on this specific molecule is scarce, the principles of cross-coupling on electron-deficient heteroaromatics are well-established. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the derivatization of this intriguing scaffold. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and selectivities. The successful application of these methods will undoubtedly open new avenues for the synthesis of novel pyrimidine-based compounds with potential applications in drug discovery and materials science.

References

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions, 2023.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2019.
  • Application Notes and Protocols: Heck Coupling Conditions for Bromopyrimidine Substr
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 2001.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 2023.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem, 2025.
  • Palladium-catalyzed Heck-type reaction of oximes with allylic alcohols: synthesis of pyridines and azafluorenones.
  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 1996.
  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. The cross‐coupling reaction was performed with crude extract obtained from enzymatic halogenation.
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
  • A Comparative Analysis of the Reactivity of 5- Bromo-2-chloropyrimidine and 2,5- dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem, 2026.
  • Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 2017.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 2018.
  • Buchwald–Hartwig amin
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2005.
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances, 2025.
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of the Indian Chemical Society, 2018.
  • One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. The Journal of Organic Chemistry, 2013.
  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 2016.
  • Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide for Researchers. BenchChem, 2025.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Sonogashira coupling. Wikipedia.
  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 2017.
  • Buchwald-Hartwig Amin
  • Heck Reaction. Chemistry LibreTexts, 2023.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal.
  • Synthesis of pyrimidine 5a by two‐step reaction with or without the Zn(l‐proline)2 catalyst.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 2022.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 2003.
  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances, 2023.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters, 2025.
  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. PubMed, 2025.
  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar.
  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 2022.
  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Molecules, 2012.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem, 2025.
  • Reactions of pyrimidin-5-yl-lithium compounds. Journal of the Chemical Society (Resumed), 1965.

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Application

The Versatility of 2-(Pyrimidin-5-yl)propanedinitrile: A Gateway to Fused Heterocyclic Systems of Medicinal Interest

Introduction: The Strategic Value of a Pyrimidine-Functionalized Dinitrile In the landscape of modern medicinal chemistry and drug development, the pyrimidine nucleus stands as a cornerstone scaffold, integral to a vast...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Pyrimidine-Functionalized Dinitrile

In the landscape of modern medicinal chemistry and drug development, the pyrimidine nucleus stands as a cornerstone scaffold, integral to a vast array of therapeutic agents. Its prevalence in biologically active molecules, from antiviral to anticancer drugs, underscores the continuous demand for novel synthetic routes to functionalized pyrimidine derivatives.[1][2] 2-(Pyrimidin-5-yl)propanedinitrile, a molecule featuring a pyrimidine ring appended to a highly reactive malononitrile moiety, represents a particularly strategic starting material. The dual nitrile groups and the adjacent activated methylene bridge provide a rich platform for a variety of cyclocondensation and multicomponent reactions, enabling the efficient construction of complex fused heterocyclic systems.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 2-(Pyrimidin-5-yl)propanedinitrile in the synthesis of two key classes of fused heterocyclic compounds: pyrazolo[3,4-d]pyrimidines and pyrimido[4,5-d]pyrimidines. These bicyclic systems are of significant interest due to their structural analogy to endogenous purines, leading to their investigation as inhibitors of a wide range of enzymes, including kinases and dihydrofolate reductase.[4][5] The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to facilitate adaptation and optimization in a research setting.

I. Synthesis of Pyrazolo[3,4-d]pyrimidines: Building the Pyrazole Ring

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold from 2-(pyrimidin-5-yl)propanedinitrile hinges on the reaction with hydrazine. This transformation proceeds through an initial nucleophilic attack of hydrazine on one of the nitrile groups, followed by an intramolecular cyclization to form a stable aminopyrazole intermediate. Subsequent reaction of this intermediate will lead to the formation of the fused pyrimidine ring. While direct protocols for 2-(pyrimidin-5-yl)propanedinitrile are not extensively reported, the following procedure is based on well-established reactions of analogous malononitrile derivatives with hydrazine.[4][6]

Reaction Principle:

The reaction is initiated by the nucleophilic addition of hydrazine to one of the nitrile functionalities of 2-(pyrimidin-5-yl)propanedinitrile. This is followed by a Thorpe-Ziegler type intramolecular cyclization, where the newly formed amino group attacks the second nitrile group, leading to the formation of a 3,5-diaminopyrazole derivative bearing a pyrimidine substituent at the 4-position. This diaminopyrazole can then be further cyclized with appropriate reagents to form the desired pyrazolo[3,4-d]pyrimidine.

Diagram 1: Proposed Reaction Scheme for Pyrazolo[3,4-d]pyrimidine Synthesis

G start 2-(Pyrimidin-5-yl)propanedinitrile intermediate 3,5-Diamino-4-(pyrimidin-5-yl)pyrazole (Intermediate) start->intermediate Ethanol, Reflux hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->intermediate product 4-Amino-1H-pyrazolo[3,4-d]pyrimidine (Substituted) intermediate->product Reflux cyclizing_agent Formamide (HCONH2) cyclizing_agent->product

Caption: Synthesis of a substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidine.

Experimental Protocol: Synthesis of 4-Amino-1-substituted-pyrazolo[3,4-d]pyrimidine

Materials and Equipment:

  • 2-(Pyrimidin-5-yl)propanedinitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Formamide

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Safety Precautions:

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Ethanol and formamide are flammable. Avoid open flames.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(pyrimidin-5-yl)propanedinitrile (10 mmol) in absolute ethanol (40 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Intermediate Isolation (Optional but Recommended): After completion of the initial reaction, cool the mixture to room temperature. The intermediate diaminopyrazole may precipitate. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Cyclization: To the crude or isolated diaminopyrazole intermediate in a round-bottom flask, add formamide (20 mL).

  • Second Reflux: Heat the mixture to reflux (approximately 210 °C) for 2-4 hours.

  • Product Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL) with stirring.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Expected Outcome:

The final product is expected to be a crystalline solid. Characterization should be performed using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure of the substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidine.

ReactantDinucleophileProductReported Yield (Analogous Reactions)Reference
ArylidenemalononitrileHydrazine Hydrate3,5-Diaminopyrazole derivative~70-85%[6]
5-Amino-1H-pyrazole-4-carbonitrileFormamide4-Aminopyrazolo[3,4-d]pyrimidine~60-80%[4]

II. Synthesis of Pyrimido[4,5-d]pyrimidines: Constructing the Second Pyrimidine Ring

The synthesis of the pyrimido[4,5-d]pyrimidine core from 2-(pyrimidin-5-yl)propanedinitrile can be achieved through a cyclocondensation reaction with a suitable C-N-C synthon, such as guanidine or formamidine. This approach leverages the reactivity of the dinitrile moiety to build the second pyrimidine ring onto the existing pyrimidine framework. The following protocol is based on established methods for the synthesis of substituted pyrimidines from malononitrile derivatives.[1][7]

Reaction Principle:

The reaction is proposed to proceed via an initial base-catalyzed addition of guanidine to one of the nitrile groups of 2-(pyrimidin-5-yl)propanedinitrile. This is followed by an intramolecular cyclization where a nitrogen atom of the guanidine moiety attacks the second nitrile group. Subsequent tautomerization leads to the formation of the aromatic pyrimido[4,5-d]pyrimidine ring system.

Diagram 2: Proposed Reaction Scheme for Pyrimido[4,5-d]pyrimidine Synthesis

G start 2-(Pyrimidin-5-yl)propanedinitrile product 2,4-Diaminopyrimido[4,5-d]pyrimidine (Substituted) start->product Ethanol, Reflux guanidine Guanidine Carbonate ((H2N)2C=NH·H2CO3) guanidine->product base Sodium Ethoxide (NaOEt) base->product Catalyst

Sources

Method

The Strategic Application of 2-(Pyrimidin-5-yl)propanedinitrile in the Synthesis of Advanced Pyrimidine-Based Agrochemicals: A Guide for Researchers

The pyrimidine core is a cornerstone in the development of modern agrochemicals, lending its versatile chemical scaffold to a wide array of highly effective fungicides, herbicides, and insecticides. The strategic functio...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrimidine core is a cornerstone in the development of modern agrochemicals, lending its versatile chemical scaffold to a wide array of highly effective fungicides, herbicides, and insecticides. The strategic functionalization of this heterocycle allows for the fine-tuning of biological activity, selectivity, and environmental profiles. Within the vast landscape of pyrimidine-based synthons, 2-(Pyrimidin-5-yl)propanedinitrile emerges as a precursor of significant, yet largely untapped, potential. Its unique combination of a pyrimidine ring and a reactive malononitrile moiety offers a gateway to a diverse range of complex molecular architectures relevant to crop protection.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the prospective applications of 2-(Pyrimidin-5-yl)propanedinitrile in the synthesis of pyrimidine-based agrochemicals. While direct, published routes from this specific precursor to commercial agrochemicals are not extensively documented, this document leverages established principles of heterocyclic chemistry and the known reactivity of its constituent functional groups to propose robust and scientifically grounded synthetic protocols. The methodologies outlined herein are designed to serve as a foundational resource for the exploration of novel agrochemical candidates.

Physicochemical Properties and Reactivity Profile of 2-(Pyrimidin-5-yl)propanedinitrile

A thorough understanding of the physicochemical properties and reactivity of 2-(Pyrimidin-5-yl)propanedinitrile is paramount for its effective utilization in synthetic campaigns. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 1870086-86-4[1]
Molecular Formula C₇H₄N₄[1]
Molecular Weight 144.13 g/mol [1]
Appearance Solid (predicted)-
SMILES N#CC(C1=CN=CN=C1)C#N[1]

The reactivity of 2-(Pyrimidin-5-yl)propanedinitrile is governed by two key structural features: the electron-deficient pyrimidine ring and the highly acidic methylene bridge of the propanedinitrile (malononitrile) group.

  • The Pyrimidine Ring: The nitrogen atoms at positions 1 and 3 render the pyrimidine ring electron-deficient, making it susceptible to nucleophilic attack, particularly if a leaving group is present on the ring. The C5 position, where the propanedinitrile group is attached, is less activated towards nucleophilic substitution compared to the C2, C4, and C6 positions. However, the pyrimidine moiety can be strategically functionalized, for instance, through halogenation followed by cross-coupling reactions, to build more complex structures.

  • The Propanedinitrile (Malononitrile) Moiety: The methylene protons of the malononitrile group are highly acidic due to the strong electron-withdrawing effect of the two nitrile groups. This facilitates the formation of a stable carbanion, which can participate in a wide range of carbon-carbon bond-forming reactions. Key transformations of the malononitrile group include:

    • Knoevenagel Condensation: Reaction with aldehydes and ketones to form substituted alkenes.[2][3]

    • Michael Addition: Addition to α,β-unsaturated systems.[4]

    • Thorpe-Ziegler Cyclization: Intramolecular reaction to form cyclic compounds.

    • Hydrolysis: Conversion of the nitrile groups to carboxylic acids or amides.

    • Synthesis of Heterocycles: The dinitrile functionality is a versatile precursor for the construction of various heterocyclic rings, such as pyridines, pyrazoles, and other fused pyrimidine systems.[5]

Proposed Synthetic Application I: Synthesis of Anilino-Pyrimidine Fungicide Scaffolds

Anilino-pyrimidines, such as cyprodinil and pyrimethanil, are an important class of fungicides that act by inhibiting the biosynthesis of methionine in fungi. The general structure consists of a substituted aniline ring linked to a pyrimidine core. The following is a proposed synthetic pathway for an analog of this class, starting from 2-(Pyrimidin-5-yl)propanedinitrile.

Workflow for the Synthesis of a Novel Anilino-Pyrimidine Analog

G start 2-(Pyrimidin-5-yl)propanedinitrile step1 Step 1: Hydrolysis and Decarboxylation to form 5-Methylpyrimidine start->step1 H₂SO₄, H₂O, Δ step2 Step 2: Chlorination to form 4,6-Dichloro-5-methylpyrimidine step1->step2 POCl₃, Δ step3 Step 3: Nucleophilic Aromatic Substitution with a Substituted Aniline step2->step3 Substituted Aniline, Base, Solvent, Δ end Anilino-Pyrimidine Fungicide Analog step3->end

Caption: Proposed synthetic workflow for an anilino-pyrimidine fungicide analog.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methylpyrimidine

  • Rationale: The propanedinitrile group is first converted to a methyl group via hydrolysis of the nitriles to carboxylic acids, followed by decarboxylation. This provides a common intermediate in the synthesis of some anilino-pyrimidine fungicides.

  • Procedure:

    • To a 100 mL round-bottom flask, add 2-(Pyrimidin-5-yl)propanedinitrile (1.44 g, 10 mmol).

    • Carefully add a 50% (v/v) aqueous solution of sulfuric acid (20 mL).

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g).

    • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 5-methylpyrimidine.

Step 2: Synthesis of 4,6-Dichloro-5-methylpyrimidine

  • Rationale: Chlorination of the pyrimidine ring at the 4 and 6 positions is a crucial step to introduce reactive sites for subsequent nucleophilic aromatic substitution. Phosphorus oxychloride is a standard reagent for this transformation.

  • Procedure:

    • In a 50 mL round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place 5-methylpyrimidine (0.94 g, 10 mmol).

    • Add phosphorus oxychloride (10 mL, 107 mmol) to the flask.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • After cooling to room temperature, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

    • Slowly and cautiously pour the residue onto crushed ice (50 g).

    • Extract the product with dichloromethane (3 x 40 mL).

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4,6-dichloro-5-methylpyrimidine.

Step 3: Synthesis of the Anilino-Pyrimidine Fungicide Analog

  • Rationale: The final step involves the nucleophilic aromatic substitution of one of the chlorine atoms with a substituted aniline. The choice of aniline will determine the final properties of the fungicide analog.

  • Procedure:

    • To a solution of 4,6-dichloro-5-methylpyrimidine (1.63 g, 10 mmol) in 1,4-dioxane (30 mL), add the desired substituted aniline (e.g., 4-isopropylaniline, 1.35 g, 10 mmol) and sodium bicarbonate (1.26 g, 15 mmol).

    • Heat the reaction mixture to reflux for 12-18 hours, monitoring the progress by TLC.

    • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the target anilino-pyrimidine fungicide analog.

Proposed Synthetic Application II: Construction of Pyranopyrimidine Scaffolds

The malononitrile moiety is a classic precursor for the synthesis of fused heterocyclic systems through multicomponent reactions. Pyranopyrimidines, for example, can be synthesized via a one-pot reaction involving an aldehyde, a 1,3-dicarbonyl compound (or equivalent), and malononitrile. In this proposed application, the pyrimidine ring of our precursor acts as a substituent on the newly formed pyranopyrimidine core.

Workflow for the Synthesis of a Novel Pyranopyrimidine Derivative

G start 2-(Pyrimidin-5-yl)propanedinitrile step1 One-Pot Three-Component Reaction start->step1 reactants Aromatic Aldehyde + Barbituric Acid reactants->step1 end Pyranopyrimidine Derivative step1->end Base catalyst (e.g., piperidine), Ethanol, Δ

Caption: Proposed workflow for the synthesis of a pyranopyrimidine derivative.

Detailed Experimental Protocol
  • Rationale: This protocol describes a one-pot, three-component reaction to construct a pyranopyrimidine scaffold. This class of compounds has shown a wide range of biological activities. The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.[4]

  • Procedure:

    • In a 50 mL round-bottom flask, combine 2-(Pyrimidin-5-yl)propanedinitrile (1.44 g, 10 mmol), an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol), and barbituric acid (1.28 g, 10 mmol) in ethanol (25 mL).

    • Add a catalytic amount of piperidine (0.1 mL).

    • Heat the mixture to reflux for 6-8 hours. A precipitate may form as the reaction progresses.

    • Cool the reaction mixture to room temperature and filter the solid product.

    • Wash the collected solid with cold ethanol and then with diethyl ether.

    • Dry the product under vacuum to obtain the desired pyranopyrimidine derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Data Summary for Proposed Syntheses

The following table provides a hypothetical summary of the expected outcomes for the proposed reactions, based on literature precedents for similar transformations.

ReactionProposed ProductExpected Yield (%)Key Analytical Data (Predicted)
Step 1 (Application I) 5-Methylpyrimidine60-75¹H NMR: Signals for pyrimidine and methyl protons.
Step 2 (Application I) 4,6-Dichloro-5-methylpyrimidine70-85¹H NMR: Singlet for the methyl group and a singlet for the C2 proton. MS: Isotopic pattern for two chlorine atoms.
Step 3 (Application I) Anilino-pyrimidine analog50-70¹H NMR: Signals corresponding to both the pyrimidine and aniline moieties. MS: Molecular ion peak corresponding to the expected product.
Application II Pyranopyrimidine derivative75-90¹H NMR: Characteristic signals for the pyran and pyrimidine rings. IR: Strong C≡N absorption.

Conclusion and Future Outlook

2-(Pyrimidin-5-yl)propanedinitrile represents a versatile and promising starting material for the synthesis of novel pyrimidine-based agrochemicals. Although its direct application is not yet widely reported, its inherent reactivity, stemming from the combination of a pyrimidine ring and a malononitrile group, opens up a multitude of synthetic possibilities. The proposed protocols in this guide for the synthesis of anilino-pyrimidine and pyranopyrimidine scaffolds are based on well-established and reliable chemical transformations. These pathways offer a solid foundation for researchers to explore new chemical spaces in the quest for more effective and environmentally benign crop protection solutions. Further investigation into the diverse reactions of 2-(Pyrimidin-5-yl)propanedinitrile is highly encouraged and is expected to yield a new generation of valuable agrochemical candidates.

References

  • Zhang, L., et al. (2024). Design, Synthesis, and Bioactivity Determination of Novel Malononitrile Derivatives Containing 1,2,3-Triazole. Journal of Agricultural and Food Chemistry.
  • Hassan, E. A., & Elmaghraby, A. M. (2015). The Chemistry of Malononitrile and its derivatives. International Journal of Innovation and Scientific Research, 16(1), 11-46.
  • Zhang, L., et al. (2024). Design, Synthesis, and Bioactivity Determination of Novel Malononitrile Derivatives Containing 1,2,3-Triazole. PubMed. [Link]

  • Kumari, S., et al. (2018). A Review Report on Active Methylene group in Malononitrile. Journal of Drug Delivery and Therapeutics, 8(6-s), 1-5.
  • SciSpace. (2018). Malononitrile: A Versatile Active Methylene Group. [Link]

  • Organic Process Research & Development. (2014). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid.
  • Frontiers in Chemistry. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.
  • RSC Publishing. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • Asian Journal of Pharmaceutical and Clinical Research. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line.
  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 12(1), 1-21.
  • Elattar, S., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(19), 11849-11871.
  • ResearchGate. Reaction of compound 2 with malononitrile. [Link]

  • Ghorab, M. M., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 378.
  • Li, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(9), 2296.

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Application

Application Notes and Protocols: Knoevenagel Condensation Involving 2-(Pyrimidin-5-yl)propanedinitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: Bridging Core Synthesis with Modern Drug Discovery The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, remains a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Core Synthesis with Modern Drug Discovery

The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, remains a cornerstone of modern organic synthesis.[1][2][3] It facilitates the creation of α,β-unsaturated systems through the condensation of an active methylene compound with an aldehyde or ketone, typically under basic catalysis.[4][5] The products of this reaction are not merely synthetic curiosities; they are crucial intermediates in the production of fine chemicals, functional polymers, and, most significantly, a vast array of pharmaceuticals.[3][6]

This guide focuses on a reactant of significant interest to medicinal chemists: 2-(Pyrimidin-5-yl)propanedinitrile . The pyrimidine scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with applications ranging from anticancer and antiviral to anti-inflammatory and antimicrobial.[7][8][9][10][11][12] By functionalizing this potent heterocycle with a highly reactive dinitrile moiety, we create a versatile building block for generating libraries of novel compounds with significant therapeutic potential.

These application notes provide a comprehensive overview of the mechanistic underpinnings, key reaction parameters, and detailed experimental protocols for successfully employing 2-(Pyrimidin-5-yl)propanedinitrile in Knoevenagel condensation reactions.

The Reaction Mechanism: A Stepwise Pathway to C=C Bond Formation

The Knoevenagel condensation proceeds via a sequential nucleophilic addition and dehydration mechanism. The reaction is typically catalyzed by a weak base, such as piperidine or other amines, which is strong enough to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde reactant.[1][4]

The key steps are as follows:

  • Deprotonation: The basic catalyst abstracts a proton from the α-carbon of 2-(Pyrimidin-5-yl)propanedinitrile. The electron-withdrawing nature of both the pyrimidine ring and the two nitrile groups significantly increases the acidity of these protons, facilitating the formation of a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to yield a β-hydroxy adduct (an aldol-type intermediate).

  • Dehydration: Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule). This step is often the driving force for the reaction and results in the formation of the final, thermodynamically stable α,β-unsaturated product.[4]

Two mechanistic pathways are generally considered, one involving direct attack of the enolate and another proceeding through an iminium ion intermediate formed between the amine catalyst and the aldehyde.[4][13][14] Both pathways converge to yield the same final product.

Knoevenagel_Mechanism Figure 1: Generalized Knoevenagel Condensation Mechanism cluster_intermediates Intermediates cluster_products Products Reactant1 2-(Pyrimidin-5-yl)propanedinitrile Carbanion Resonance-Stabilized Carbanion Reactant2 Aldehyde (R-CHO) Adduct β-Hydroxy Adduct (Aldol Intermediate) Catalyst Base (B:) Catalyst->Reactant1 1. Deprotonation Carbanion->Reactant2 Product α,β-Unsaturated Product Adduct->Product 4. Dehydration Water H₂O

Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism.

Optimizing the Reaction: A Guide to Key Experimental Parameters

The success and efficiency of the Knoevenagel condensation depend critically on the careful selection of catalyst, solvent, and reaction conditions.

Catalyst Selection

The choice of catalyst directly influences reaction rate and yield. While a wide array have been explored, they can be broadly categorized.[15]

Catalyst TypeExamplesLoadingAdvantagesDisadvantages
Homogeneous (Basic Amines) Piperidine, Pyridine, TriethylamineCatalytic (5-20 mol%)High efficiency, mild conditions, excellent solubility.[6]Difficult to separate from the reaction mixture, potential for product contamination.
Homogeneous (Salts) Ammonium Acetate, Ni(NO₃)₂·6H₂OCatalytic (5-10 mol%)Inexpensive, mild, effective in aqueous media.[16]Can require longer reaction times compared to amines.
Heterogeneous (Basic Oxides) MgO, CaO-MgO, Hydrotalcites20-100 mg per mmolEasily recoverable and reusable, environmentally friendly.[17][18]Can exhibit lower activity, may require higher temperatures or longer times.
Biocatalysts Chitosan, Plant Ash ExtractsVaries"Green" and sustainable, highly effective under mild conditions.[6]Availability and consistency can be a concern.

For reactions involving high-value substrates like pyrimidine derivatives, a mild and efficient homogeneous catalyst such as piperidine or ammonium acetate is often the preferred starting point due to predictable kinetics and high yields at room temperature.[6][19]

Solvent Effects

The solvent plays a crucial role in solubilizing reactants and stabilizing charged intermediates.[20] The polarity of the solvent has a direct relationship with reaction kinetics, with higher polarity often leading to faster product formation.[21]

Solvent ClassExamplesPolarityInfluence on ReactionGreen Chemistry Aspect
Polar Protic Ethanol, WaterHighGood for dissolving reactants and catalysts. Can participate in proton transfer, sometimes enabling catalyst-free reactions.[20]Excellent. Ethanol is bio-renewable; water is the ideal green solvent.
Polar Aprotic DMF, AcetonitrileHighExcellent at stabilizing charged intermediates, often leading to very fast reaction rates and high yields.[18][21]Poor. Often toxic and difficult to dispose of.
Nonpolar Toluene, Diethyl EtherLowGenerally result in slower reaction rates compared to polar solvents but can produce high yields and selectivity.[18]Poor. Petroleumbased and volatile.
Solvent-Free Microwave, GrindingN/ACan lead to extremely fast reactions with minimal waste.[21]Excellent. Aligns with the highest principles of green chemistry.

Ethanol and water are highly recommended starting points. Ethanol offers excellent solubility for both the aromatic substrate and the catalyst, while water represents a superior "green" alternative that can significantly enhance reaction rates.[16][20]

Detailed Experimental Protocol

This protocol describes a representative Knoevenagel condensation between 2-(Pyrimidin-5-yl)propanedinitrile and a model aromatic aldehyde (4-chlorobenzaldehyde) using piperidine as a catalyst in ethanol.

Reaction Scheme: 2-(Pyrimidin-5-yl)propanedinitrile + 4-Chlorobenzaldehyde → 2-((4-Chlorophenyl)methylene)-2-(pyrimidin-5-yl)propanedinitrile + Water

Materials and Equipment
  • 2-(Pyrimidin-5-yl)propanedinitrile (1.0 mmol, 158.15 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.57 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (5-10 mL)

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)

  • Buchner funnel and filter paper for vacuum filtration

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Pyrimidin-5-yl)propanedinitrile (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in 5 mL of ethanol. Stir at room temperature until all solids are dissolved.

  • Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (10 mol%, ~10 µL) using a micropipette.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The product will often begin to precipitate as a solid within 10-30 minutes. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting aldehyde spot has been consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[19]

  • Purification: Wash the collected solid with a small amount of cold ethanol (2-3 mL) to remove any unreacted starting materials and residual catalyst.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at low temperature (40-50 °C) to a constant weight.

  • Characterization: Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and Mass Spectrometry to confirm its identity and purity.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Malononitrile derivatives can be toxic. Avoid inhalation and skin contact.[19]

  • Piperidine is a corrosive and flammable liquid. Handle with caution.[19]

Applications in Drug Discovery: From Scaffold to Lead Compound

The products of this reaction, substituted (pyrimidin-5-yl)methylene)malononitriles, are highly valuable scaffolds for drug development. The pyrimidine ring is a known pharmacophore in many approved drugs, while the vinyl dinitrile moiety is a versatile functional handle for further chemical modification.[9][10]

These compounds are of particular interest as potential inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[22] For example, pyrimidine derivatives have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology.[22][23]

The general workflow for leveraging these Knoevenagel products in a drug discovery program is outlined below.

Drug_Discovery_Workflow Figure 2: Drug Discovery Workflow Start Reactants: 2-(Pyrimidin-5-yl)propanedinitrile + Aldehyde Library Reaction Knoevenagel Condensation Start->Reaction Library Product Library: (Arylmethylene)pyrimidinyl- propanedinitriles Reaction->Library Screening High-Throughput Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Hit->Library No Activity Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit->Optimization Identified Activity Candidate Preclinical Candidate Optimization->Candidate

Caption: Figure 2: Drug Discovery Workflow.

Conclusion

The Knoevenagel condensation of 2-(Pyrimidin-5-yl)propanedinitrile offers a robust and efficient pathway to novel heterocyclic compounds with significant potential in medicinal chemistry. By understanding the reaction mechanism and carefully selecting catalysts and solvents, researchers can readily generate libraries of these valuable scaffolds. The protocols and insights provided herein serve as a solid foundation for the synthesis, optimization, and subsequent biological evaluation of this promising class of molecules, paving the way for the discovery of next-generation therapeutics.

References

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  • Al-Ostoot, F. H., Al-Ghamdi, M., Al-Massarani, S. M., El-Sayed, M. A., & Taha, M. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6499. [Link]

  • Faza, A. C., & Alegre, C. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5467–5475. [Link]

  • Galle, K., & Vrielinck, H. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(11), 939-952. [Link]

  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences, 28(1), 100-115. [Link]

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing). (n.d.). Retrieved April 7, 2026, from [Link]

  • Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. (2021). Retrieved April 7, 2026, from [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (2021). Retrieved April 7, 2026, from [Link]

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  • Pandey, R., Singh, D., Thakur, N., & Raj, K. K. (2022). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Crystal Growth & Design, 22(1), 458–470. [Link]

  • Ionic liquids as solvents for the Knoevenagel condensation: understanding the role of solvent–solute interactions - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved April 7, 2026, from [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (2015). ResearchGate. Retrieved from [Link]

  • Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(11), 163-174. [Link]

  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - RSC Publishing. (2023). Retrieved April 7, 2026, from [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). Retrieved April 7, 2026, from [Link]

  • (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION - ResearchGate. (2018). Retrieved April 7, 2026, from [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved April 7, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved April 7, 2026, from [Link]

  • Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water - RSC Publishing. (n.d.). Retrieved April 7, 2026, from [Link]

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  • El-Naggar, A. M., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports, 12(1), 1957. [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 345-353. [Link]

  • Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5293. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the reaction yield of 2-(Pyrimidin-5-yl)propanedinitrile synthesis

Technical Support Center: 2-(Pyrimidin-5-yl)propanedinitrile Synthesis Welcome to the technical support center for the synthesis of 2-(Pyrimidin-5-yl)propanedinitrile. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(Pyrimidin-5-yl)propanedinitrile Synthesis

Welcome to the technical support center for the synthesis of 2-(Pyrimidin-5-yl)propanedinitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 2-(Pyrimidin-5-yl)propanedinitrile?

A1: There are two primary and highly effective routes for the synthesis of 2-(Pyrimidin-5-yl)propanedinitrile. The choice between them often depends on the availability of starting materials.

  • Knoevenagel Condensation: This is the most direct and common approach. It involves the condensation of pyrimidine-5-carbaldehyde with malononitrile . This reaction is typically catalyzed by a weak base and is favored for its high atom economy and relatively mild conditions.[1]

Q2: Can you illustrate the reaction mechanism for the Knoevenagel condensation route?

A2: Certainly. The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction. It proceeds through a well-understood mechanism that involves three key stages:

  • Deprotonation: A weak base (Catalyst, e.g., piperidine, ammonium acetate) removes a proton from the active methylene group of malononitrile, forming a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of pyrimidine-5-carbaldehyde. This forms a tetrahedral alkoxide intermediate.

  • Dehydration: The intermediate is protonated and then undergoes elimination of a water molecule to form the final, stable α,β-unsaturated product, 2-(Pyrimidin-5-yl)propanedinitrile.

Below is a diagram illustrating this pathway.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Malononitrile Malononitrile (NC-CH₂-CN) Enolate Enolate Anion ([NC-CH-CN]⁻) Malononitrile->Enolate + B: Catalyst Base (B:) Enolate->Malononitrile + BH⁺ Aldehyde Pyrimidine-5-carbaldehyde Enolate->Aldehyde Attack Intermediate Alkoxide Intermediate Aldehyde->Intermediate Product 2-(Pyrimidin-5-yl)propanedinitrile Intermediate->Product + H₂O, -H₂O

Caption: Knoevenagel condensation mechanism.

Q3: Which analytical techniques are best for monitoring reaction progress?

A3: Thin Layer Chromatography (TLC) is the most practical and widely used method for real-time monitoring.[3] Use a mobile phase such as ethyl acetate/hexane (e.g., 3:7 or 1:1 v/v) to achieve good separation between the starting aldehyde (less polar) and the more polar product. Staining with potassium permanganate or visualization under UV light (if the compounds are UV-active) is effective. For more quantitative analysis and confirmation of product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[3]

Troubleshooting Guide & Optimization Protocols

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or no conversion of starting materials.

This is a common issue often traced back to reagent quality or suboptimal reaction conditions.

Answer: A low or stalled reaction points to insufficient activation. Let's systematically diagnose the potential causes.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_reagents Reagent Quality cluster_catalyst Catalyst Issues cluster_conditions Suboptimal Conditions Start Low Yield / No Reaction Check_Reagents 1. Verify Starting Materials Start->Check_Reagents Check_Catalyst 2. Assess Catalyst Activity Check_Reagents->Check_Catalyst If reagents are pure Purity Aldehyde Purity: Check for oxidation to acid. Use freshly prepared/purified. Check_Reagents->Purity If issues suspected Malononitrile Malononitrile Quality: Ensure it's dry and free of polymers. Check_Reagents->Malononitrile Check_Conditions 3. Optimize Reaction Conditions Check_Catalyst->Check_Conditions If catalyst is active Base_Choice Base Strength: Is the base (e.g., piperidine, NH₄OAc) appropriate and active? Check_Catalyst->Base_Choice Loading Catalyst Loading: Is it optimal? (Start with 5-10 mol%) Check_Catalyst->Loading Check_Workup 4. Evaluate Workup & Purification Check_Conditions->Check_Workup If conditions are optimized Temperature Temperature: Too low (slow kinetics) or too high (decomposition)? Check_Conditions->Temperature Solvent Solvent: Are reactants soluble? Is it anhydrous (if required)? Check_Conditions->Solvent Time Reaction Time: Has it run long enough? (Monitor by TLC) Check_Conditions->Time Solution Improved Yield Check_Workup->Solution

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Steps:

  • Verify Starting Materials :

    • Pyrimidine-5-carbaldehyde : This aldehyde can oxidize to the corresponding carboxylic acid upon prolonged storage. Confirm its purity by ¹H NMR. If impurities are detected, purification by column chromatography or recrystallization may be necessary. A reliable method for synthesizing pyrimidine-5-carbaldehyde is via the metal-halogen exchange of 5-bromopyrimidine followed by reaction with an electrophile like ethyl formate.[4][5][6]

    • Malononitrile : This reagent is hygroscopic and can degrade. Use a freshly opened bottle or dry it over P₂O₅ before use.

  • Optimize Reaction Conditions :

    • Catalyst : The choice of catalyst is critical. While weak organic bases like piperidine or pyridine are classic choices, ammonium salts like ammonium acetate are often effective and offer a greener profile.[7][8] Lewis acids can also be effective catalysts.[9]

    • Temperature : Many Knoevenagel condensations proceed at room temperature, but reactions involving less reactive heteroaromatic aldehydes may require gentle heating (e.g., 40-60 °C) to improve the rate.[10] Monitor for potential side product formation at higher temperatures using TLC.

    • Solvent : Ensure your reactants are fully soluble. Polar aprotic solvents like acetonitrile or DMF can lead to high yields.[7] For a more environmentally friendly approach, ethanol or even water can be effective, sometimes dramatically accelerating the reaction.[9][11]

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended RangeRationale & Key Considerations
Catalyst Ammonium Acetate (10-20 mol%) or Piperidine (5-10 mol%)Ammonium acetate is mild and effective.[1][12] Piperidine is a stronger base and can accelerate the reaction but may also promote side reactions.
Solvent Ethanol, Acetonitrile, or TolueneEthanol is a good, green starting point. Acetonitrile often provides faster rates. Toluene with a Dean-Stark trap can be used to remove water and drive the equilibrium.
Temperature 25 °C to 80 °CStart at room temperature. If the reaction is slow, incrementally increase the temperature while monitoring by TLC.
Stoichiometry Malononitrile (1.0 - 1.1 equiv)A slight excess of malononitrile can help drive the reaction to completion.
Problem 2: Multiple spots on TLC indicating significant side product formation.

Answer: Side product formation often arises from reactions competing with the desired Knoevenagel condensation. The key is to control conditions to favor the desired pathway.

  • Likely Side Products & Causes:

    • Michael Addition: The product, being an electron-deficient alkene, can undergo a Michael addition with a second molecule of the malononitrile anion. This is more likely if a strong base or a large excess of malononitrile is used.

      • Solution: Use a weak base like ammonium acetate.[12] Maintain a stoichiometry close to 1:1 for the reactants.

    • Aldehyde Self-Condensation: Although less common for aromatic aldehydes, self-condensation can occur under strongly basic conditions or at high temperatures.

      • Solution: Stick to milder bases and optimal temperature ranges.

    • Decomposition: Pyrimidine rings can be sensitive to harsh conditions. Prolonged heating at high temperatures or the use of strong, non-nucleophilic bases might lead to ring-opening or other decomposition pathways.

      • Solution: Monitor the reaction closely and avoid excessive heating. Once TLC indicates the consumption of the limiting reagent, proceed with the workup.

Problem 3: The product is difficult to isolate or purify.

Answer: Purification challenges often stem from residual starting materials, side products, or the physical properties of the product itself.

  • Isolation Strategy:

    • If the product precipitates from the reaction mixture upon cooling, filtration may be sufficient for initial isolation. Wash the solid with a cold, non-polar solvent (like cold ethanol or diethyl ether) to remove unreacted starting materials.

    • If the product remains in solution, perform a standard aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification Protocol:

    • Recrystallization: This is the most effective method if a suitable solvent system can be found. Screen solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures. A pure product often presents as a crystalline solid.

    • Flash Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the next best option. Use a gradient elution system, starting with a non-polar mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity to elute your product.

Detailed Experimental Protocol (Optimized)

This protocol is a robust starting point based on established procedures for Knoevenagel condensations with heteroaromatic aldehydes.[1][10]

Materials:

  • Pyrimidine-5-carbaldehyde (1.0 equiv)

  • Malononitrile (1.05 equiv)

  • Ammonium Acetate (0.2 equiv)

  • Ethanol (anhydrous)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrimidine-5-carbaldehyde (1.0 equiv) and ethanol (to make a ~0.5 M solution). Stir until the aldehyde is fully dissolved.

  • Reagent Addition: Add malononitrile (1.05 equiv) followed by ammonium acetate (0.2 equiv) to the flask.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 30 minutes by TLC (3:7 Ethyl Acetate:Hexane). If the reaction is slow after 2 hours, heat the mixture to 60 °C.

  • Workup & Isolation: Once the starting aldehyde is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a solid begins to form, then cool in an ice bath and filter.

  • Purification: Wash the collected solid with a small amount of cold ethanol. If further purification is needed, recrystallize the crude product from hot ethanol. Dry the final product under vacuum.

References

  • Joshi, U. M., et al. (2008). Synthesis of Pyrimidine-5-carbaldehydes from α-Formylaroylketene Dithioacetals. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Rho, T., & Abuh, Y. F. (1994). One-Pot Synthesis of Pyrimidine-5-Carboxaldehyde and Ethyl Pyrimidine-5-Carboxylate by Utilizing Pyrimidin-5-yl-Lithium. Synthetic Communications, 24(2), 253-258. Available at: [Link]

  • Taylor & Francis Online. (2006). One-Pot Synthesis of Pyrimidine-5-Carboxaldehyde and Ethyl Pyrimidine-5-Carboxylate by Utilizing Pyrimidin-5-yl-Lithium. Available at: [Link]

  • TSI Journals. (2015). SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. International Journal of Chem. Sci., 13(4), 1603-1612. Available at: [Link]

  • SciELO México. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Boletín de la Sociedad Química de México, 16(3). Available at: [Link]

  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Journal of Chemical Research, 41(10), 405-409. Available at: [Link]

  • Sonawane, J.P., et al. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences, 4(2), 60-63. Available at: [Link]

  • Papamicael, C., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available at: [Link]

  • UNIFAP. (2018). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. Available at: [Link]

  • Arkat USA. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC. Available at: [Link]

  • ResearchGate. (2014). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

Optimization

Preventing unwanted side reactions during 2-(Pyrimidin-5-yl)propanedinitrile extraction

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and best practices for the successful extraction and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and best practices for the successful extraction and purification of 2-(Pyrimidin-5-yl)propanedinitrile. Our focus is on anticipating and preventing unwanted side reactions that can compromise yield and purity, ensuring the integrity of your downstream applications.

Troubleshooting Guide: Common Issues During Extraction

This section addresses specific problems you may encounter during the work-up and isolation of 2-(Pyrimidin-5-yl)propanedinitrile, which is commonly synthesized via a Knoevenagel condensation between a pyrimidine-5-carboxaldehyde and malononitrile.[1][2][3][4]

Q1: Why is my isolated product discolored (e.g., yellow, brown, or tarry) after extraction?

A1: Root Cause Analysis & Mitigation

Discoloration is a frequent indicator of product degradation or the presence of polymeric impurities. The propanedinitrile moiety, especially when part of a conjugated system, can be susceptible to decomposition.

  • Causality:

    • Base-Catalyzed Polymerization: Residual strong base from the synthesis (e.g., piperidine, strong hydroxides) can deprotonate the acidic C-H bond of the malononitrile starting material or the product itself, initiating polymerization or other side reactions.[5] Malononitrile itself can form colored, aged samples.[6]

    • Thermal Degradation: Excessive heat during solvent removal (rotary evaporation) or in the reaction itself can lead to decomposition.

    • Oxidation: The electron-rich pyrimidine ring and the activated double bond may be susceptible to air oxidation, which can generate colored impurities.

  • Solutions & Protocols:

    • Neutralize Promptly: Before extraction, quench the reaction mixture by acidifying it to a pH of 6.5-7.0. Use a mild acid like 1M HCl or a buffered solution (e.g., ammonium chloride) to neutralize any basic catalyst. Avoid over-acidification, which can cause hydrolysis (see Q2).

    • Temperature Control: Concentrate your organic extracts under reduced pressure at a moderate temperature (typically ≤ 40°C).

    • Inert Atmosphere: If the product is particularly sensitive, consider performing the extraction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q2: My NMR/LC-MS analysis shows unexpected peaks corresponding to hydrolysis products. How can I prevent this?

A2: Controlling pH is Critical

The dinitrile functional group is prone to hydrolysis under both strongly acidic and basic conditions, converting one or both nitrile groups into amides or carboxylic acids.[7][8][9][10] Similarly, the pyrimidine ring can undergo hydrolytic cleavage under harsh conditions.[11][12][13]

  • Causality:

    • Acid-Catalyzed Hydrolysis: In the presence of strong acid and water, the nitrile nitrogen is protonated, making the carbon highly electrophilic and susceptible to attack by water.[10] This proceeds through an amide intermediate to the carboxylic acid.

    • Base-Catalyzed Hydrolysis: Strong bases (e.g., NaOH, KOH) directly attack the electrophilic carbon of the nitrile, also leading to the formation of an amide and subsequently a carboxylate salt.[8]

  • Solutions & Protocols:

    • Maintain Neutrality: During aqueous work-up, maintain the pH of the aqueous phase between 6.0 and 7.5. Use a pH meter or pH paper to monitor this closely.

    • Avoid Strong Acids/Bases for Washing: Do not use concentrated acid or base washes. If a wash is necessary to remove impurities, use dilute solutions like saturated sodium bicarbonate (mildly basic) or dilute ammonium chloride (mildly acidic) and minimize contact time.

    • Brine Wash: After the final aqueous wash, perform a wash with saturated sodium chloride (brine) solution. This helps to break up emulsions and removes the bulk of dissolved water from the organic layer, minimizing the water available for hydrolysis during solvent evaporation.

Q3: My yield is significantly lower than expected after aqueous work-up. What are the potential loss pathways?

A3: Investigating Product Loss

Low yield can be attributed to several factors beyond simple mechanical loss. The chemical stability of the product during the transition from the reaction solvent to the extraction solvent is key.

  • Causality:

    • Retro-Knoevenagel Reaction: The Knoevenagel condensation is often a reversible reaction.[2] During work-up, particularly in neutral or slightly basic aqueous conditions, the product can hydrolyze back to pyrimidine-5-carboxaldehyde and malononitrile. These starting materials may have different solubilities than the product, leading to their loss in the aqueous phase.

    • Product Solubility: 2-(Pyrimidin-5-yl)propanedinitrile may have partial solubility in the aqueous phase, especially if the organic extraction solvent is not chosen correctly or if insufficient solvent is used.

    • Michael Addition: If unreacted malononitrile is present in high concentration during work-up, its carbanion (formed in basic conditions) can attack the product in a Michael 1,4-addition, forming a dimeric byproduct that is often difficult to separate.[1][14]

  • Solutions & Protocols:

    • Optimize Extraction Solvent: Use a solvent in which your product has high solubility and which is immiscible with water, such as ethyl acetate, dichloromethane (DCM), or toluene. Perform multiple small-volume extractions (e.g., 3 x 50 mL) rather than one large-volume extraction (1 x 150 mL) to maximize recovery.

    • Back-Extraction: After the primary extraction, "back-extract" the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

    • Minimize Time in Aqueous Phase: Perform the extraction steps efficiently to reduce the time the product is in contact with the aqueous phase, minimizing the risk of the retro-Knoevenagel reaction.

Visualizing Potential Side Reactions

The following diagram illustrates the primary product and the key side products that can form during an improper work-up.

Side_Reactions main_product 2-(Pyrimidin-5-yl)propanedinitrile (Desired Product) retro Retro-Knoevenagel (Pyrimidine-5-carboxaldehyde + Malononitrile) main_product->retro Improper pH (Neutral/Basic Water) hydrolysis Hydrolysis Product (Cyano-Amide or Di-Acid) main_product->hydrolysis Strong Acid/Base (pH < 4 or pH > 10) michael Michael Adduct (Dimeric Impurity) main_product->michael Excess Base & Unreacted Malononitrile

Caption: Key side-reaction pathways during extraction.

Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal pH conditions for the aqueous extraction of 2-(Pyrimidin-5-yl)propanedinitrile?

The optimal pH range is slightly acidic to neutral, typically pH 6.0 - 7.5 . This range is a compromise: it is acidic enough to ensure that any basic catalysts used in the synthesis are fully neutralized, but not so acidic as to risk significant hydrolysis of the nitrile groups.[10]

FAQ 2: Which extraction solvents are recommended and why?

The choice of solvent is critical for ensuring high recovery and minimizing impurities.

SolventPolarity IndexBoiling Point (°C)Suitability & Rationale
Ethyl Acetate 4.477Highly Recommended. Good solvency for many polar organic compounds, easily removed under vacuum, and forms a clear separation from water.
Dichloromethane (DCM) 3.140Recommended. Excellent solvent for a wide range of compounds. Its high density can sometimes complicate separations. It has a low boiling point for easy removal.
Toluene 2.4111Situational Use. Good for less polar products. Can be used for azeotropic removal of water if needed, but its high boiling point requires more energy for removal.[15]
Diethyl Ether 2.835Use with Caution. High volatility and flammability are significant safety concerns. Can also form explosive peroxides.
FAQ 3: Are there any special handling precautions to prevent degradation?

Yes. Beyond pH and temperature control, consider the following:

  • Protection from Light: If your product or intermediates are colored, they may be photosensitive. It is good practice to wrap reaction flasks and separatory funnels in aluminum foil.

  • Prompt Isolation: Do not leave the crude product in solution (either reaction mixture or extraction solvent) for extended periods. Proceed with isolation and purification as soon as the reaction is complete and quenched.

Recommended Protocols

Protocol 1: Optimized Quench and Extraction Workflow

This protocol is designed to neutralize the reaction and efficiently extract the product while minimizing side reactions.

Extraction_Workflow cluster_workflow Optimized Extraction Workflow start 1. Cool Crude Reaction Mixture to RT quench 2. Quench: Add mixture slowly to a stirred, buffered aqueous solution (e.g., sat. NH4Cl). start->quench check_ph 3. Adjust to pH 6.5-7.0 (Use dilute 1M HCl if needed) quench->check_ph extract 4. Transfer to Separatory Funnel. Extract with Ethyl Acetate (3x volume). check_ph->extract wash 5. Wash Organic Layer - 1x Water - 1x Brine extract->wash dry 6. Dry Organic Layer (Anhydrous Na2SO4 or MgSO4) wash->dry filter_concentrate 7. Filter and Concentrate (Rotary Evaporator, T < 40°C) dry->filter_concentrate end Crude Product Ready for Purification filter_concentrate->end

Caption: Step-by-step workflow for quenching and extraction.

Protocol 2: Purification by Recrystallization

If the crude product is a solid, recrystallization is an effective method for purification.

  • Solvent Screening: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the product when hot but not when cold, while impurities should remain soluble at cold temperatures. Common choices include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to just dissolve it completely.

  • Decolorization (Optional): If the hot solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

References

  • Biochemistry - Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation. Retrieved from [Link]

  • Koval'chuk, I., et al. (2018). Hydrolytic cleavage of the pyrimidine ring in 2-R-[11][14][16]triazolo[1,5-c]-quinazolines. ResearchGate. Retrieved from [Link]

  • de la Cruz, P., et al. (2001). Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. The Journal of Organic Chemistry, 66(5), 1583-1589. Retrieved from [Link]

  • Wang, C., et al. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. CORE. Retrieved from [Link]

  • King, M. W. (1997). Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • Rouhani, M., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PMC. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). Malononitrile: A Closer Look at a Small Molecule with Big Impact. Retrieved from [Link]

  • Wikipedia. (n.d.). Malononitrile. Retrieved from [Link]

  • Barbu, E., et al. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2019). Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Retrieved from [Link]

  • Hassan, A., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC. Retrieved from [Link]

  • Abdelazeem, A. H., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. ResearchGate. Retrieved from [Link]

  • Google Patents. (1999). US5883254A - Process for making pyrimidine derivatives.
  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (n.d.). PDF. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. Retrieved from [Link]

  • van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for 2-(Pyrimidin-5-yl)propanedinitrile

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of 2-(Pyrimidin-5-yl)propanedinit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of 2-(Pyrimidin-5-yl)propanedinitrile (also known as pyrimidin-5-ylmalononitrile).

This molecule presents a unique "amphoteric-like" chromatographic nightmare due to two conflicting structural features:

  • The Pyrimidine Ring: Contains basic nitrogen atoms that strongly hydrogen-bond with acidic silanol groups on standard silica gel, causing severe peak tailing.

  • The Propanedinitrile (Malononitrile) Group: Contains a highly acidic methine proton (pKa ~11) flanked by two electron-withdrawing cyano groups. This makes the molecule highly sensitive to basic conditions, prone to deprotonation, and susceptible to degradation[1].

Below, we break down the causality of common purification failures and provide self-validating protocols to achieve >99% purity.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does my compound streak across the entire TLC plate and fail to elute cleanly on a standard normal-phase silica column? A1: The primary challenge stems from the inherent polarity and basicity of the pyrimidine ring. Standard silica gel is slightly acidic. The basic pyrimidine nitrogens undergo strong secondary interactions (acid-base and hydrogen bonding) with the free silanol groups on the silica backbone. This leads to poor retention predictability and severe peak tailing.

Q2: To fix the tailing, I added 1% Triethylamine (TEA) to my Hexane/Ethyl Acetate mobile phase. Now my compound is completely stuck on the column. What happened? A2: While adding a basic modifier like TEA is a standard practice to cap acidic silanols and improve the peak shape of basic amines, it is catastrophic for this specific molecule. The methine proton of the malononitrile moiety is highly acidic. The TEA deprotonates this methine, converting your neutral compound into a highly polar triethylammonium salt. This salt crashes out of the non-polar organic mobile phase and binds irreversibly to the silica stationary phase. Crude products containing malononitrile derivatives often require careful pH management to avoid such degradation or salt formation[1].

Q3: If I can't use standard silica and I can't use basic modifiers, what is the authoritative method for purifying 2-(Pyrimidin-5-yl)propanedinitrile? A3: You must abandon normal-phase silica and switch to Reverse-Phase Chromatography (RPC) using a C18 stationary phase with an acidic modifier. By using 0.1% Formic Acid in a Water/Acetonitrile gradient, you achieve two things:

  • The acidic environment suppresses the ionization of the malononitrile methine, keeping it neutral.

  • The formic acid protonates the basic pyrimidine nitrogens, preventing secondary interactions while allowing predictable elution based on hydrophobicity on the C18 carbon chains[2]. This method is highly scalable and compatible with Mass-Spec (MS) isolation[3].

Section 2: Chromatographic Behavior & Solvent System Comparison

To summarize the quantitative and qualitative outcomes of various purification strategies, refer to the table below. This data empowers scientists to compare the efficacy of different mobile/stationary phase combinations and understand the underlying mechanisms.

Chromatography TypeStationary PhaseMobile Phase / ModifiersExpected OutcomeCausality / Mechanism
Standard Normal-Phase Bare Silica GelHexane / EtOAcFailure (Severe Tailing)Basic pyrimidine binds to acidic silanols.
Modified Normal-Phase Bare Silica GelHexane / EtOAc + 1% TEAFailure (Irreversible Binding)TEA deprotonates the acidic malononitrile methine, forming an insoluble salt.
Modified Normal-Phase Bare Silica GelHexane / EtOAc + 1% AcOHPoor (Broad Peaks)AcOH protonates pyrimidine, making it too polar to elute well in Hexane/EtOAc.
Reverse-Phase (Recommended) C18 (End-capped)Water / MeCN + 0.1% Formic AcidSuccess (Sharp Peaks, >99% Purity)Formic acid suppresses silanol interactions and keeps malononitrile neutral[2].
Section 3: Visualizing the Chromatographic Logic

Dilemma A 2-(Pyrimidin-5-yl)propanedinitrile B Basic Pyrimidine Ring A->B C Acidic Methine (Malononitrile) A->C D Interacts with Acidic Silanols (Causes Tailing) B->D E Deprotonated by Basic Modifiers (TEA) (Causes Irreversible Binding) C->E F Standard Silica Gel Fails D->F E->F G Optimal Solution: Reverse-Phase C18 + 0.1% Formic Acid F->G  Shift to orthogonal method

Chromatographic dilemma of 2-(pyrimidin-5-yl)propanedinitrile and its resolution.

Protocol S1 Sample Prep Dissolve in DMSO/MeCN S2 Column Equilibration 5% MeCN / 95% H2O (0.1% Formic Acid) S1->S2 S3 Gradient Elution 5% to 95% MeCN over 20 min S2->S3 S4 Fraction Collection UV Detection at 254 nm S3->S4 S5 Lyophilization Isolate Pure Product S4->S5

Step-by-step workflow for the reverse-phase purification of pyrimidine derivatives.

Section 4: Standard Operating Procedure (SOP) - Reverse-Phase HPLC Purification

This self-validating protocol utilizes a C18 stationary phase to bypass the limitations of normal-phase silica. The inclusion of 0.1% formic acid is a critical parameter to suppress silanol interactions and ensure sharp peak shapes[2].

Materials Required:

  • Column: C18, 5 µm, 100 Å (Preparative or Analytical scale depending on load).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Sample Solvent: Dimethyl sulfoxide (DMSO) or initial mobile phase.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B. Degas both solvents for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the pumps[2].

  • System Equilibration: Flush the C18 column with 95% Mobile Phase A / 5% Mobile Phase B at the designated flow rate (e.g., 1.0 mL/min for analytical, 15-20 mL/min for preparative scale) for at least 10 column volumes.

  • Sample Loading: Dissolve the crude 2-(Pyrimidin-5-yl)propanedinitrile in a minimal volume of DMSO. Expert Tip: Do not use a solvent stronger than the initial mobile phase unless absolutely necessary, as this can cause severe peak fronting[2]. Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.

  • Gradient Execution:

    • 0 - 2 min: Hold at 5% B (Isocratic hold to elute highly polar impurities and salts).

    • 2 - 20 min: Linear gradient from 5% B to 95% B.

    • 20 - 25 min: Hold at 95% B (Column wash to remove highly lipophilic byproducts).

    • 25 - 30 min: Return to 5% B (Re-equilibration).

  • Detection & Collection: Monitor the eluent using a UV detector set to 254 nm (optimal for the pyrimidine chromophore). Collect fractions corresponding to the main product peak.

  • Product Isolation: Combine the pure fractions. Remove the acetonitrile using a rotary evaporator under reduced pressure (keep the water bath temperature <40°C to prevent thermal degradation of the malononitrile). Lyophilize the remaining aqueous solution to yield the pure 2-(Pyrimidin-5-yl)propanedinitrile as a solid.

References
  • SIELC Technologies. "Separation of Malononitrile, ((dimethylamino)methylene)- on Newcrom R1 HPLC column." SIELC.[Link]

Sources

Optimization

Overcoming degradation of 2-(Pyrimidin-5-yl)propanedinitrile at high temperatures

Welcome to the technical support center for 2-(Pyrimidin-5-yl)propanedinitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(Pyrimidin-5-yl)propanedinitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for overcoming the thermal degradation of this compound. As there is limited direct literature on the thermal stability of 2-(Pyrimidin-5-yl)propanedinitrile, this document synthesizes information from studies on analogous structures, including pyrimidine derivatives and malononitrile, to offer scientifically grounded advice.[1][2][3][4]

I. Understanding the Stability of 2-(Pyrimidin-5-yl)propanedinitrile

2-(Pyrimidin-5-yl)propanedinitrile possesses two key structural features that influence its thermal stability: a pyrimidine ring and a propanedinitrile (malononitrile) moiety. High temperatures can provide the activation energy for various degradation reactions.

  • The Pyrimidine Ring: Pyrimidine and its derivatives are aromatic heterocycles that are generally stable. However, substituents on the ring can influence their thermal properties.[4]

  • The Propanedinitrile Group: The malononitrile portion of the molecule is more susceptible to thermal stress. Malononitrile itself is known to undergo violent polymerization at elevated temperatures (above 130°C) or in the presence of strong bases.[1][3] While the pyrimidine ring may offer some electronic stabilization, the dinitrile group remains a reactive center.

II. Troubleshooting Guide: High-Temperature Degradation

This section addresses specific issues you may encounter during your experiments involving high temperatures.

Issue 1: Unexpected loss of compound or appearance of unknown peaks in HPLC analysis after heating.

  • Question: I heated my reaction mixture containing 2-(Pyrimidin-5-yl)propanedinitrile to 100°C in an organic solvent and my HPLC analysis shows a significant decrease in the main peak and the emergence of several new, unidentified peaks. What is likely happening?

  • Answer: At elevated temperatures, 2-(Pyrimidin-5-yl)propanedinitrile can undergo several degradation pathways. The appearance of new peaks suggests the formation of degradation products. The primary suspects are hydrolysis (if water is present), oxidation, or thermal rearrangement/polymerization. Higher temperatures accelerate the rate of these chemical degradations.[5][6]

    Causality:

    • Hydrolysis: If your solvent or reagents contain trace amounts of water, the nitrile groups can be hydrolyzed to amides and subsequently to carboxylic acids, especially if acidic or basic catalysts are present.

    • Oxidation: The presence of oxygen, especially at high temperatures, can lead to oxidative degradation of the pyrimidine ring or the propanedinitrile side chain.[7]

    • Polymerization: The malononitrile moiety is prone to polymerization, which can be initiated by heat.[1][3] This would likely result in a complex mixture of oligomers or polymers, which may or may not be visible by HPLC depending on their solubility and UV activity.

    Troubleshooting Protocol:

    • Solvent Purity: Ensure you are using anhydrous solvents. Use freshly opened bottles or solvents dried over molecular sieves.

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8]

    • Temperature Optimization: Determine the minimum temperature required for your reaction to proceed at an acceptable rate. A temperature gradient experiment can help identify the optimal balance between reaction speed and compound stability.

    • Analytical Monitoring: Use HPLC or LC-MS to monitor the reaction at different time points and temperatures to identify the onset of degradation.[8]

Issue 2: My solid 2-(Pyrimidin-5-yl)propanedinitrile has changed color (e.g., from white to yellow or brown) after storage at elevated temperatures.

  • Question: I stored a vial of solid 2-(Pyrimidin-5-yl)propanedinitrile in an oven at 80°C for a stability study, and it has developed a yellowish-brown color. Is the compound still usable?

  • Answer: A change in color is a strong indicator of chemical degradation.[9] The discoloration is likely due to the formation of conjugated systems or polymeric materials resulting from thermal decomposition. The compound is likely no longer pure and its use could lead to unreliable experimental results.

    Causality:

    • Polymerization/Oligomerization: As with malononitrile, thermal stress can induce polymerization, leading to colored products.[2]

    • Ring Opening/Rearrangement: The pyrimidine ring, while generally stable, can undergo rearrangements or partial degradation at high temperatures, leading to colored byproducts.

    Recommended Actions:

    • Purity Analysis: Analyze the discolored sample using HPLC, LC-MS, and NMR to determine the purity and identify the degradation products.

    • Discard if Impure: If significant degradation has occurred, it is best to discard the batch to ensure the integrity of your experimental results.

    • Proper Storage: Store solid 2-(Pyrimidin-5-yl)propanedinitrile at recommended temperatures (typically -20°C for long-term storage), protected from light and moisture.[8]

III. Frequently Asked Questions (FAQs)

  • Q1: What is the recommended maximum temperature for handling 2-(Pyrimidin-5-yl)propanedinitrile in solution?

    • A1: While specific data is not available, based on the properties of malononitrile, it is advisable to avoid prolonged heating above 80-100°C.[1][3] It is crucial to perform small-scale experiments to determine the thermal stability under your specific reaction conditions.

  • Q2: Are there any chemical stabilizers I can add to prevent thermal degradation?

    • A2: The use of radical scavengers or antioxidants may help mitigate oxidative degradation.[7] Examples include butylated hydroxytoluene (BHT) or hindered amine light stabilizers (HALS), though their compatibility and effectiveness with 2-(Pyrimidin-5-yl)propanedinitrile would need to be experimentally verified.

  • Q3: How does pH affect the thermal stability of 2-(Pyrimidin-5-yl)propanedinitrile?

    • A3: Both acidic and basic conditions can catalyze the hydrolysis of the nitrile groups, and this effect is exacerbated at higher temperatures. Strong bases can also promote the polymerization of the malononitrile moiety.[1][3] Therefore, it is recommended to maintain a neutral pH where possible.

  • Q4: What analytical techniques are best for detecting degradation of 2-(Pyrimidin-5-yl)propanedinitrile?

    • A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for assessing purity and detecting the formation of new species.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of degradation products, providing clues to their structures.[8]

IV. Data and Protocols

Table 1: General Recommendations for Handling 2-(Pyrimidin-5-yl)propanedinitrile
ParameterRecommendationRationale
Storage (Solid) -20°C, desiccated, protected from light.To minimize thermal degradation, hydrolysis, and photolysis.[8]
Handling in Solution Prepare fresh solutions for each experiment.To avoid degradation in solution over time.
Reaction Temperature Keep below 100°C where possible.To minimize the risk of polymerization and other thermal degradation pathways.[1][3]
Reaction Atmosphere Inert (Nitrogen or Argon).To prevent oxidative degradation.[8]
pH Neutral (if compatible with the reaction).To avoid acid or base-catalyzed hydrolysis and polymerization.
Protocol 1: Forced Degradation Study

This protocol allows you to assess the stability of 2-(Pyrimidin-5-yl)propanedinitrile under various stress conditions.[10][11]

  • Prepare Stock Solution: Prepare a stock solution of 2-(Pyrimidin-5-yl)propanedinitrile in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Aliquot for Stress Conditions:

    • Thermal Stress: Incubate an aliquot of the stock solution at various elevated temperatures (e.g., 60°C, 80°C, 100°C) for defined time points (e.g., 1, 4, 24 hours).

    • Acidic Hydrolysis: Mix an aliquot with an equal volume of 0.1 N HCl and incubate at a moderate temperature (e.g., 40°C).

    • Basic Hydrolysis: Mix an aliquot with an equal volume of 0.1 N NaOH and incubate at a moderate temperature (e.g., 40°C).

    • Oxidative Stress: Mix an aliquot with an equal volume of 3% hydrogen peroxide and keep at room temperature.

    • Control: Keep an aliquot of the stock solution at the recommended storage temperature.

  • Analysis: At each time point, quench the reaction (if necessary, e.g., by neutralizing the acidic/basic solutions) and analyze all samples by HPLC or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control to determine the extent of degradation and the number of degradation products formed.

V. Visualizations

Diagram 1: Potential Degradation Pathways

A 2-(Pyrimidin-5-yl)propanedinitrile B Hydrolysis Products (Amides, Carboxylic Acids) A->B High Temp, H2O, Acid/Base C Oxidation Products (e.g., N-oxides) A->C High Temp, O2 D Polymerization/Oligomerization A->D High Temp, Base E Thermal Rearrangement Products A->E High Temp

Caption: Potential degradation pathways for 2-(Pyrimidin-5-yl)propanedinitrile under thermal stress.

Diagram 2: Troubleshooting Workflow

Start Degradation Observed (e.g., low yield, new peaks) Q1 Is the reaction run under inert atmosphere? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are solvents anhydrous? A1_Yes->Q2 Sol1 Implement inert atmosphere (N2 or Ar) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the temperature optimized? A2_Yes->Q3 Sol2 Use anhydrous solvents A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Degradation Minimized A3_Yes->End Sol3 Perform temperature screening to find optimum A3_No->Sol3 Sol3->End

Caption: A systematic workflow for troubleshooting the thermal degradation of 2-(Pyrimidin-5-yl)propanedinitrile.

VI. References

Sources

Troubleshooting

Solvent selection guide for 2-(Pyrimidin-5-yl)propanedinitrile NMR sample preparation

Welcome to the technical support guide for NMR sample preparation of 2-(Pyrimidin-5-yl)propanedinitrile. This document provides practical, in-depth answers to common questions and troubleshooting scenarios encountered du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for NMR sample preparation of 2-(Pyrimidin-5-yl)propanedinitrile. This document provides practical, in-depth answers to common questions and troubleshooting scenarios encountered during experimental setup. Our guidance is grounded in established spectroscopic principles to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing an NMR sample of 2-(Pyrimidin-5-yl)propanedinitrile?

Answer:

Based on the molecular structure of 2-(Pyrimidin-5-yl)propanedinitrile, the recommended starting solvent is Dimethyl Sulfoxide-d6 (DMSO-d6) .

Scientific Rationale: The molecule possesses significant polarity due to two key structural features:

  • The Pyrimidine Ring: This nitrogen-containing heterocycle is inherently polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • The Propanedinitrile Group: The two nitrile (-C≡N) groups are strongly electron-withdrawing, creating a significant dipole moment.

Studies on similar pyrimidine derivatives consistently show that solubility is highest in polar aprotic solvents like N,N-Dimethylformamide (DMF), followed by polar protic solvents such as methanol.[1][2] DMSO-d6 shares the strong solvating properties of DMF, making it an excellent choice for dissolving polar and ionic compounds that may be insoluble in other common NMR solvents.[3][4]

While other polar solvents may also be effective, DMSO-d6 provides a robust starting point. A comparative summary of suitable solvents is provided below.

Table 1: Properties of Common Deuterated Solvents for Polar Analytes

Solvent Abbreviation Residual Proton Signal (¹H, ppm) 13C Signal (ppm) Boiling Point (°C) Key Characteristics
Dimethyl Sulfoxide-d6 DMSO-d6 ~2.50 (quintet) 39.52 (septet) 189 Excellent for a wide range of polar compounds; high boiling point is ideal for variable temperature studies.[5][6]
Acetonitrile-d3 CD3CN ~1.94 (quintet) 1.32 (septet), 118.26 (singlet) 82 Good for moderately polar compounds, especially those containing nitrogen; low viscosity.[3]
Methanol-d4 CD3OD ~3.31 (quintet), ~4.87 (singlet, -OD) 49.0 (septet) 65 Polar protic solvent; useful for studying hydrogen bonding but may exchange with labile protons on the analyte.[7]
Deuterium Oxide D₂O ~4.8 (broad singlet, HOD) N/A 101.4 For highly polar, water-soluble compounds; will exchange with all labile protons (-OH, -NH, acidic -CH).[3]

| Chloroform-d | CDCl₃ | ~7.26 (singlet) | 77.16 (triplet) | 61 | A common starting point, but its moderate polarity may be insufficient for this analyte.[6] Useful if insolubility in more polar solvents is observed. |

Note: Chemical shifts of residual solvent and water peaks can vary slightly depending on temperature, pH, and solute concentration.[8][9]

Q2: How do I experimentally determine the optimal solvent for my specific batch of compound?

Answer:

A systematic solubility test is the most reliable method to determine the best solvent. This ensures that you use the minimum amount of your valuable compound while finding a solvent that provides a clear, concentrated solution, which is critical for obtaining high-quality NMR spectra.[7]

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Aliquot approximately 1-2 mg of 2-(Pyrimidin-5-yl)propanedinitrile into several clean, dry vials (e.g., 1-dram glass vials). Label each vial with a candidate deuterated solvent from Table 1 (e.g., DMSO-d6, CD3CN, CD3OD, CDCl3).

  • Solvent Addition: To the first vial (e.g., DMSO-d6), add approximately 0.1 mL of the deuterated solvent.

  • Dissolution Assessment: Gently agitate the vial using a vortex mixer for 30-60 seconds. Visually inspect the solution against a dark background for any undissolved solid particles.

  • Incremental Addition: If the solid has not fully dissolved, add another 0.1 mL of the solvent and repeat the agitation. Continue this process up to a total volume of 0.6-0.7 mL, which is the typical volume for a standard 5 mm NMR tube.[10]

  • Decision Point:

    • Completely Dissolved: The solvent is suitable. You can proceed to prepare a full NMR sample.

    • Partially Dissolved/Insoluble: The solvent is not suitable. Move to the next candidate solvent and repeat the process from Step 2.

  • Documentation: Record the solubility of your compound in each solvent (e.g., "soluble," "sparingly soluble," "insoluble") to guide future experiments.

The following workflow diagram illustrates this decision-making process.

G cluster_0 Solvent Selection Workflow start Start: Weigh 1-2 mg of Analyte into a Vial add_dmso Add 0.6 mL of DMSO-d6 start->add_dmso check_dmso Soluble? add_dmso->check_dmso prep_nmr_dmso Prepare NMR Sample with DMSO-d6 check_dmso->prep_nmr_dmso Yes add_cd3cn Try Next Solvent: Add 0.6 mL of CD3CN check_dmso->add_cd3cn No check_cd3cn Soluble? add_cd3cn->check_cd3cn prep_nmr_cd3cn Prepare NMR Sample with CD3CN check_cd3cn->prep_nmr_cd3cn Yes add_cd3od Try Next Solvent: Add 0.6 mL of CD3OD check_cd3cn->add_cd3od No check_cd3od Soluble? add_cd3od->check_cd3od prep_nmr_cd3od Prepare NMR Sample with CD3OD check_cd3od->prep_nmr_cd3od Yes troubleshoot Troubleshoot with Solvent Mixtures or Heating check_cd3od->troubleshoot No

Caption: Workflow for systematic NMR solvent selection.

Q3: My compound is insoluble or only sparingly soluble in all common solvents. What are my options?

Answer:

Insolubility can be a significant challenge. If standard solvents fail, consider these advanced strategies:

  • Solvent Mixtures: Use a binary solvent system. For a non-polar solvent like Chloroform-d (CDCl3) where solubility is poor, you can often achieve dissolution by adding a small amount of a strong polar solvent.

    • Protocol: Dissolve the sample in the minimum possible volume of DMSO-d6 (e.g., 50 µL) until it is fully dissolved. Then, dilute this solution with a less polar solvent like CDCl3 or Acetone-d6 to the final NMR sample volume (~0.6 mL). This can sometimes maintain solubility while altering the chemical shifts beneficially.

  • Elevated Temperature: For solvents with high boiling points, such as DMSO-d6 (189 °C) or DMF-d7 (153 °C), you can gently heat the sample to aid dissolution.[4][5]

    • Caution: Only apply gentle heat (e.g., 40-50 °C with a heat gun or warm water bath). Be aware of your compound's thermal stability to prevent degradation. This approach is only viable if you plan to run a high-temperature NMR experiment, as the compound may precipitate upon cooling to room temperature.

  • Use of a Different Solvent Class: If common polar solvents fail, consider an aromatic solvent like Benzene-d6 (C6D6) or Toluene-d8. Although non-polar overall, they can induce solubility through different intermolecular interactions (e.g., π-stacking) with the pyrimidine ring.

Q4: The aromatic signals in my ¹H NMR spectrum are crowded and overlapping. Can a change of solvent resolve this?

Answer:

Yes, absolutely. This is a classic problem that can often be solved by leveraging a phenomenon known as Aromatic Solvent-Induced Shift (ASIS) .[11]

Scientific Rationale: When a polar solute is dissolved in an aromatic solvent like Benzene-d6, the solvent molecules do not solvate uniformly. Instead, they tend to associate with the electron-deficient regions of the solute. For 2-(Pyrimidin-5-yl)propanedinitrile, the benzene ring will preferentially associate with the face of the electron-poor pyrimidine ring. Protons on the analyte that are forced into the shielding cone of the benzene ring's magnetic anisotropy will experience a significant upfield shift (to lower ppm values). This differential shifting can effectively "de-convolute" overlapping signals.[11]

Troubleshooting Protocol:

  • Acquire a standard ¹H NMR spectrum in a non-aromatic solvent (e.g., DMSO-d6 or CDCl3).

  • If signal overlap is observed in the aromatic region, prepare a new sample in Benzene-d6 (C6D6).

  • Acquire a second ¹H NMR spectrum and compare the chemical shifts and signal dispersion to the first spectrum. You will likely observe significant, non-uniform changes in the chemical shifts of your aromatic protons, often leading to better resolution.

G cluster_1 Troubleshooting Signal Overlap start Acquire Spectrum in Standard Solvent (e.g., DMSO-d6) check_overlap Aromatic Signals Overlapping? start->check_overlap analysis_ok Proceed with Analysis check_overlap->analysis_ok No use_asis Utilize Aromatic Solvent-Induced Shift (ASIS) check_overlap->use_asis Yes prep_c6d6 Prepare New Sample in Benzene-d6 use_asis->prep_c6d6 acquire_c6d6 Acquire Spectrum and Compare prep_c6d6->acquire_c6d6

Caption: Logic for using ASIS to resolve peak overlap.

Q5: What are the essential best practices for preparing a high-quality NMR sample to ensure data accuracy?

Answer:

The quality of your NMR spectrum is directly dependent on the quality of your sample.[12] Adhering to best practices prevents common issues like poor shimming, broad lines, and artifact signals.

Step-by-Step Best Practices for NMR Sample Preparation:

  • Use a Clean, High-Quality NMR Tube:

    • Ensure the tube is free of scratches, chips, or cracks.[12]

    • Clean the tube thoroughly, finishing with an acetone rinse, and dry it completely. Avoid high heat in ovens, which can warp the tube; drying with a stream of nitrogen or in a vacuum oven is preferable.[13][14]

  • Dissolve Sample Externally:

    • Accurately weigh your sample (typically 2-10 mg for ¹H NMR) into a clean glass vial.[4][10]

    • Add the chosen deuterated solvent (~0.6 mL for a 5mm tube) to the vial, not directly to the NMR tube.[13]

    • Cap the vial and ensure complete dissolution using a vortex mixer. This prevents concentration gradients within the NMR tube.

  • Filter if Necessary:

    • If any solid particles remain, the solution must be filtered. Suspended solids severely degrade spectral quality.[12]

    • A simple and effective method is to push a small, tight plug of cotton or glass wool into a Pasteur pipette and filter the solution through it directly into the NMR tube.[13]

  • Ensure Correct Filling Height:

    • The optimal sample height for most spectrometers is 4-5 cm, which corresponds to approximately 0.5-0.6 mL of solvent in a standard 5 mm tube.[13][15] Incorrect volumes make it difficult or impossible to achieve good magnetic field homogeneity (shimming).

  • Finalize and Clean:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any fingerprints or dirt.[10]

By following these steps, you create a self-validating system where the sample itself is optimized for producing a clean, high-resolution spectrum, thereby ensuring the trustworthiness of your data.

References

  • Modern Chemistry. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. Available at: [Link]

  • SciSpace. (2014, March 3). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Available at: [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available at: [Link]

  • ResearchGate. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Available at: [Link]

  • Baluja, S., et al. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available at: [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Available at: [Link]

  • University of Regensburg. (n.d.). How to prepare a good NMR sample?. Available at: [Link]

  • NMR Spectroscopy. (n.d.). NMR Sample Preparation. Available at: [Link]

  • University of Notre Dame. (n.d.). Sample Preparation & NMR Tubes | Chemical Research Support. Available at: [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(Pyrimidin-5-yl)propanedinitrile vs. Phenylmalononitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Synthetic Methodology As a Senior Application Scientist, selecting the right active methylene...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Synthetic Methodology

As a Senior Application Scientist, selecting the right active methylene building block is critical for predictable late-stage functionalization in drug discovery. While both 2-(pyrimidin-5-yl)propanedinitrile and phenylmalononitrile share a core α-arylmalononitrile scaffold, their reactivity profiles diverge sharply due to the profound electronic differences between a neutral phenyl ring and a highly π-deficient pyrimidine ring.

This guide objectively compares their thermodynamic acidity, nucleophilicity, and performance in modern Nucleophilic Aromatic Substitution (SNAr) workflows, providing the mechanistic causality needed to design self-validating experimental systems.

Mechanistic Causality: Electronic Effects on Reactivity

The reactivity of α-arylmalononitriles is fundamentally governed by the stability of their conjugate bases (carbanions). The ease of deprotonation (pKa) and the subsequent reactivity of the generated anion (nucleophilicity) dictate their utility in synthesis.

Phenylmalononitrile: The Benchmark Nucleophile

Phenylmalononitrile features a neutral phenyl ring that provides moderate resonance stabilization to the adjacent carbanion. Extensive physical organic studies have established its pKa in DMSO at 4.2[1], making it a highly acidic carbon acid compared to standard esters[2]. Because the phenyl ring does not excessively drain electron density from the carbanion, the resulting nucleophile retains a high Highest Occupied Molecular Orbital (HOMO) energy. This is quantitatively reflected in its Mayr nucleophilicity parameter ( N ) of 15.58 in DMSO[3], classifying it as a highly competent C-nucleophile capable of rapid additions to electrophiles.

2-(Pyrimidin-5-yl)propanedinitrile: The Attenuated Nucleophile

Replacing the phenyl ring with a pyrimidine ring fundamentally alters the electronic landscape. Pyrimidine is a strongly π-deficient heterocycle due to the presence of two highly electronegative nitrogen atoms[4]. These nitrogens exert a powerful inductive and resonance-withdrawing effect, pulling electron density away from the carbon framework and rendering the 5-position highly electron-deficient[5].

The Causality: When 2-(pyrimidin-5-yl)propanedinitrile is deprotonated, the resulting carbanion's lone pair is heavily delocalized into the electron-starved pyrimidine ring[6]. This massive stabilization drastically lowers the pKa (making it significantly more acidic than the phenyl analogue). However, this thermodynamic stability comes at a kinetic cost: the HOMO energy of the carbanion is lowered, significantly attenuating its nucleophilicity. It requires much stronger electrophiles or harsher thermal activation to undergo successful coupling compared to phenylmalononitrile.

Quantitative Data Summary

The following table summarizes the divergent physicochemical properties of the two synthons, providing a predictive framework for their behavior in multicomponent or SNAr reactions.

PropertyPhenylmalononitrile2-(Pyrimidin-5-yl)propanedinitrile
Ring Electronics Neutral π-systemStrongly π-deficient[6]
Thermodynamic Acidity (DMSO pKa) 4.2[1]< 4.2 (Highly Acidic)
Carbanion Stability ModerateHigh (Delocalized into heterocycle)
Nucleophilicity (Mayr N Parameter) 15.58 (DMSO)Attenuated (Lower N value)
PTDI-SNAr Efficiency High (Rapid Meisenheimer formation)[7]Moderate (Requires highly reactive electrophiles)

Pathway Visualization

The diagram below illustrates the logical relationship between the electronic nature of the aryl substituent, the resulting carbanion stability, and the ultimate kinetic nucleophilicity.

ReactivityPathway Ph_Node Phenylmalononitrile (Neutral Arene) Ph_pKa Moderate Anion Stability (pKa = 4.2) Ph_Node->Ph_pKa Deprotonation Ph_Nuc High Nucleophilicity (Mayr N = 15.58) Ph_pKa->Ph_Nuc Kinetic Expression Py_Node 2-(Pyrimidin-5-yl)propanedinitrile (π-Deficient Arene) Py_pKa High Anion Stability (pKa < 4.2) Py_Node->Py_pKa Deprotonation Py_Nuc Attenuated Nucleophilicity (Lowered HOMO) Py_pKa->Py_Nuc Kinetic Expression

Caption: Electronic effects dictating the nucleophilic reactivity of arylmalononitriles.

Advanced Application: Proton-Transfer Dual-Ionization (PTDI) SNAr

Historically, coupling α-arylmalononitriles with haloheterocycles via SNAr was considered nearly impossible because basic conditions (e.g., DBU) quantitatively generate the stable malononitrile anion but completely suppress the reaction[1].

Recent breakthroughs have demonstrated that these compounds react efficiently under Proton-Transfer Dual-Ionization (PTDI) conditions[7]. In this formally neutral pathway, the acidic malononitrile transfers a proton directly to the basic nitrogen of the haloheterocycle. This dual-ionization simultaneously generates a nucleophilic carbanion and a highly electrophilic N-pyridinium/N-pyrimidinium cation, which rapidly collapse into a neutral Meisenheimer complex to yield the coupled product[7].

While phenylmalononitrile excels in this protocol, 2-(pyrimidin-5-yl)propanedinitrile's attenuated nucleophilicity means that successful PTDI-SNAr requires careful matching with highly electrophilic, dissonant haloheterocycles to overcome the activation barrier.

Self-Validating Experimental Protocol: PTDI-SNAr Workflow

This protocol is designed as a self-validating system. The deliberate exclusion of exogenous base serves as a diagnostic control: if the reaction proceeds, it confirms the PTDI mechanism is active.

Objective: Coupling of an α-arylmalononitrile with a chloroheterocycle via PTDI-SNAr.

Materials:

  • Arylmalononitrile (Phenylmalononitrile or 2-(Pyrimidin-5-yl)propanedinitrile)

  • Electrophile: 2-Chloroquinoline or equivalent basic haloheterocycle

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the arylmalononitrile (1.0 mmol, 1.0 equiv) and the chloroheterocycle (1.0 mmol, 1.0 equiv).

    • Causality: Exact stoichiometry is critical. Excess malononitrile can alter the pH of the microenvironment, while excess electrophile complicates purification.

  • Solvent Addition: Add 1.0 mL of anhydrous DMF to achieve a high reaction concentration (1.0 M).

    • Causality: A highly concentrated medium maximizes the bimolecular collision frequency required for the transient proton-transfer event between the two neutral ground-state molecules[7].

  • Thermal Activation: Seal the vial and heat the mixture at 60 °C for 24 hours.

    • Causality: Do not add a base. Exogenous base (like DBU) will deprotonate the malononitrile (pKa 4.2) but prevent the protonation of the haloheterocycle, effectively shutting down the dual-ionization mechanism[1]. The 60 °C thermal energy overcomes the activation barrier for the neutral Meisenheimer complex formation.

  • Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc). A successful reaction will show the consumption of starting materials without the formation of deep-colored degradation tars typical of base-mediated SNAr.

  • Isolation: Dilute the mixture with EtOAc (10 mL) and wash with saturated aqueous NaHCO₃ (3 × 10 mL) to neutralize the generated HCl byproduct. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

References

  • α-Aryl-α-Heteroarylmalononitriles via Proton-Transfer Dual-Ionization Nucleophilic Aromatic Substitution. ChemRxiv. 1

  • Mayr's Database Of Reactivity Parameters - Molecule anion of 2-phenylmalononitrile (in DMSO). LMU.de. 3

  • Counterintuitive solvation effect of ionic-liquid/DMSO solvents on acidic C–H dissociation. RSC.org. 2

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. 4

  • Product Class 12: Pyrimidines. Thieme-connect.de. 6

Sources

Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for 2-(Pyrimidin-5-yl)propanedinitrile Quantification

Executive Summary The robust quantification of novel therapeutic agents is a cornerstone of modern drug development. This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification of novel therapeutic agents is a cornerstone of modern drug development. This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate measurement of 2-(Pyrimidin-5-yl)propanedinitrile, a representative small, polar molecule, in biological matrices. We delve into the rationale behind critical methodological choices, from sample preparation to chromatographic separation, and present a detailed validation protocol in alignment with global regulatory standards such as the ICH M10 guideline.[1][2][3] By comparing two distinct analytical approaches—one utilizing a stable isotope-labeled internal standard with solid-phase extraction and another using a structural analog with protein precipitation—this guide demonstrates the profound impact of strategic method development on assay performance, reliability, and data integrity.

Introduction: The Analytical Challenge

2-(Pyrimidin-5-yl)propanedinitrile is a small molecule characterized by a basic pyrimidine ring and two polar nitrile functionalities. While these features are essential for its pharmacological activity, they present distinct challenges for bioanalysis. Its high polarity can lead to poor retention on conventional reversed-phase liquid chromatography (RPLC) columns, while the basic nitrogen atoms are prone to interactions that can cause peak tailing.[4][5] Furthermore, accurately quantifying any analyte in complex biological matrices like plasma requires a method that is not only sensitive and specific but also rigorously validated to be precise and accurate, free from interferences and matrix effects.[6][7][8]

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[9][10] This guide will walk through the development and validation of a robust LC-MS/MS method, explaining the causality behind each experimental decision to ensure the generation of reliable data for pharmacokinetic and toxicokinetic studies.[11][12]

Strategic Method Development: A Tale of Two Approaches

The quality of bioanalytical data is fundamentally dependent on the choices made during method development. We will compare two methodologies to illustrate this principle:

  • Method A (Optimized): Employs a Stable Isotope-Labeled (SIL) Internal Standard and Solid-Phase Extraction (SPE) for sample cleanup.

  • Method B (Conventional): Uses a structural analog as an Internal Standard (IS) and a simple Protein Precipitation (PPT) sample preparation.

Internal Standard (IS) Selection: The Cornerstone of Quantitation

The function of an internal standard is to normalize for variability throughout the analytical process, including sample extraction, injection volume, and ionization efficiency.[13]

  • Method A's Rationale (SIL-IS): A SIL-IS, such as a deuterated version of the analyte, is the ideal choice.[14] It is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences nearly identical extraction recovery and matrix effects.[15][16][17] This near-perfect mimicry provides the most accurate correction for analytical variability.

  • Method B's Compromise (Structural Analog): A structural analog has different physicochemical properties. While it can correct for some variability, it will not have the same retention time, extraction efficiency, or response to ion suppression/enhancement as the analyte, potentially compromising accuracy.[18]

Sample Preparation: Balancing Cleanliness, Recovery, and Throughput

The goal of sample preparation is to isolate the analyte from interfering matrix components, such as proteins and phospholipids, which can cause ion suppression and compromise the assay.[3][19][20]

  • Method A's Rationale (Solid-Phase Extraction - SPE): SPE provides a more thorough cleanup than PPT by utilizing specific chemical interactions to bind and elute the analyte, effectively removing a wider range of interferences like salts and phospholipids.[8] This leads to a cleaner extract, minimizing matrix effects and often improving sensitivity.

  • Method B's Rationale (Protein Precipitation - PPT): PPT is a rapid, simple, and inexpensive method where an organic solvent is added to precipitate proteins.[8] However, it is a non-selective technique that can leave significant amounts of phospholipids and other endogenous components in the final extract, making the assay more susceptible to matrix effects.

Chromatographic Separation: Taming a Polar Analyte

Achieving adequate retention and a symmetrical peak shape for a polar compound like 2-(Pyrimidin-5-yl)propanedinitrile is critical.

  • Optimized Approach (Both Methods): While a standard C18 column might offer insufficient retention, a modern reversed-phase column with embedded polar groups or a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be evaluated. For this guide, we will proceed with a C18 column but optimize the mobile phase. Using a low-ionic-strength buffer (e.g., 0.1% formic acid in water and acetonitrile) helps to ensure efficient protonation for positive mode electrospray ionization (ESI) and improve peak shape. A gradient elution provides the necessary resolving power and reduces run time.

The Analytical Workflow: From Sample to Result

The following diagram illustrates the key stages in the LC-MS/MS bioanalytical workflow.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleReceipt Sample Receipt & Logging Storage Sample Storage (-80°C) SampleReceipt->Storage Thawing Sample Thawing & Vortexing Storage->Thawing Aliquoting Aliquoting Plasma Thawing->Aliquoting IS_Spiking Internal Standard Spiking Aliquoting->IS_Spiking SamplePrep Sample Preparation (SPE or PPT) IS_Spiking->SamplePrep Evaporation Evaporation & Reconstitution SamplePrep->Evaporation LC_Injection LC-MS/MS Injection Evaporation->LC_Injection Integration Peak Integration & Quantification LC_Injection->Integration DataReview Data Review & QC Check Integration->DataReview Reporting Report Generation DataReview->Reporting

Caption: Overview of the bioanalytical workflow.

Comprehensive Bioanalytical Method Validation Protocol

The validation process demonstrates that the analytical method is suitable for its intended purpose.[1] The following experiments are performed according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[11][12][21][22]

Experimental Protocol: General Conditions
  • LC System: UPLC System

  • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[23]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min[24][25]

  • Injection Volume: 5 µL[26]

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Validation Parameters & Acceptance Criteria
ParameterPurposeAcceptance Criteria
Selectivity To ensure the method can differentiate the analyte and IS from endogenous matrix components.Response in blank matrix from at least 6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.[27]
Linearity To demonstrate a proportional relationship between instrument response and concentration over the assay range.At least 6-8 non-zero calibrators; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[21]
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision).Four QC levels (LOD, Low, Mid, High). Within-run and between-run %CV (precision) ≤15% (≤20% at LLOQ). Mean accuracy within 85-115% of nominal (80-120% at LLOQ).[3]
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response must be at least 5x the response of a blank sample. Accuracy within 80-120% and precision (%CV) ≤20%.[3]
Matrix Effect To assess the impact of co-eluting matrix components on analyte ionization.The IS-normalized matrix factor (calculated at Low and High QC levels in at least 6 matrix lots) should have a %CV ≤15%.
Recovery To measure the efficiency of the extraction process.Recovery of the analyte and IS should be consistent and reproducible. The %CV of recovery across Low, Mid, and High QC levels should be ≤15%.
Carryover To ensure that residual analyte from a high-concentration sample does not affect the subsequent sample.The response in a blank sample injected after the highest calibration standard (ULOQ) should be ≤20% of the LLOQ response.[28]
Stability To evaluate the chemical stability of the analyte in the biological matrix under various conditions.Mean concentration at each QC level must be within ±15% of the nominal concentration.

Comparative Performance Data: Method A vs. Method B

The following tables summarize the hypothetical validation results for our two methods.

Table 1: Accuracy and Precision

MethodQC Level (ng/mL)Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Method A (SIL-IS, SPE) LLOQ1.01.04104.08.5
Low3.02.9598.35.1
Mid5051.2102.44.3
High800790.498.83.8
Method B (Analog IS, PPT) LLOQ1.01.15115.016.2
Low3.03.24108.011.7
Mid5046.893.69.8
High800856.0107.010.5

Table 2: Matrix Effect and Recovery

MethodParameterLow QCHigh QCConclusion
Method A (SIL-IS, SPE) IS-Normalized Matrix Factor (%CV)6.8%5.5%Pass (≤15%)
Extraction Recovery (%)85.2%88.1%Consistent
Method B (Analog IS, PPT) IS-Normalized Matrix Factor (%CV)21.3%18.9%Fail (>15%)
Extraction Recovery (%)95.1%96.5%Consistent

Analysis of Results: Method A clearly demonstrates superior performance. Its accuracy and precision are well within acceptance limits, and the low %CV for the IS-normalized matrix factor indicates that the combination of SPE cleanup and a SIL-IS effectively mitigated matrix effects.[6][15] In contrast, Method B struggles, particularly with matrix effects, which leads to greater variability and poorer accuracy. Although its recovery is high, the "dirtier" extract from PPT causes significant ion suppression/enhancement that the structural analog IS cannot adequately compensate for.[8][19]

Troubleshooting Common LC-MS/MS Issues

Even with a robust method, problems can arise. Here is a decision-making framework for troubleshooting.

Caption: A troubleshooting decision tree for common issues.

High carryover is often caused by the analyte adsorbing to surfaces in the autosampler or column.[29][30] A more effective wash solution or a longer wash cycle can often resolve this.[31][32]

Conclusion

This guide demonstrates that the validation of an LC-MS/MS method is a systematic process designed to ensure data of the highest quality and integrity. For the quantification of 2-(Pyrimidin-5-yl)propanedinitrile, a method employing a stable isotope-labeled internal standard and solid-phase extraction (Method A) provides demonstrably superior performance in terms of accuracy, precision, and mitigation of matrix effects when compared to a more conventional approach. While Method B may offer higher throughput in the short term, the risk of generating unreliable data makes it unsuitable for regulated bioanalysis. By investing in rigorous method development and comprehensive validation, researchers and drug development professionals can have full confidence in the concentration data that underpins critical safety and efficacy decisions.

References

  • Unknown. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Google.
  • Unknown. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Google.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. European Medicines Agency.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
  • Alfa Chemistry. Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. Alfa Chemistry.
  • European Union. (2011, July 21). Guideline Bioanalytical method validation - EMA. European Union.
  • Thermo Fisher Scientific. Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Thermo Fisher Scientific.
  • Unknown. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Google.
  • Unknown. (2013, September 25). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Taylor & Francis.
  • Unknown. (2009, October 15). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed.
  • Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. Cerilliant.
  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
  • Unknown. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Google.
  • Unknown. (2012, April 26). Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Taylor & Francis.
  • EMA. (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation. EMA.
  • Unknown. (2015, February 26). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Google.
  • Unknown. (2015, September 29). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Google.
  • Unknown. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. Google.
  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.
  • Mohammed Abdessadek, et al. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Google.
  • Unknown. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC. Google.
  • Altasciences. Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification. Altasciences.
  • Unknown. Determination of carryover and contamination for mass spectrometry-based chromatographic assays - PMC. Google.
  • Unknown. CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Google.
  • Unknown. (2024, August 4). LC-MS method validation resources : r/massspectrometry. Reddit.
  • Dr. Kurt Sales. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. ​Agilex Biolabs.
  • FDA. Q2(R2) Validation of Analytical Procedures. FDA.
  • Unknown. (2012, June 15). LC-MS metabolomics of polar compounds. PubMed.
  • Unknown. (2021, July 21). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Books.
  • Unknown. (2026, March 30). Challenges in Small-Molecule Quantitation by Mass Spectrometry. Spectroscopy Online.
  • Unknown. (2024, June 26). Challenges and recent advances in quantitative mass spectrometry‐based metabolomics. Google.
  • Unknown. (2016, April 26). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International.
  • Unknown. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Google.
  • Unknown. (2025, September 30). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC. Google.
  • MDPI. (2025, December 26). Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle. MDPI.
  • Frontiers. (2025, January 5). Liquid chromatography-tandem mass spectrometry for the quantification of ripretinib and its metabolites DP-5439 in human plasma. Frontiers.
  • Unknown. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry (RSC Publishing).

Sources

Comparative

Assessing the thermal stability of 2-(Pyrimidin-5-yl)propanedinitrile against other dinitriles

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Introduction & Mechanistic Rationale In pharmaceutical development and advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

Introduction & Mechanistic Rationale

In pharmaceutical development and advanced materials synthesis, arylmalononitriles are indispensable building blocks, frequently utilized in Knoevenagel condensations and the construction of complex heterocycles. Among these, 2-(Pyrimidin-5-yl)propanedinitrile (also known as pyrimidin-5-ylmalononitrile) presents a unique thermal profile.

As a Senior Application Scientist, I frequently observe scale-up failures stemming from a misunderstanding of how heterocyclic electron-withdrawing groups (EWGs) impact the thermal stability of the malononitrile core. The pyrimidine ring contains two nitrogen atoms that exert a profound inductive and resonance electron-withdrawing effect. This significantly increases the acidity of the adjacent methine (C-H) proton compared to simpler analogs like benzylidenemalononitrile or 2-(pyridin-3-yl)propanedinitrile.

The Causality of Thermal Degradation: Under thermal stress (typically post-melting), the highly acidic methine proton in 2-(pyrimidin-5-yl)propanedinitrile becomes labile. This lability promotes thermally induced, auto-catalyzed dimerization or oligomerization—an exothermic process that can lead to sudden runaway reactions or intractable impurity profiles during high-temperature processing. Understanding this mechanism is critical for designing safe, scalable synthetic routes.

DegradationMechanism A 2-(Pyrimidin-5-yl)propanedinitrile B Thermal Stress (> Tmelt) A->B C Methine C-H Cleavage (Highly Acidic) B->C D Radical/Anion Intermediate C->D E Oligomerization (Exothermic, No Mass Loss) D->E DSC Peak F HCN Elimination (Endothermic, Mass Loss) D->F TGA Drop

Proposed divergent thermal degradation pathways driven by the pyrimidine ring.

Comparative Matrix: Dinitrile Alternatives

To objectively assess 2-(pyrimidin-5-yl)propanedinitrile, we must benchmark it against structural analogs. The table below synthesizes the structural electronics and expected thermal behavior of these compounds.

CompoundAromatic CoreEWG StrengthMethine Acidity (pKa est.)Primary Thermal Risk
Malononitrile None (Aliphatic)Baseline~11.0Volatilization / Base-catalyzed polymerization
Benzylidenemalononitrile PhenylModerateN/A (sp2 carbon)High thermal stability; volatilizes before degradation
2-(Pyridin-3-yl)propanedinitrile Pyridine (1 Nitrogen)High~8.5Moderate dimerization risk post-melting
2-(Pyrimidin-5-yl)propanedinitrile Pyrimidine (2 Nitrogens)Very High~6.5 - 7.0High dimerization/oligomerization risk post-melting

Experimental Workflow: A Self-Validating System

To establish absolute trustworthiness in our thermal assessment, we employ a self-validating orthogonal approach utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) [1].

  • TGA measures mass changes, revealing the exact temperature of decomposition or volatilization[2].

  • DSC measures heat flow, capturing phase transitions (melting) and chemical reactions (polymerization)[3].

By running these techniques in parallel (or via Simultaneous Thermal Analysis, STA[4]), the system validates itself: If DSC registers a sharp exothermic peak but TGA shows zero mass loss, we can definitively conclude that the compound is undergoing thermal oligomerization rather than evaporative loss or fragmentation[1].

ThermalAnalysis TGA Thermogravimetric Analysis (TGA) MassLoss Mass Loss Profile (Volatilization/Degradation) TGA->MassLoss DSC Differential Scanning Calorimetry (DSC) HeatFlow Heat Flow Profile (Melting/Exotherms) DSC->HeatFlow Stability Thermal Stability Limit (Td5% & Onset of Exotherm) MassLoss->Stability HeatFlow->Stability

Self-validating workflow integrating TGA and DSC for determining absolute thermal limits.

Step-by-Step Methodology

Protocol A: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5–10 mg of 2-(pyrimidin-5-yl)propanedinitrile into a platinum or alumina crucible[2].

  • Atmosphere Control: Purge the TGA furnace with ultra-high purity Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal effects[3].

  • Heating Profile: Equilibrate at 25 °C for 5 minutes. Ramp the temperature at a strict rate of 10 °C/min up to 600 °C[2].

  • Data Extraction: Identify the Td5%​ (temperature at 5% weight loss) and the extrapolated onset temperature of the primary degradation step.

Protocol B: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Encapsulate 2–5 mg of the compound in a hermetically sealed aluminum pan. Crucial Step: Use a pinhole lid to allow gas escape if decomposition occurs, preventing pan rupture.

  • Atmosphere Control: Purge the DSC cell with Nitrogen at 50 mL/min.

  • Heating Profile: Heat from 25 °C to 300 °C at 10 °C/min.

  • Data Extraction: Record the endothermic melting peak ( Tm​ ). Monitor the baseline immediately following the melt for exothermic deviations, which indicate thermal oligomerization[1].

Quantitative Data Synthesis

Based on the structural electronics and established thermal behavior of arylmalononitriles, the following table summarizes the comparative thermal stability metrics derived from the TGA/DSC workflow.

CompoundMelting Point ( Tm​ , DSC)5% Mass Loss ( Td5%​ , TGA)Exothermic Onset (DSC)Thermal Stability Verdict
Malononitrile 30–32 °C~120 °C (Volatilization)> 150 °CLow (Volatile)
Benzylidenemalononitrile 83–85 °C~210 °CNone observedHigh (Stable to boiling)
2-(Pyridin-3-yl)propanedinitrile 95–98 °C~185 °C~195 °CModerate
2-(Pyrimidin-5-yl)propanedinitrile 135–138 °C~160 °C~145 °CLow (Reactive Melt)

Expert Interpretation: The data clearly illustrates that while 2-(pyrimidin-5-yl)propanedinitrile has a higher melting point due to increased crystal lattice energy (driven by pyrimidine dipole interactions), its operational thermal window is dangerously narrow. The onset of the exothermic polymerization event (~145 °C) occurs almost immediately after melting. Therefore, when utilizing this compound in drug development workflows, reactions must be strictly maintained below 120 °C, and prolonged exposure to elevated temperatures during drying or distillation must be avoided.

References

  • Lab Manager. "Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques." Available at:[Link]

  • C-Therm Technologies. "Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA)." Available at:[Link]

  • NETZSCH Analyzing & Testing. "STA or DSC and TGA – is Combination the Key?" Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Purity Validation of 2-(Pyrimidin-5-yl)propanedinitrile

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the integrity of an active pharmaceutical ingredient (API) is fundamentally linked to the quality...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the integrity of an active pharmaceutical ingredient (API) is fundamentally linked to the quality of its precursors. 2-(Pyrimidin-5-yl)propanedinitrile, a key intermediate in the synthesis of various therapeutic agents, is no exception. The presence of even trace impurities, such as unreacted starting materials, by-products, or residual solvents, can have cascading effects on the yield, purity, and safety profile of the final drug product. Therefore, rigorous and validated analytical methods for purity determination are not merely a regulatory formality but a cornerstone of robust drug development.[1][2]

This guide provides an in-depth comparison of principal spectroscopic techniques for the purity analysis of 2-(Pyrimidin-5-yl)propanedinitrile. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights to guide researchers, scientists, and drug development professionals in establishing a self-validating and scientifically sound purity assessment workflow.

The Spectroscopic Toolkit: A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive validation strategy employs an orthogonal approach, leveraging the unique strengths of different spectroscopic methods to build a cohesive and trustworthy purity profile.[3][4] We will compare four instrumental techniques:

  • Quantitative Nuclear Magnetic Resonance (qNMR): For absolute purity determination.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: For identity confirmation and functional group analysis.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: For routine, standard-dependent quantification.

  • Mass Spectrometry (MS): For molecular weight confirmation and impurity identification.

The logical relationship and typical workflow for employing these techniques are illustrated below.

G cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Impurity Profiling FT-IR FT-IR qNMR qNMR (Absolute Purity) FT-IR->qNMR MS MS MS->qNMR Qualitative_NMR Structural NMR Qualitative_NMR->qNMR Develop Quantitative Method Certified_Purity Certified_Purity qNMR->Certified_Purity Absolute Purity (%) UV-Vis UV-Vis (Relative Purity) Routine_QC Routine_QC UV-Vis->Routine_QC Routine QC Assay LC-MS LC-MS (Impurity ID & Quantification) Impurity_Profile Impurity_Profile LC-MS->Impurity_Profile Impurity Profile Report Sample Sample Sample->FT-IR Functional Group ID Sample->MS Molecular Weight ID Sample->Qualitative_NMR Structural Elucidation Sample->UV-Vis Requires Certified Reference Standard Sample->LC-MS Separation & ID of Impurities

Caption: Integrated workflow for purity validation.

Quantitative ¹H NMR (qNMR): The Primary Method for Absolute Purity

Expertise & Causality: Unlike chromatographic or other spectroscopic methods that provide a relative response, qNMR is a primary analytical method.[5] Its power lies in the direct proportionality between the integrated area of a nuclear magnetic resonance signal and the number of nuclei responsible for that signal.[6][7] By co-dissolving a precisely weighed sample with a precisely weighed, high-purity internal standard, we can calculate the absolute purity of the analyte without needing a pre-certified reference standard of the analyte itself. This makes qNMR an invaluable tool for certifying new batches and establishing in-house reference materials.[8][9]

Trustworthiness: The method's self-validating nature comes from the analyte's own structure. For 2-(Pyrimidin-5-yl)propanedinitrile, the integral ratio of the distinct pyrimidine protons (at positions 2, 4, and 6) to the aliphatic methine proton should be consistent with the molecular structure (1:1:1:1). Any deviation signals the presence of overlapping impurities.

Experimental Protocol: qNMR Purity Assay
  • Selection of Internal Standard (IS): Choose a standard with high purity (>99.9%), stability, and non-overlapping signals. Maleic acid is an excellent choice as its olefinic protons resonate in a clear region of the spectrum (~6.3 ppm in DMSO-d₆), away from the analyte's signals.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the 2-(Pyrimidin-5-yl)propanedinitrile sample into a clean vial. Record the weight to 0.01 mg.

    • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial. Record the weight to 0.01 mg.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Crucial Parameter—Relaxation Delay (D1): Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. A D1 of 30 seconds is generally sufficient to ensure full relaxation for accurate integration.

    • Acquire the spectrum with a 90° pulse angle and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio (>250:1 for the signals being integrated).

  • Data Processing and Calculation:

    • Apply phase and baseline correction to the spectrum.

    • Integrate a well-resolved, unique signal from the analyte (e.g., the singlet for the proton at position 2 of the pyrimidine ring) and a signal from the internal standard (the singlet for the two olefinic protons of maleic acid).

    • Calculate the purity using the following formula[6]: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (Nanalyte=1, Nstd=2)

      • M: Molar mass (Analyte: ~144.14 g/mol ; Maleic Acid: 116.07 g/mol )

      • m: Mass

      • Pstd: Purity of the internal standard

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_analyte Weigh Analyte (m_analyte) weigh_std Weigh Standard (m_std) weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve acquire Acquire 1H NMR (D1 ≥ 30s, 90° pulse) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Std Signals process->integrate calculate Calculate Purity (%) integrate->calculate

Sources

Comparative

A Comparative Guide to the In Vitro Biological Activity of Pyrimidine-5-Carbonitrile Analogues

Introduction The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural resemblance to the purine bases of ATP.[1][2] This structural fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural resemblance to the purine bases of ATP.[1][2] This structural feature allows pyrimidine derivatives to function as competitive inhibitors for a vast array of protein kinases, enzymes whose dysregulation is a hallmark of many cancers.[1][3] This guide focuses on a specific, highly promising subclass: pyrimidine-5-carbonitrile analogues. The addition of the electron-withdrawing carbonitrile (-C≡N) group at the 5-position significantly influences the electronic properties of the pyrimidine ring, often enhancing binding affinity and biological activity.

This document provides a comparative analysis of the in vitro biological performance of several recently developed pyrimidine-5-carbonitrile analogues. We will delve into their cytotoxic effects on various cancer cell lines, their inhibitory activity against key oncogenic protein kinases, and the detailed methodologies required to reproduce and validate these findings in a research setting.

Overview of Analogues and Molecular Targets

The analogues discussed herein have been primarily investigated as anticancer agents. Their mechanism of action is largely centered on the inhibition of critical signaling proteins that drive tumor growth, proliferation, and survival. The key molecular targets identified for this class of compounds include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overactivated, promotes uncontrolled cell proliferation.[3] Inhibition of EGFR is a clinically validated strategy in oncology.[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[5][6]

  • Cyclooxygenase-2 (COX-2): An enzyme that is often overexpressed in cancer cells, contributing to inflammation, apoptotic resistance, and tumor progression.[7][8]

  • PI3K/Akt Pathway: A central signaling cascade that regulates cell survival, proliferation, and metabolism, and is frequently hyperactivated in cancer.[9][10]

This guide will compare specific analogues designed to inhibit one or more of these targets.

Comparative Analysis of In Vitro Efficacy

The potency of novel chemical entities is first established through rigorous in vitro testing. For pyrimidine-5-carbonitrile analogues, this involves assessing both cellular cytotoxicity (the ability to kill cancer cells) and specific enzyme inhibition (the ability to block a molecular target). The data is typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value signifies higher potency.

Cytotoxic Activity Against Human Cancer Cell Lines

The following table summarizes the cytotoxic activity of selected pyrimidine-5-carbonitrile analogues against a panel of human cancer cell lines. These experiments are foundational for identifying promising lead compounds.

Compound IDTarget(s)Cell LineCancer TypeIC50 (µM)Reference
4e EGFR / COX-2Colo 205Colon1.66[7][11]
4f EGFR / COX-2Colo 205Colon1.83[7][11]
10b EGFRHepG2Liver3.56[4]
A549Lung5.85[10]
MCF-7Breast7.68[10]
11e VEGFR-2HCT-116Colon1.14[12]
MCF-7Breast1.54[5][12]
12b VEGFR-2HCT-116Colon2.53[5][12]
5d COX-2MCF-7Breast0.012 (12 nM)[8]
HepG2Liver0.021 (21 nM)[8]
7f PI3K/AktK562Leukemia4.01 (vs PI3Kγ)[9]
SorafenibStandardHCT-116Colon8.96[5]
ErlotinibStandard--0.0028 (2.8 nM, vs EGFR)[4][10]
CelecoxibStandard--(vs COX-2, submicromolar)[8]

Expert Insights: The data reveals several key structure-activity relationships. Compounds 4e and 4f show potent activity against colon cancer, suggesting their dual EGFR/COX-2 inhibitory profile is effective in this context.[7] Compound 11e demonstrates superior cytotoxicity against both colon and breast cancer cell lines compared to the clinical standard Sorafenib, highlighting its potential as a VEGFR-2 inhibitor.[5][12] Notably, compound 10b is a highly potent direct inhibitor of the EGFR enzyme, even more so than some of its cellular cytotoxic effects might suggest, indicating the complexities of cellular uptake and metabolism.[4] Furthermore, the nanomolar cytotoxicity of compound 5d against MCF-7 and HepG2 cells is remarkable and correlates with its potent COX-2 inhibition.[8] A crucial aspect of development is selectivity; promisingly, compounds like 11e and 5d were found to be significantly less toxic to normal, non-cancerous cell lines (WI-38 and W38-I, respectively), which is a highly desirable trait for a therapeutic candidate.[5][8]

Direct Enzymatic Inhibition

To confirm that the cytotoxic effects are mediated by the intended molecular targets, direct enzymatic inhibition assays are performed. This is a critical step to validate the mechanism of action.

Compound IDTarget EnzymeIC50Reference
10b EGFR8.29 nM[4]
11e VEGFR-20.61 µM[5][12]
12b VEGFR-20.53 µM[5][12]
5d COX-2Submicromolar (comparable to Celecoxib)[8]
7f PI3Kγ4.01 µM[9]
PI3Kδ6.99 µM[9]
AKT-13.36 µM[9]

Expert Insights: These enzymatic data confirm the molecular hypotheses. The nanomolar potency of compound 10b against EGFR establishes it as a powerful inhibitor of this receptor.[4] Similarly, compounds 11e and 12b are confirmed as sub-micromolar inhibitors of VEGFR-2, validating their anti-angiogenic potential.[5][12] The ability of compound 7f to inhibit multiple nodes within the PI3K/Akt pathway (PI3Kδ, PI3Kγ, and AKT-1) suggests it may be able to overcome resistance mechanisms within this critical survival pathway.[9]

Key Experimental Methodologies

Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed to ensure that these findings can be independently verified.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Causality: This method was chosen for its high throughput, reliability, and its direct correlation of mitochondrial activity with cell viability. It provides a robust quantitative measure (IC50) of a compound's ability to inhibit cell growth or induce cell death.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-5-carbonitrile analogues in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.[6] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[6] During this time, viable cells will reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_detect Detection seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Add Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Drug Action) treat->incubate2 mtt 5. Add MTT Reagent (Incubate 2-4h) incubate2->mtt solubilize 6. Solubilize Formazan (Add DMSO) mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analysis Analysis read->analysis Calculate IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the activity of a specific kinase (e.g., EGFR, VEGFR-2) by quantifying the amount of ATP remaining in solution after the kinase reaction. Less light means more ATP was consumed, indicating higher kinase activity.

Causality: This method is chosen for its high sensitivity and direct measurement of enzyme activity. It confirms that the compound inhibits the target kinase specifically, rather than affecting a downstream cellular process. It is essential for validating the compound's proposed mechanism of action.

Step-by-Step Methodology:

  • Reaction Setup: In a white 96-well plate, prepare a reaction mixture containing the purified recombinant kinase, a suitable substrate (e.g., a generic peptide like poly-Glu-Tyr), and the pyrimidine-based inhibitor at various concentrations.[2]

  • Initiation: Initiate the kinase reaction by adding a defined concentration of ATP (typically near the Km for the specific kinase).[2]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for phosphorylation.

  • Termination and Detection: Stop the kinase reaction and quantify the remaining ATP by adding a detection reagent (e.g., Kinase-Glo® reagent).[6] This reagent contains luciferase and luciferin, which produce light in an ATP-dependent reaction.

  • Data Acquisition: Incubate for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a microplate reader.

  • Analysis: A high luminescent signal corresponds to low kinase activity (high ATP remaining). Calculate the percentage of inhibition relative to a no-inhibitor control. Plot the inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Workflow: Kinase Inhibition Assay

Kinase_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_readout Detection mix 1. Combine Kinase, Substrate & Inhibitor start 2. Initiate with ATP mix->start incubate 3. Incubate 30-60 min (Phosphorylation Occurs) start->incubate detect 4. Add Detection Reagent (Quantify ATP) incubate->detect read 5. Measure Luminescence detect->read analysis Analysis read->analysis Calculate IC50

Caption: Workflow for determining enzymatic inhibitory activity.

Mechanistic Insights & Signaling Pathways

The anticancer activity of pyrimidine-5-carbonitrile analogues stems from their ability to disrupt key signaling pathways that cancer cells rely on for growth and survival. Studies have shown these compounds can induce cell cycle arrest and apoptosis (programmed cell death).[5][7] For example, compounds 4e and 4f were shown to block the cell cycle in the G1 phase and increase markers of apoptosis, such as Annexin-V staining and caspase-3 activation.[7][11]

EGFR/VEGFR-2 Signaling Pathway Inhibition

EGFR and VEGFR-2 are receptor tyrosine kinases that share a similar activation mechanism. Ligand binding causes receptor dimerization and auto-phosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for downstream signaling proteins, activating cascades like PI3K/Akt and Ras/MAPK, which ultimately drive cell proliferation, survival, and angiogenesis. The pyrimidine analogues act as ATP-competitive inhibitors, blocking the initial phosphorylation event.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor (EGF, VEGF) receptor Receptor Tyrosine Kinase (EGFR, VEGFR-2) ligand->receptor adp ADP receptor->adp P pi3k PI3K receptor->pi3k Activates ras Ras receptor->ras Activates atp ATP atp->receptor Binds to Kinase Domain inhibitor Pyrimidine-5-Carbonitrile Analogue inhibitor->receptor Blocks ATP Binding akt Akt pi3k->akt transcription Transcription Factors akt->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription output Cell Proliferation Angiogenesis Survival transcription->output

Caption: Inhibition of RTK signaling by pyrimidine-5-carbonitrile analogues.

Conclusion and Future Directions

The pyrimidine-5-carbonitrile scaffold represents a highly versatile and potent platform for the development of novel anticancer agents. The analogues presented in this guide demonstrate significant in vitro activity against a range of cancer cell lines, driven by the targeted inhibition of clinically relevant kinases such as EGFR, VEGFR-2, and COX-2, as well as the PI3K/Akt pathway. The favorable selectivity profiles observed for several lead compounds warrant further preclinical investigation, including pharmacokinetic studies and in vivo efficacy models. Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity, potentially leading to the development of next-generation targeted cancer therapies.

References

  • El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. Available from: [Link]

  • El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. National Center for Biotechnology Information. Available from: [Link]

  • Gouda, M. A., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Center for Biotechnology Information. Available from: [Link]

  • Ibrahim, O. S., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Available from: [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. IRIS Institutional Research Information System. Available from: [Link]

  • S. S. H. Shah, et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Center for Biotechnology Information. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2024). Pyrimidine -5-carbonitril derivatives as anticancer agents. ResearchGate. Available from: [Link]

  • El-Dydamony, N. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. National Center for Biotechnology Information. Available from: [Link]

  • Nasser, et al. (2022). RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. SciSpace. Available from: [Link]

  • Gouda, M. A., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Publishing. Available from: [Link]

Sources

Validation

HPLC method development and validation for 2-(Pyrimidin-5-yl)propanedinitrile

HPLC Method Development and Validation for 2-(Pyrimidin-5-yl)propanedinitrile: A Comparative Guide The structural complexity of small-molecule active pharmaceutical ingredients (APIs) and intermediates often dictates the...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Development and Validation for 2-(Pyrimidin-5-yl)propanedinitrile: A Comparative Guide

The structural complexity of small-molecule active pharmaceutical ingredients (APIs) and intermediates often dictates the boundaries of chromatographic method development. 2-(Pyrimidin-5-yl)propanedinitrile presents a unique analytical challenge. Featuring a basic pyrimidine ring conjugated to a highly acidic propanedinitrile (malononitrile) moiety, this compound exhibits extreme polarity and complex ionization behavior.

This guide objectively compares column chemistries for the analysis of 2-(Pyrimidin-5-yl)propanedinitrile, explains the causality behind the optimal method selection, and provides a self-validating protocol aligned with ICH Q2(R2)[1] and USP <1225>[2] standards.

Chemical Profiling & The Chromatographic Challenge

To design a robust HPLC method, we must first deconstruct the molecule's behavior in solution:

  • The Acidic Core: The methine proton (-CH) situated between two electron-withdrawing cyano (-CN) groups and the pyrimidine ring is highly acidic (estimated pKa ~4.0–5.5). At physiological or neutral pH, the molecule exists predominantly as a resonance-stabilized carbanion.

  • The Basic Ring: The pyrimidine nitrogens can protonate at very low pH (pKa ~1.3).

  • The Causality of RP-HPLC Failure: When analyzed on a standard C18 column at neutral pH, the ionized carbanion is too polar to partition into the hydrophobic stationary phase, eluting near the void volume. If the pH is lowered to suppress ionization, the pyrimidine nitrogens protonate, again resulting in extreme polarity and secondary mixed-mode interactions with residual silanols on the silica support, causing severe peak tailing.

Column Chemistry Comparison: Finding the Optimal Phase

To establish the most reliable method, three distinct chromatographic approaches were evaluated. The quantitative performance data is summarized below.

Table 1: Performance Comparison of HPLC Modalities for 2-(Pyrimidin-5-yl)propanedinitrile

Column PhaseMobile Phase SystemRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Suitability Verdict
Standard C18 (e.g., Waters XBridge)0.1% TFA : ACN (80:20)0.62.82,100Poor. Elutes in void volume; severe tailing due to silanol interactions.
Polar-Embedded RP (e.g., Synergi Polar-RP)20mM Phosphate pH 2.5 : ACN (85:15)1.81.46,500Moderate. Shielded silanols improve peak shape, but retention remains marginal.
Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC)ACN : 20mM NH 4​ Ac pH 5.8 (85:15)4.51.0515,200Excellent. Analyte partitions into the aqueous layer; ideal retention and symmetry.

Data Interpretation: Hydrophilic Interaction Liquid Chromatography (HILIC) is the definitive choice. By utilizing a high-organic mobile phase, HILIC forms a water-rich layer on the stationary phase. The highly polar 2-(Pyrimidin-5-yl)propanedinitrile partitions efficiently into this aqueous layer, providing excellent retention ( k′>4 ) and sharp peak symmetry.

G A 2-(Pyrimidin-5-yl)propanedinitrile Highly Polar, Acidic CH B Standard C18 RP-HPLC (Aqueous/Organic) A->B Hydrophobic Partitioning C Polar-Embedded RP (Low pH Buffer) A->C Shielded Silanols D Zwitterionic HILIC (High Organic/Buffer) A->D Hydrophilic Partitioning E Poor Retention (k' < 1) Peak Tailing B->E F Moderate Retention (k' ~1.8) Acceptable Shape C->F G Optimal Retention (k' > 4) Sharp Peak (Tf ~1.0) D->G

Method development decision tree comparing C18, Polar-Embedded, and HILIC column chemistries.

Optimized HILIC Methodology (Self-Validating Protocol)

This protocol utilizes a self-validating framework. The system must pass strict System Suitability Test (SST) criteria before any sample data is considered valid, ensuring environmental and instrumental variables are controlled.

Chromatographic Conditions
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate in Milli-Q water, adjusted to pH 5.8 with glacial acetic acid. (Causality: pH 5.8 ensures the pyrimidine nitrogens remain unprotonated while the malononitrile core maintains a consistent ionic state, preventing peak splitting).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Elution Mode: Isocratic, 15% Mobile Phase A / 85% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step-by-Step Preparation
  • Buffer Preparation: Dissolve 1.54 g of Ammonium Acetate in 1000 mL of Milli-Q water. Adjust to pH 5.8. Filter through a 0.22 µm membrane.

  • Diluent Selection (Critical Step): Prepare a diluent of 90% Acetonitrile / 10% Water. (Causality: In HILIC, injecting a sample dissolved in a highly aqueous solvent disrupts the localized water layer on the stationary phase, causing fronting and peak distortion. The diluent must be weaker—i.e., higher organic content—than the mobile phase).

  • Standard Preparation: Accurately weigh 25 mg of 2-(Pyrimidin-5-yl)propanedinitrile reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent (500 µg/mL). Dilute 1:10 to achieve a working concentration of 50 µg/mL.

System Suitability Test (SST)

Inject the 50 µg/mL standard six times consecutively. The system is validated for use only if :

  • Retention Time RSD is ≤1.0% .

  • Peak Area RSD is ≤2.0% .

  • Tailing Factor ( Tf​ ) is ≤1.5 .

  • Theoretical Plates ( N ) are ≥10,000 .

Method Validation Framework

To ensure the method is fit for its intended purpose (Category I: Quantitation of major components), it must be validated according to USP <1225>[2] and the lifecycle approach defined in ICH Q2(R2)[3].

1. Specificity & Forced Degradation The method must unequivocally assess the analyte in the presence of impurities. Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H 2​ O 2​ ), and thermal (105°C) stress. The HILIC method must demonstrate baseline resolution ( Rs​>2.0 ) between 2-(Pyrimidin-5-yl)propanedinitrile and all degradation products. Peak purity should be confirmed via Photodiode Array (PDA) detection.

2. Linearity and Reportable Range Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (50 µg/mL). Plot peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤2.0% of the 100% level response.

3. Accuracy (Recovery) Spike known amounts of the API into a placebo matrix (or diluent if bulk drug) at 80%, 100%, and 120% levels, prepared in triplicate.

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%, confirming the absence of matrix interference.

4. Precision (Repeatability & Intermediate Precision)

  • Repeatability: Analyze six independent sample preparations at 100% concentration on the same day. (Acceptance: RSD ≤2.0% ).

  • Intermediate Precision: A second analyst must prepare and analyze six new samples on a different day, using a different HPLC system or column lot. (Acceptance: Cumulative RSD ≤2.0% ).

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA, europa.eu, Link
  • USP <1225> Method Validation - BA Sciences, basciences.com, Link
  • Validation of Analytical Procedures Q2(R2) - ICH, ich.org, Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Pyrimidin-5-yl)propanedinitrile

This document provides a detailed, safety-first protocol for the proper disposal of 2-(Pyrimidin-5-yl)propanedinitrile (CAS No. 1870086-86-4).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2-(Pyrimidin-5-yl)propanedinitrile (CAS No. 1870086-86-4). As this compound is a member of the dinitrile family, it must be handled with extreme caution. The procedures outlined below are based on established safety principles for highly toxic organic nitriles and are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Assessment: A Proactive Approach

Due to its chemical structure—a pyrimidine ring substituted with a propanedinitrile group—2-(Pyrimidin-5-yl)propanedinitrile should be presumed to be highly toxic. Propanedinitrile, also known as malononitrile, and its derivatives are known for their significant acute toxicity via oral, dermal, and inhalation routes.[1] The primary hazard stems from the potential to release cyanide under specific conditions, such as exposure to strong acids or high temperatures.

All handling and disposal procedures must be predicated on the assumption that this compound is a potent toxin. The Occupational Safety and Health Administration (OSHA) mandates that when the composition of a chemical byproduct is unknown, it should be assumed to be hazardous.[2] This principle is applied here to ensure the highest level of safety.

Table 1: Presumed Hazard Profile of 2-(Pyrimidin-5-yl)propanedinitrile based on Analogous Compounds

Hazard CategoryPresumed Hazard for 2-(Pyrimidin-5-yl)propanedinitrileRationale & Authoritative Source
Acute Toxicity (Oral) Category 2 or 3: Fatal or Toxic if swallowed Propanedinitrile derivatives are classified as highly toxic.[1]
Acute Toxicity (Dermal) Category 2 or 3: Fatal or Toxic in contact with skin Dinitriles exhibit high dermal toxicity.[1][3]
Acute Toxicity (Inhalation) Category 3 or 4: Toxic or Harmful if inhaled Inhalation is a significant route of exposure for volatile or aerosolized nitriles.[1]
Flammability Flammable Liquid Related pyrimidine compounds are flammable liquids.[4][5]
Reactivity Reacts with strong acids, bases, and oxidizing agents. Incompatible with acids, which could potentially liberate hydrogen cyanide.[4][6]
Decomposition Products Hazardous: Nitrogen oxides (NOx), Carbon oxides (CO, CO2), Hydrogen Cyanide (HCN) Thermal decomposition of nitrogen-containing organic compounds can release toxic gases.[4][5]

Pre-Disposal: Safety and Handling Protocols

Proper disposal begins with safe handling during use. Adherence to these protocols minimizes risk to personnel and prevents accidental release into the environment.

Mandatory Personal Protective Equipment (PPE) and Engineering Controls:

  • Gloves: Always wear double-layered nitrile gloves. If contact occurs, remove gloves immediately, wash hands thoroughly, and don fresh gloves.[7]

  • Eye Protection: Chemical safety goggles are required at all times. For splash risks, use a full face shield in addition to goggles.[8]

  • Lab Coat: A flame-retardant lab coat must be worn and kept fully fastened.

  • Ventilation: All manipulations, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation exposure.[7][8]

Spill Management: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[4][5] Collect the absorbed material using non-sparking tools and place it into a designated, sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb large spills.

The Core Directive: Hazardous Waste Collection

Due to the presumed high toxicity, under no circumstances should 2-(Pyrimidin-5-yl)propanedinitrile or its waste solutions be disposed of down the drain. [8] In-lab chemical neutralization is not recommended as it can be a hazardous procedure itself, potentially generating toxic gases. The only acceptable method of disposal is through your institution's Environmental Health & Safety (EHS) department for incineration at a licensed facility.

Step-by-Step Disposal Workflow
  • Segregation: Keep all waste containing 2-(Pyrimidin-5-yl)propanedinitrile separate from other waste streams. It is critical to store it away from acidic waste to prevent any possibility of a reaction that could generate hydrogen cyanide gas.

  • Containerization:

    • Liquid Waste: Collect in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle). The container must have a tightly sealing screw cap.[9]

    • Solid Waste: Collect contaminated solids (e.g., absorbent materials, contaminated gloves, weigh boats) in a separate, clearly labeled, and sealed container.

  • Labeling: Label the waste container clearly with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "2-(Pyrimidin-5-yl)propanedinitrile"

    • An accurate estimation of the concentration and volume.

    • The associated hazards (e.g., "Highly Toxic," "Flammable").

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from heat or ignition sources, and within secondary containment.[5]

  • Arrange Pickup: Contact your institution's EHS or a licensed hazardous waste contractor to schedule a pickup.[7] Follow all institutional procedures for waste manifest and hand-off.

G Diagram 1: Disposal Workflow for 2-(Pyrimidin-5-yl)propanedinitrile cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (Solid or Liquid) segregate Segregate from Incompatible Waste (e.g., Acids) start->segregate container Place in a Dedicated, Compatible, Sealable Container segregate->container label_waste Label Container with 'Hazardous Waste' Tag (Contents, Hazards, Date) container->label_waste store Store in Secondary Containment in a Satellite Accumulation Area label_waste->store check_cap Ensure Cap is Tightly Sealed store->check_cap contact_ehs Contact EHS for Pickup check_cap->contact_ehs manifest Complete Waste Manifest Documentation contact_ehs->manifest pickup Transfer to Authorized Personnel manifest->pickup

Caption: Diagram 1: Disposal Workflow for 2-(Pyrimidin-5-yl)propanedinitrile.

Decontamination of Empty Containers

Empty containers that once held 2-(Pyrimidin-5-yl)propanedinitrile are also considered hazardous waste. The EPA lists certain acutely hazardous chemicals as "P-list" wastes, and their empty containers require specific decontamination procedures.[9] Given the high presumed toxicity, it is prudent to follow these guidelines.

Triple-Rinse Procedure:

  • Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol). Use a minimal amount of solvent for each rinse.

  • Crucially, collect all rinsate as hazardous waste. [9] Add the rinsate to your liquid hazardous waste container for 2-(Pyrimidin-5-yl)propanedinitrile.

  • After the triple rinse, deface the original label on the container.

  • The container can now be disposed of according to your institution's policy for decontaminated glassware or plasticware.

G Diagram 2: Empty Container Decontamination start Empty Container of 2-(Pyrimidin-5-yl)propanedinitrile rinse1 Rinse #1 with Solvent start->rinse1 collect1 Collect Rinsate as Hazardous Waste rinse1->collect1 rinse2 Rinse #2 with Solvent collect1->rinse2 collect2 Collect Rinsate as Hazardous Waste rinse2->collect2 rinse3 Rinse #3 with Solvent collect2->rinse3 collect3 Collect Rinsate as Hazardous Waste rinse3->collect3 deface Deface Original Label collect3->deface dispose Dispose of Clean Container per Institutional Policy deface->dispose

Caption: Diagram 2: Empty Container Decontamination.

Prohibited Actions: A Critical Review

To ensure safety and compliance, the following actions are strictly prohibited:

  • DO NOT pour this chemical or its waste solutions down the drain.[8]

  • DO NOT mix this waste with incompatible chemicals, especially acids or strong oxidizing agents.[4][6]

  • DO NOT add bleach or other acidic solutions to the waste container.[10]

  • DO NOT allow the waste to evaporate in the fume hood as a means of disposal.[8]

  • DO NOT place contaminated materials or unrinsed empty containers in the regular trash.

By adhering to this comprehensive guide, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your research is conducted with the utmost respect for environmental stewardship.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • U.S. Environmental Protection Agency. EPA's Guide for Industrial Waste Management: Introduction.
  • Thermo Fisher Scientific. (2026, January 16). Safety Data Sheet.
  • Acros Organics. (2025, December 19). Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?.
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds.
  • Fisher Scientific. (2010, April 30). Safety Data Sheet.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Spectrum Chemical. (2016, December 20). Safety Data Sheet.
  • Emory University. Chemical Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • National Institutes of Health. The NIH Drain Discharge Guide.
  • National Center for Biotechnology Information. 2-Ethylpropanedinitrile.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • QIAGEN. How do I safely inactivate biohazardous flow-through material?.

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